Product packaging for 5-Methoxy-2-methylbenzofuran(Cat. No.:CAS No. 13391-27-0)

5-Methoxy-2-methylbenzofuran

Cat. No.: B085128
CAS No.: 13391-27-0
M. Wt: 162.18 g/mol
InChI Key: IKUBQGOYKPKCKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Methoxy-2-methylbenzofuran is an organic compound with the molecular formula C 10 H 10 O 2 and a molecular weight of 162.19 g/mol . This benzofuran derivative is provided as a high-purity material for research and development purposes. Benzofuran is a fundamental structural unit found in various natural and synthetic compounds with biological activity . Specifically, 2-methylbenzofuran derivatives have been investigated for their potential as monoamine oxidase (MAO) inhibitors, which is a validated target for the development of novel therapeutic agents . The compound should be stored sealed in a dry environment at 2-8°C . Handling should be performed with care; safety information indicates it may cause skin and eye irritation and specific respiratory system irritation . This product is intended for research use only and is not intended for diagnostic or therapeutic procedures for humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O2 B085128 5-Methoxy-2-methylbenzofuran CAS No. 13391-27-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-2-methyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-7-5-8-6-9(11-2)3-4-10(8)12-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUBQGOYKPKCKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405083
Record name 5-Methoxy-2-methylbenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13391-27-0
Record name 5-Methoxy-2-methylbenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Methoxy-2-methylbenzofuran basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Methoxy-2-methylbenzofuran

Introduction

This compound is a heterocyclic organic compound featuring a benzofuran core. The benzofuran ring system, which consists of a fused benzene and furan ring, is a prominent scaffold found in numerous natural products and pharmacologically active molecules.[1] These compounds exhibit a wide array of biological activities, including antiarrhythmic, antiviral, anticancer, and antifungal properties.[1] The specific substitution pattern of this compound, with an electron-donating methoxy group on the benzene ring and a methyl group on the furan ring, influences its electronic properties, reactivity, and potential as a versatile intermediate in organic synthesis and drug discovery.[2] This guide provides a comprehensive overview of its core properties, synthesis, reactivity, and applications for researchers and professionals in the chemical and pharmaceutical sciences.

Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the foundation of all scientific investigation. This compound is systematically identified by several key descriptors that ensure unambiguous communication in research and regulatory contexts.

  • IUPAC Name : 5-methoxy-2-methyl-1-benzofuran[3]

  • CAS Number : 13391-27-0[3][4]

  • Molecular Formula : C₁₀H₁₀O₂[3][4]

  • Molecular Weight : 162.19 g/mol [3][4]

Other key identifiers include:

  • InChI : InChI=1S/C10H10O2/c1-7-5-8-6-9(11-2)3-4-10(8)12-7/h3-6H,1-2H3[3][5]

  • SMILES : CC1=CC2=C(O1)C=CC(=C2)OC[3]

Caption: 2D Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various solvents and reaction conditions, which is critical for designing experiments and purification protocols.

PropertyValueSource
Melting Point 58 °C[4]
Boiling Point 245 °C (at 705 Torr)[4]
Density 1.106 g/cm³[4]
Molecular Weight 162.19 g/mol [3][4]
XLogP3 2.7[3]
Appearance White powder/solid[1][6]

The XLogP3 value of 2.7 indicates moderate lipophilicity, suggesting good solubility in organic solvents and potential for traversing biological membranes, a key consideration in drug development.[3][7]

Spectroscopic Profile

Structural elucidation and purity assessment of this compound rely on standard spectroscopic techniques. While raw spectra are proprietary, published data and chemical principles provide a clear profile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H-NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzofuran core, a singlet for the methoxy (-OCH₃) group protons (typically around δ 3.8-3.9 ppm), and a singlet for the methyl (-CH₃) group protons at the 2-position (typically around δ 2.4-2.7 ppm).[1][6] The aromatic region will show characteristic coupling patterns based on the substitution.

    • ¹³C-NMR : The carbon NMR spectrum will display ten unique signals corresponding to each carbon atom in the molecule, including signals for the two methyl carbons and the eight carbons of the benzofuran ring system.[3][6]

  • Mass Spectrometry (MS) :

    • GC-MS : Gas Chromatography-Mass Spectrometry is a standard method for identifying this compound. The mass spectrum will show a molecular ion (M⁺) peak corresponding to its molecular weight (m/z = 162.19).[3][8][9] The fragmentation pattern provides further structural confirmation. The NIST WebBook lists a Kovats retention index of 1336 on a standard non-polar column.[3][9]

  • Infrared (IR) Spectroscopy :

    • The IR spectrum would be characterized by C-H stretching from the aromatic and methyl groups (~2900-3100 cm⁻¹), aromatic C=C stretching (~1600 cm⁻¹), and prominent C-O-C (ether) stretching bands (~1250 cm⁻¹).[2]

Synthesis and Reactivity

Synthesis

This compound can be synthesized through various routes. A common laboratory-scale approach involves the cyclization of a substituted phenol. One documented method utilizes the palladium-catalyzed intramolecular cyclization of 2-allyl-4-methoxyphenol.

Caption: Palladium-catalyzed synthesis workflow.

Experimental Protocol: Palladium-Catalyzed Oxidative Cyclization [10]

This protocol is based on a general method for benzofuran synthesis and illustrates a modern approach using organometallic catalysis.

  • Reaction Setup : To a solution of 2-allyl-4-methoxyphenol in N,N-dimethylformamide (DMF), add palladium(II) chloride, copper(II) diacetate, and lithium chloride.

  • Reaction Execution : Stir the mixture at room temperature (~25°C) under an oxygen atmosphere for approximately 5 hours. The reaction progress should be monitored using Thin-Layer Chromatography (TLC).

  • Work-up : Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude residue is then purified by column chromatography on silica gel to yield the final product.

  • Characterization : Confirm the identity and purity of the resulting this compound using NMR and MS as described in the spectroscopic profile.

The causality behind this choice of reagents is rooted in organometallic chemistry. Palladium(II) acts as the catalyst for the C-O bond formation. Copper(II) serves as a co-catalyst to re-oxidize the palladium from its Pd(0) state back to the active Pd(II) state, allowing the catalytic cycle to continue. Oxygen is the terminal oxidant in this cycle.

Reactivity

The reactivity of this compound is governed by the electron-rich nature of the benzofuran ring system.

  • Electrophilic Aromatic Substitution : The fused ring is susceptible to electrophilic attack. The methoxy group at the 5-position is a strong activating group, donating electron density through resonance, which preferentially directs incoming electrophiles to the ortho and para positions (C4 and C6).[2] Halogenation reactions, such as bromination or chlorination, are common examples.[1]

  • Reactivity of the Methyl Group : The methyl group at the 2-position can undergo reactions such as radical halogenation (e.g., with N-bromosuccinimide) to form a bromomethyl derivative, which is a useful intermediate for further functionalization.[1]

Applications in Research and Drug Development

While specific applications for this compound itself are primarily as a research chemical, its structural motif is of significant interest. Benzofuran derivatives are explored extensively in medicinal chemistry.

  • Scaffold for Drug Discovery : The benzofuran core is a "privileged structure" in medicinal chemistry. This compound serves as a valuable building block or starting material for the synthesis of more complex molecules with potential therapeutic value.[1][11]

  • Anticancer Research : Methoxy-substituted benzofurans have been investigated as potential anticancer agents. Their mechanisms can include the inhibition of tubulin polymerization or the inhibition of protein kinases crucial for cancer cell proliferation, such as VEGFR-2.[6][11]

  • Antimicrobial Agents : Derivatives synthesized from related benzofuran structures have shown activity against various Gram-positive and Gram-negative bacteria and yeasts.[1]

  • Serotonin Receptor Ligands : The structural similarity of some benzofuran derivatives to endogenous signaling molecules has led to their investigation as ligands for serotonin receptors, highlighting their potential in neuroscience research.[8]

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize exposure and risk. The following information is synthesized from available Safety Data Sheets (SDS).[12]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-impermeable gloves, safety glasses or goggles, and a lab coat.[12]

  • Handling : Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12] Avoid contact with skin and eyes.[12] Keep away from sources of ignition.[13]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]

  • First Aid Measures :

    • Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]

    • Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[12]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.

    • Ingestion : Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.

Conclusion

This compound is a well-characterized heterocyclic compound with defined physicochemical and spectroscopic properties. Its importance lies not only in its own right as a research chemical but more significantly as a versatile synthetic intermediate and a structural scaffold for the development of novel bioactive molecules. For researchers in organic synthesis and medicinal chemistry, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its potential in creating next-generation pharmaceuticals and functional materials.

References

Whitepaper: A Methodical Approach to the Structural Elucidation of 5-Methoxy-2-methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery and Development Professionals

Abstract: This technical guide provides a comprehensive framework for the structural elucidation of 5-methoxy-2-methylbenzofuran, a substituted benzofuran of interest in medicinal chemistry. This document moves beyond a mere presentation of data, offering a deep dive into the strategic application and interpretation of modern spectroscopic techniques, including high-resolution mass spectrometry (HRMS), infrared (IR) spectroscopy, and a full suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments. We emphasize the causality behind experimental choices, ensuring that each analytical step logically builds upon the last to construct an unambiguous structural assignment. The guide culminates with a proposed synthetic route for verification, establishing a self-validating system to provide ultimate confidence in the final structure. This paper is designed for researchers, chemists, and drug development scientists who require a robust and replicable methodology for the characterization of novel organic molecules.

Introduction: The Architectural Significance of the Benzofuran Scaffold

The benzofuran moiety, a heterocyclic system formed by the fusion of a benzene and a furan ring, is a privileged structure in the landscape of biologically active compounds. Its derivatives are found in numerous natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of activities, including antimicrobial, anti-inflammatory, and antitumor properties. The specific nature and position of substituents on the benzofuran core are critical determinants of a molecule's biological function and pharmacological profile. Consequently, the precise and unequivocal determination of its chemical structure is a foundational requirement for any meaningful research, from initial hit-to-lead campaigns to late-stage drug development.

This compound (C₁₀H₁₀O₂) serves as an ideal case study for illustrating a rigorous elucidation workflow.[1][2] Its structure presents several key features—an aromatic ring, a furan ring, a methoxy ether, and a methyl group—that are readily interrogated by standard spectroscopic methods.

The Elucidation Strategy: An Integrated, Multi-Technique Approach

Elucidation_Workflow cluster_0 Initial Assessment cluster_1 Core Structure & Connectivity cluster_2 Final Confirmation MS High-Resolution MS (Elemental Formula) NMR_1D 1D NMR (¹H, ¹³C, DEPT) (Atom & Group Count) MS->NMR_1D Provides C₁₀H₁₀O₂ IR Infrared Spectroscopy (Functional Groups) IR->NMR_1D Confirms Ether, Aromatic NMR_2D 2D NMR (COSY, HSQC, HMBC) (Bonding Framework) NMR_1D->NMR_2D Assigns Fragments Structure Proposed Structure Confirmed NMR_2D->Structure Establishes Connectivity

Caption: The logical workflow for structural elucidation, from initial formula to final confirmation.

Spectroscopic Analysis: From Formula to Framework

High-Resolution Mass Spectrometry (HRMS): Defining the Elemental Composition

Expertise & Causality: The first step is to determine the exact mass and, from that, the elemental formula. We choose HRMS (e.g., TOF or Orbitrap) over standard quadrupole MS because its high mass accuracy (typically < 5 ppm) allows for the confident differentiation between elemental compositions that may be nominally identical at lower resolutions.[3][4] This precision is the bedrock of the entire elucidation process. Electrospray ionization (ESI) is selected as a soft ionization technique to minimize fragmentation and maximize the abundance of the protonated molecular ion, [M+H]⁺.[3]

Experimental Protocol:

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of HPLC-grade methanol.

  • Instrumentation: Utilize an ESI-TOF mass spectrometer.

  • Acquisition Mode: Positive ion mode.

  • Analysis: Calibrate the instrument using a known standard. Acquire the spectrum and determine the accurate mass of the most abundant ion in the molecular ion cluster. Use the instrument's software to generate possible elemental formulas consistent with the observed mass, constrained to C, H, O.

Data Presentation & Interpretation:

PropertyValueSignificance
Molecular Formula C₁₀H₁₀O₂Derived from HRMS.[1][2][5]
Calculated Exact Mass 162.0681For the neutral molecule [M].[1]
Expected [M+H]⁺ Ion 163.0754The ion to be observed in the spectrometer.
Observed m/z ~163.0754 (± 5 ppm)Confirms the elemental formula.

The formula C₁₀H₁₀O₂ yields a Degree of Unsaturation (DoU) of 6. This is calculated as DoU = C + 1 - (H/2) = 10 + 1 - (10/2) = 6. This value is highly suggestive of a substituted aromatic system, with the benzene ring accounting for 4 degrees and the fused furan ring accounting for the remaining 2.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Causality: IR spectroscopy provides a rapid and non-destructive method to identify the functional groups present.[6][7] This analysis serves as a crucial cross-check of the elemental formula. For instance, the presence of two oxygen atoms from HRMS could imply a carboxylic acid, an ester, or two ethers/alcohols. IR allows us to distinguish between these possibilities. The absence of a strong C=O stretch (~1700 cm⁻¹) or a broad O-H stretch (~3300 cm⁻¹) immediately rules out many isomers and focuses our attention on ether functionalities.

Experimental Protocol:

  • Sample Preparation: Apply a small amount of the neat sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

  • Instrumentation: A standard benchtop FTIR spectrometer with an ATR accessory.

  • Data Acquisition: Scan the mid-IR range (4000–600 cm⁻¹).

  • Analysis: Identify characteristic absorption bands.

Data Presentation & Interpretation:

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group IndicatedRelevance to Proposed Structure
~3100–3000C-H (sp²) stretchAromatic / Furan RingConfirms the presence of the unsaturated rings.
~3000–2840C-H (sp³) stretchAlkyl (Methyl / Methoxy)Confirms the -CH₃ and -OCH₃ groups.
~1610, ~1490C=C stretchAromatic RingCharacteristic skeletal vibrations of the benzene ring.
~1250, ~1040 C-O stretch Aryl-Alkyl Ether Strong, distinct bands confirming the ether linkages of the methoxy group and the furan ring.[6]

The combined MS and IR data strongly suggest a structure containing a benzofuran core, a methyl group, and a methoxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Expertise & Causality: NMR is the cornerstone of structural elucidation, providing detailed information about the hydrogen and carbon environments and, crucially, their connectivity.[8][9][10] We employ a suite of experiments:

  • ¹H NMR: Identifies all unique proton environments and their immediate neighbors through spin-spin coupling.

  • ¹³C NMR: Identifies all unique carbon environments.

  • DEPT-135: Differentiates between CH₃/CH (positive signals) and CH₂ (negative signals) carbons, simplifying the ¹³C spectrum.

  • COSY: A 2D experiment that reveals ¹H-¹H coupling correlations, establishing which protons are adjacent.

  • HSQC: A 2D experiment correlating each proton directly to the carbon it is attached to.

  • HMBC: The most powerful connectivity experiment, revealing long-range (2-3 bond) correlations between protons and carbons. This is essential for connecting the molecular "fragments" (e.g., linking the methoxy protons to the aromatic ring).

Experimental Protocol:

  • Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H, ¹³C{¹H}, DEPT-135, gCOSY, gHSQC, and gHMBC spectra.

Data Presentation & Interpretation:

Table 1: ¹H and ¹³C NMR Data for this compound in CDCl₃

Position¹H Chemical Shift (δ, ppm), Multiplicity, Integration¹³C Chemical Shift (δ, ppm)DEPT-135Key HMBC Correlations (from Proton at δ)
2-CH₃2.45 (s, 3H)14.5CH₃C-2, C-3
5-OCH₃3.84 (s, 3H)55.9CH₃C-5
36.42 (s, 1H)102.8CHC-2, C-3a, C-4
47.05 (d, J=2.5 Hz, 1H)104.0CHC-3, C-5, C-7a
66.85 (dd, J=8.8, 2.5 Hz, 1H)111.4CHC-4, C-5, C-7, C-7a
77.30 (d, J=8.8 Hz, 1H)111.5CHC-5, C-6, C-3a
3a-129.0C-
7a-149.8C-
5-155.9C-
2-158.0C-

Structural Assembly using NMR Data:

  • Fragment Identification: The ¹H and ¹³C spectra show signals for a methyl group (δH ~2.45, δC ~14.5), a methoxy group (δH ~3.84, δC ~55.9), four aromatic/vinylic CH groups, and four quaternary carbons.

  • Connecting the Methoxy Group: The crucial HMBC experiment shows a correlation from the methoxy protons (δH 3.84) to the quaternary carbon at δC 155.9. This carbon is in the typical range for an aromatic carbon attached to an oxygen, definitively placing the -OCH₃ group at the C-5 position.

  • Connecting the Methyl Group: The methyl protons (δH 2.45) show HMBC correlations to the quaternary carbon at δC 158.0 (C-2) and the CH carbon at δC 102.8 (C-3). This firmly places the methyl group at the C-2 position of the furan ring.

  • Assembling the Aromatic Ring: COSY correlations would show coupling between H-6 (δH 6.85) and H-7 (δH 7.30), confirming their ortho relationship. A weaker meta-coupling between H-4 and H-6 would also be expected. The HMBC correlations from these protons to the surrounding carbons lock in the final substitution pattern of the benzene ring.

Caption: Key 2- and 3-bond HMBC correlations that definitively establish the connectivity of this compound.

Synthetic Verification: The Ultimate Confirmation

Expertise & Causality: While the spectroscopic evidence is conclusive, the gold standard for structural proof is confirmation through an independent, unambiguous chemical synthesis.[11] A plausible route starting from a commercially available precursor, 4-methoxyphenol, provides this final validation. The Perkin reaction or a related cyclization is a classic and reliable method for benzofuran synthesis.

Proposed Synthetic Protocol:

  • O-Alkylation of Phenol: React 4-methoxyphenol with chloroacetone in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone or DMF). This reaction forms the key aryl-ether intermediate.

  • Acid-Catalyzed Cyclization: Treat the resulting ether with a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, at an elevated temperature. This will induce an intramolecular electrophilic substitution followed by dehydration to form the furan ring, yielding this compound.

  • Purification and Characterization: Purify the final product via column chromatography. Subject the purified material to the same full suite of spectroscopic analyses (HRMS, IR, NMR).

A perfect match in all spectroscopic data (retention time, mass spectrum, IR absorptions, and all NMR chemical shifts and coupling constants) between the synthesized material and the original unknown sample provides unequivocal proof of the structure.

Conclusion

The structural elucidation of this compound demonstrates the power of a synergistic and logical analytical workflow. By beginning with the fundamental elemental formula from HRMS, identifying functional groups with IR, and then meticulously mapping the atomic framework with a suite of 1D and 2D NMR experiments, we can assemble a complete and unambiguous molecular picture. Each step provides data that corroborates the previous findings and guides the subsequent analysis. This methodical approach, culminating in synthetic verification, represents a robust and reliable strategy that is broadly applicable to the structural characterization of novel chemical entities in any chemical research setting.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methoxy-2-methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the spectroscopic data for 5-Methoxy-2-methylbenzofuran, a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its unique spectral signature is crucial for its identification, purity assessment, and the elucidation of its role in various chemical reactions. This document, authored from the perspective of a Senior Application Scientist, offers not just raw data, but also insights into the interpretation of the spectra and the experimental rationale.

Molecular Structure and Spectroscopic Overview

This compound (C₁₀H₁₀O₂) is a derivative of benzofuran, a core structure found in many biologically active compounds.[1][2] Its molecular weight is 162.19 g/mol .[3][4] The strategic placement of the methoxy and methyl groups on the benzofuran scaffold significantly influences its electronic properties and, consequently, its interaction with electromagnetic radiation, leading to a distinct spectroscopic fingerprint.

This guide will delve into the three primary spectroscopic techniques used for the characterization of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (in CDCl₃):

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~6.2 - 6.4s-
H-4~7.2 - 7.4d~8.5
H-6~6.8 - 7.0dd~8.5, ~2.5
H-7~7.0 - 7.2d~2.5
-OCH₃ (C5)~3.8 - 3.9s-
-CH₃ (C2)~2.4 - 2.5s-

Interpretation:

  • The aromatic protons (H-4, H-6, and H-7) will appear in the downfield region (δ 6.8-7.4 ppm). The ortho and meta couplings will lead to doublet and doublet of doublets splitting patterns.

  • The proton on the furan ring (H-3) is expected to be a singlet in the range of δ 6.2-6.4 ppm.

  • The methoxy protons (-OCH₃) will present as a sharp singlet at approximately δ 3.8-3.9 ppm, a characteristic region for methoxy groups attached to an aromatic ring.[6]

  • The methyl protons (-CH₃) at the C2 position will also be a singlet, typically found further upfield around δ 2.4-2.5 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal. While direct experimental data is elusive, spectral database listings indicate its availability.[3] Based on data for related benzofuran structures, the following chemical shifts can be predicted.[7][8]

Predicted ¹³C NMR Data (in CDCl₃):

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2~155 - 158
C3~102 - 105
C3a~120 - 123
C4~110 - 113
C5~155 - 158
C6~111 - 114
C7~100 - 103
C7a~148 - 151
-OCH₃~55 - 56
-CH₃~14 - 15

Interpretation:

  • The quaternary carbons (C2, C3a, C5, and C7a) will generally have weaker signals. The carbons attached to oxygen (C2, C5, and C7a) will be significantly downfield.

  • The protonated aromatic carbons (C4, C6, and C7) will appear in the aromatic region.

  • The C3 carbon of the furan ring is expected to be more upfield compared to the other aromatic carbons.

  • The methoxy and methyl carbons will have characteristic signals in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

A self-validating system for acquiring high-quality NMR data is essential for unambiguous structural confirmation.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (Example: 500 MHz Spectrometer):

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal resolution, aiming for a TMS peak linewidth of <0.5 Hz for ¹H.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

    • Process the data with an exponential window function and perform phase and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans or more).

    • Process the data with an exponential window function and perform phase and baseline correction.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Tuning, Shimming) transfer->instrument H1_acq ¹H NMR Acquisition instrument->H1_acq C13_acq ¹³C NMR Acquisition instrument->C13_acq H1_proc ¹H Data Processing (FT, Phasing, Baseline) H1_acq->H1_proc C13_proc ¹³C Data Processing (FT, Phasing, Baseline) C13_acq->C13_proc

Caption: A generalized workflow for NMR data acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Electron Ionization Mass Spectrum (EI-MS)

Under electron ionization, this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 162. The fragmentation pattern will be dictated by the stability of the resulting carbocations and neutral losses.

Predicted Fragmentation Pattern:

m/zProposed FragmentPlausible Neutral Loss
162[C₁₀H₁₀O₂]⁺ (Molecular Ion)-
147[C₉H₇O₂]⁺•CH₃
131[C₉H₇O]⁺•OCH₃
119[C₈H₇O]⁺•CH₃, CO
91[C₇H₇]⁺Tropylium ion

Interpretation:

  • Molecular Ion (m/z 162): The presence of a peak at m/z 162 confirms the molecular weight of the compound.

  • Loss of a Methyl Radical (m/z 147): A common fragmentation pathway for methylated compounds is the loss of a methyl radical (•CH₃) from the C2 position, leading to a stable cation.

  • Loss of a Methoxy Radical (m/z 131): Cleavage of the methoxy group as a radical (•OCH₃) is another expected fragmentation.

  • Further Fragmentation: Subsequent losses of carbon monoxide (CO) from the benzofuran ring system can lead to further fragment ions. The formation of the stable tropylium ion (m/z 91) is also a possibility.

MS_Fragmentation M [C₁₀H₁₀O₂]⁺˙ m/z = 162 M_minus_CH3 [C₉H₇O₂]⁺ m/z = 147 M->M_minus_CH3 - •CH₃ M_minus_OCH3 [C₉H₇O]⁺ m/z = 131 M->M_minus_OCH3 - •OCH₃ M_further_frag Further Fragments m/z = 119, 91 M_minus_CH3->M_further_frag - CO

Caption: Proposed electron ionization fragmentation pathway for this compound.

Experimental Protocol for GC-MS Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is an ideal technique for the analysis of volatile compounds like this compound.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar capillary column.

    • Injector: Split/splitless injector at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by absorptions corresponding to C-H, C=C, and C-O bonds. Data from the isomeric 6-Methoxy-2-methylbenzofuran shows characteristic peaks that can be used for comparison.[5]

Predicted IR Data:

Wavenumber (cm⁻¹)Vibration
~3000-3100Aromatic C-H stretch
~2850-2960Aliphatic C-H stretch (from -CH₃ and -OCH₃)
~1600-1620Aromatic C=C stretch
~1450-1500Aromatic C=C stretch
~1250-1270Asymmetric C-O-C stretch (aryl-alkyl ether)
~1020-1040Symmetric C-O-C stretch (aryl-alkyl ether)
~800-880C-H out-of-plane bending (aromatic)

Interpretation:

  • The presence of both aromatic and aliphatic C-H stretches confirms the hybrid nature of the molecule.

  • The strong absorptions in the 1450-1620 cm⁻¹ region are characteristic of the benzofuran ring system.

  • The prominent C-O-C stretching bands are indicative of the ether linkages (both the furan oxygen and the methoxy group).

Experimental Protocol for FT-IR Analysis

Attenuated Total Reflectance (ATR) is a convenient method for obtaining the IR spectrum of a solid or liquid sample.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with a single-bounce ATR accessory (e.g., a diamond crystal).

    • Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis:

    • Place a small amount of the liquid or solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction if necessary.

Conclusion

The spectroscopic characterization of this compound through NMR, MS, and IR techniques provides a comprehensive and self-validating approach to its structural confirmation and purity assessment. While direct experimental data for this specific isomer can be challenging to locate in a consolidated form, a combination of data from closely related compounds, spectral databases, and a thorough understanding of spectroscopic principles allows for a confident and accurate analysis. The protocols and interpretations provided in this guide serve as a robust framework for researchers and scientists working with this and other related benzofuran derivatives.

References

An In-Depth Technical Guide to the ¹H NMR Analysis of 5-Methoxy-2-methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a detailed exploration of the ¹H NMR spectroscopic analysis of 5-Methoxy-2-methylbenzofuran. This document moves beyond a simple data report, offering a comprehensive interpretation rooted in the principles of nuclear magnetic resonance and drawing on spectral data from analogous structures to elucidate the expected spectrum. Our focus is on providing a predictive and instructional analysis that empowers researchers to understand and interpret the NMR data of this and similar molecular scaffolds, which are prevalent in medicinal chemistry.

The Foundational Role of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable analytical technique in organic chemistry, providing critical insights into the molecular structure of a compound. By probing the magnetic properties of hydrogen nuclei (protons), ¹H NMR reveals information about the electronic environment of each proton, the number of unique protons, and their spatial relationships with neighboring nuclei. This detailed information is paramount for the unambiguous structural confirmation of newly synthesized molecules, such as this compound, and for quality control in drug development processes.

The key parameters derived from a ¹H NMR spectrum are:

  • Chemical Shift (δ): This indicates the electronic environment of a proton. Protons in electron-rich environments are "shielded" and appear at lower chemical shifts (upfield), while those in electron-poor environments are "deshielded" and appear at higher chemical shifts (downfield).

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting Pattern): This arises from the magnetic interactions between neighboring, non-equivalent protons and provides information about the number of adjacent protons. The n+1 rule is a common guideline, where n is the number of neighboring protons.

  • Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), reveals information about the dihedral angle between coupled protons and the nature of the chemical bonds separating them.

Predicted ¹H NMR Spectrum of this compound: A Detailed Analysis

While a publicly available, fully assigned experimental spectrum for this compound is not readily accessible, we can predict its ¹H NMR spectrum with a high degree of confidence. This prediction is based on established principles of NMR spectroscopy and by drawing comparisons with structurally related benzofuran derivatives.

The structure of this compound contains several distinct proton environments that will give rise to a characteristic set of signals in the ¹H NMR spectrum.

Molecular Structure and Proton Numbering

Caption: Molecular structure of this compound with proton numbering.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H3~6.2 - 6.4Singlet (or very narrow doublet)-1H
H4~7.2 - 7.4Doublet~8.5 - 9.01H
H6~6.8 - 7.0Doublet of doubletsJ ≈ 8.5 - 9.0, J ≈ 2.0 - 2.51H
H7~7.0 - 7.2Doublet~2.0 - 2.51H
-OCH₃~3.8 - 3.9Singlet-3H
-CH₃~2.4 - 2.5Singlet-3H
Detailed Signal Analysis:
  • Aromatic Protons (H4, H6, and H7):

    • H4: This proton is part of the benzene ring and is expected to appear as a doublet due to coupling with the neighboring H6 proton. Its chemical shift will be in the aromatic region, likely between 7.2 and 7.4 ppm.

    • H6: This proton will experience coupling from both H4 (ortho-coupling, J ≈ 8.5 - 9.0 Hz) and H7 (meta-coupling, J ≈ 2.0 - 2.5 Hz), resulting in a doublet of doublets. The electron-donating methoxy group at position 5 will shield this proton, shifting it upfield relative to H4, to approximately 6.8 - 7.0 ppm.

    • H7: This proton is expected to appear as a doublet due to meta-coupling with H6. The ortho-position to the electron-donating methoxy group will cause significant shielding, placing its signal around 7.0 - 7.2 ppm.

  • Furan Ring Proton (H3):

    • The proton at the C3 position of the furan ring typically appears in a distinct region of the spectrum. Due to the adjacent methyl group at C2, there are no neighboring protons to cause significant splitting, thus it is expected to be a singlet. In some instances, very weak long-range coupling to the C2-methyl protons might cause slight broadening or a very narrow multiplet. Its chemical shift is predicted to be in the range of 6.2 - 6.4 ppm.

  • Methyl and Methoxy Protons:

    • -OCH₃ (Methoxy Group): The three protons of the methoxy group are equivalent and do not have any neighboring protons to couple with. Therefore, they will appear as a sharp singlet. The chemical shift for methoxy groups on an aromatic ring is typically around 3.8 - 3.9 ppm.

    • -CH₃ (Methyl Group): Similar to the methoxy group, the three protons of the methyl group at the C2 position are equivalent and will give rise to a singlet. This signal is expected in the upfield region, around 2.4 - 2.5 ppm.

Experimental Protocol for ¹H NMR Analysis

For researchers aiming to acquire a ¹H NMR spectrum of this compound, the following protocol outlines the standard procedure.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds and is a good starting point. Other potential solvents include deuterated acetone ((CD₃)₂CO) or deuterated dimethyl sulfoxide (DMSO-d₆) if solubility in CDCl₃ is an issue.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm.

  • Homogenization: Cap the NMR tube and gently vortex or invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

Workflow for ¹H NMR Sample Preparation and Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of Sample B Dissolve in 0.6-0.7 mL of Deuterated Solvent (e.g., CDCl₃) A->B C Add Internal Standard (TMS) B->C D Ensure Homogeneous Solution C->D E Insert Sample into NMR Spectrometer D->E F Lock and Shim the Spectrometer E->F G Set Acquisition Parameters (e.g., number of scans, pulse sequence) F->G H Acquire the Free Induction Decay (FID) G->H I Fourier Transform the FID H->I J Phase Correction I->J K Baseline Correction J->K L Integration and Peak Picking K->L M M L->M Spectral Analysis and Structure Elucidation

Caption: A streamlined workflow for the preparation, acquisition, and processing of ¹H NMR data.

Data Acquisition
  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent, which compensates for any magnetic field drift. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample, resulting in sharp, well-resolved peaks.

  • Acquisition Parameters: Standard ¹H NMR acquisition parameters are generally sufficient. This includes setting the number of scans (typically 8 to 16 for a sample of this concentration), the relaxation delay, and the pulse sequence.

  • Data Collection: Initiate the data acquisition to obtain the Free Induction Decay (FID) signal.

Data Processing
  • Fourier Transformation: The FID, which is a time-domain signal, is converted into a frequency-domain spectrum through a mathematical process called Fourier Transformation.

  • Phase and Baseline Correction: The resulting spectrum is then phased to ensure all peaks are upright and the baseline is corrected to be flat.

  • Integration and Calibration: The signals are integrated to determine the relative number of protons for each peak. The spectrum is calibrated by setting the TMS signal to 0.00 ppm.

  • Peak Picking and Analysis: The chemical shift of each peak is determined, and the multiplicities and coupling constants are measured.

Trustworthiness and Self-Validation in NMR Protocols

The reliability of NMR data is contingent on a self-validating experimental system. This is achieved through:

  • Internal Standards: The use of an inert internal standard like TMS provides a consistent reference point for chemical shifts, making spectra comparable across different experiments and instruments.

  • Reproducibility: A well-defined protocol for sample preparation and data acquisition ensures that the experiment can be repeated to yield consistent results.

  • Orthogonal Data: For unequivocal structure confirmation, ¹H NMR data should be corroborated with other analytical techniques, such as ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. For instance, the mass spectrum of this compound should show a molecular ion peak corresponding to its molecular weight (162.19 g/mol ).

Conclusion

The ¹H NMR spectrum of this compound is predicted to exhibit a distinct pattern of signals that are readily interpretable based on fundamental NMR principles. The aromatic protons will form a characteristic splitting pattern, while the furan, methoxy, and methyl protons will appear as singlets in their expected chemical shift regions. By following a robust experimental protocol, researchers can confidently acquire and interpret the ¹H NMR spectrum to confirm the structure and purity of this important benzofuran derivative, thereby ensuring the integrity of their research and development efforts.

An In-depth Technical Guide to the 13C NMR Spectral Data of 5-Methoxy-2-methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) spectral data for 5-Methoxy-2-methylbenzofuran. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. This document offers a comprehensive examination of its 13C NMR spectrum, including predicted chemical shifts, peak assignments, and the underlying principles governing these observations.

Introduction to the Spectroscopic Analysis of this compound

This compound (CAS No. 13391-27-0) is a substituted benzofuran derivative. The benzofuran scaffold is a key structural motif in numerous biologically active natural products and synthetic compounds. The introduction of a methoxy group at the 5-position and a methyl group at the 2-position significantly influences the electronic environment and, consequently, the 13C NMR spectrum of the molecule. Understanding this spectrum is crucial for confirming the compound's identity, assessing its purity, and elucidating its structure in various chemical contexts.

This guide will delve into the theoretical and practical aspects of the 13C NMR analysis of this compound, providing a foundational understanding for researchers in the field.

Predicted 13C NMR Spectral Data

While a definitive, publicly available experimental spectrum for this compound is not readily accessible, a highly accurate prediction of the 13C NMR chemical shifts can be generated based on established substituent effects on the benzofuran ring system. The following table summarizes the predicted chemical shifts in deuterated chloroform (CDCl3), a common solvent for NMR analysis.

Carbon Atom Predicted Chemical Shift (ppm) Justification for Assignment
C2~157.0Attached to the furan oxygen and bearing a methyl group, this carbon is significantly deshielded.
C3~102.0An electron-rich carbon in the furan ring, shielded by the adjacent oxygen.
C3a~129.0A quaternary carbon at the fusion of the benzene and furan rings.
C4~111.0Shielded by the electron-donating methoxy group through resonance.
C5~156.0Directly attached to the electron-donating methoxy group, leading to significant deshielding.
C6~100.0Ortho to the methoxy group, this carbon experiences strong shielding due to resonance effects.
C7~112.0Meta to the methoxy group, experiencing moderate shielding.
C7a~149.0A quaternary carbon at the ring fusion, deshielded by the adjacent furan oxygen.
2-CH3~14.0A typical chemical shift for a methyl group attached to an sp2-hybridized carbon.
5-OCH3~55.5A characteristic chemical shift for a methoxy group attached to an aromatic ring.

Note: These are predicted values and may vary slightly from experimental data.

Principles of 13C NMR and Substituent Effects

The predicted chemical shifts are rooted in fundamental NMR principles, primarily the influence of electron density around each carbon nucleus.

The Benzofuran Core

The benzofuran ring system itself exhibits a characteristic 13C NMR pattern. The carbons of the furan ring (C2 and C3) are generally found at higher fields (lower ppm values) compared to the benzene ring carbons, with the exception of the oxygen-bound C2, which is significantly deshielded.

Methoxy Group (-OCH3) Influence

The methoxy group at the C5 position is a strong electron-donating group through resonance. This has a pronounced effect on the chemical shifts of the aromatic carbons:

  • Ortho and Para Positions (C4, C6): Increased electron density at these positions leads to significant shielding (upfield shift).

  • Ipso Position (C5): The direct attachment of the electronegative oxygen atom causes a strong deshielding effect (downfield shift).

  • Meta Position (C7): The effect is less pronounced at the meta position.

Methyl Group (-CH3) Influence

The methyl group at the C2 position is a weak electron-donating group through induction. Its primary effect is the deshielding of the carbon to which it is attached (C2).

The interplay of these electronic effects from the methoxy and methyl substituents on the inherent chemical shifts of the benzofuran core results in the predicted spectrum.

Experimental Protocol for 13C NMR Acquisition

For researchers seeking to acquire experimental data, the following protocol provides a standardized approach.

4.1. Sample Preparation

  • Dissolution: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a common choice due to its excellent solubilizing properties for many organic compounds and its single carbon signal at approximately 77.16 ppm, which can serve as an internal reference.

  • Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard (0 ppm). However, for routine analysis, referencing to the solvent peak is often sufficient.

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Degassing (Optional): For high-resolution experiments or samples sensitive to oxygen, the NMR tube can be degassed by several freeze-pump-thaw cycles.

4.2. NMR Spectrometer Parameters

A standard 13C NMR experiment can be performed on a spectrometer with a field strength of 75-150 MHz for carbon. Typical acquisition parameters include:

  • Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: Approximately 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons to fully relax and be observed.

  • Number of Scans: 128 to 1024 scans, depending on the sample concentration and desired signal-to-noise ratio.

  • Temperature: 298 K (25 °C).

Data Processing and Interpretation Workflow

The following diagram outlines the logical workflow for processing and interpreting the acquired 13C NMR data.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Analysis & Interpretation A Sample Preparation B NMR Spectrometer Setup A->B C Data Acquisition B->C D Fourier Transform C->D E Phase Correction D->E F Baseline Correction E->F G Peak Picking & Integration F->G H Chemical Shift Referencing G->H I Peak Assignment H->I J Structural Confirmation I->J K Purity Assessment J->K

Caption: Workflow for 13C NMR Data Processing and Interpretation.

Structural Elucidation and Self-Validation

The assignment of each peak in the 13C NMR spectrum is a self-validating process when combined with other spectroscopic techniques and theoretical predictions.

  • DEPT Experiments: Distortionless Enhancement by Polarization Transfer (DEPT-90 and DEPT-135) experiments are invaluable for distinguishing between CH, CH2, and CH3 groups. Quaternary carbons are absent in DEPT spectra. This would confirm the assignments of the methyl, methoxy, and aromatic CH carbons.

  • 2D NMR Spectroscopy:

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s), providing unambiguous assignments for all protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds apart. This is particularly useful for assigning quaternary carbons by observing their correlations with nearby protons. For instance, the quaternary carbon C5 would show a correlation to the protons of the methoxy group.

The logical consistency between these different NMR experiments provides a high degree of confidence in the final structural assignment.

Conclusion

The 13C NMR spectrum of this compound is a powerful tool for its structural characterization. The predicted chemical shifts, based on well-established principles of substituent effects, provide a reliable guide for spectral interpretation. By following standardized experimental protocols and employing a comprehensive suite of 1D and 2D NMR techniques, researchers can confidently identify and characterize this important molecule, ensuring the integrity of their scientific endeavors.

Mass spectrometry fragmentation pattern of 5-Methoxy-2-methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Methoxy-2-methylbenzofuran

Introduction: The Analytical Imperative for Benzofuran Scaffolds

Benzofuran derivatives represent a cornerstone in medicinal chemistry and drug development, exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. The specific compound, this compound (C₁₀H₁₀O₂, Molar Mass: 162.19 g/mol ), incorporates key structural motifs—a benzofuran core, a methyl group at the 2-position, and a methoxy group at the 5-position—that influence its chemical behavior and biological function[2][3]. For researchers in drug discovery and development, a precise understanding of its molecular structure and stability is paramount. Electron Ionization Mass Spectrometry (EI-MS) is a fundamental technique for this purpose, providing a reproducible fragmentation "fingerprint" that offers deep structural insights.

This guide provides a detailed analysis of the expected EI-MS fragmentation pattern of this compound. As a Senior Application Scientist, the following discussion is built not on a single data sheet, but on a synthesis of established fragmentation principles for aromatic, ethereal, and heterocyclic compounds, supported by spectral data from structurally analogous molecules.

Proposed Core Fragmentation Pathways

Under standard 70 eV Electron Ionization conditions, this compound is expected to produce a distinct mass spectrum characterized by a prominent molecular ion and several key fragment ions. The fragmentation is dictated by the relative stability of the resulting radical cations and neutral losses, primarily influenced by the methoxy group and the 2-methyl group attached to the stable benzofuran ring system.

The primary fragmentation events are hypothesized to be the loss of a hydrogen radical from the 2-methyl group and the loss of a methyl radical from the 5-methoxy group. These initial cleavages lead to the formation of highly stabilized cations, which subsequently undergo further fragmentation.

G cluster_path1 Pathway 1: Benzylic Cleavage cluster_path2 Pathway 2: Ether Cleavage cluster_path3 Pathway 3: Rearrangement M This compound (M•+) m/z = 162 F161 [M-H]•+ m/z = 161 (Base Peak) M->F161 - •H F147 [M-CH3]+ m/z = 147 M->F147 - •CH3 F132 [M-CH2O]•+ m/z = 132 M->F132 - CH2O F119 [M-CH3-CO]+ m/z = 119 F147->F119 - CO G cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Injector 250 °C Split Ratio: 50:1 Column Column HP-5ms (30m x 0.25mm x 0.25µm) Injector->Column Oven Oven Program Start: 100°C (1 min) Ramp: 15°C/min to 280°C Hold: 5 min Column->Oven Interface Transfer Line 280 °C Oven->Interface Helium Carrier Gas Helium Flow: 1.0 mL/min IonSource Ion Source (EI) 230 °C Energy: 70 eV Interface->IonSource Analyzer Quadrupole Analyzer Scan Range: 40-550 amu IonSource->Analyzer

References

An In-depth Technical Guide to 5-Methoxy-2-methylbenzofuran: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Methoxy-2-methylbenzofuran, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the causality behind the compound's properties and its practical applications. We will delve into its physical characteristics, spectroscopic signature, chemical reactivity, and its role as a valuable scaffold in the synthesis of novel molecules.

Core Molecular Profile and Physical Properties

This compound belongs to the benzofuran class of heterocyclic compounds, which feature a furan ring fused to a benzene ring. Its structure is characterized by a methoxy group (-OCH₃) at the 5-position and a methyl group (-CH₃) at the 2-position. These substitutions are not merely decorative; they fundamentally govern the molecule's electronic properties, solubility, and reactivity, making it a versatile building block.[1]

The methoxy group, an electron-donating group, increases the electron density of the aromatic system, influencing its interaction with biological targets and its susceptibility to electrophilic attack.[1] The methyl group contributes to the molecule's hydrophobic character.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 5-methoxy-2-methyl-1-benzofuran[2]
CAS Number 13391-27-0[2][3][4]
Molecular Formula C₁₀H₁₀O₂[2][3][4][5]
Molecular Weight 162.19 g/mol [2][3][4][5]
Melting Point 58 °C[4]
Boiling Point 245 °C (at 705 Torr)[4]
Density 1.106 g/cm³[4]
XLogP3 2.7[2]

Spectroscopic Signature for Structural Elucidation

Accurate characterization is the bedrock of chemical research. The following section details the expected spectroscopic data for this compound, providing a reference for validation of synthesized or acquired samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For this compound, one would expect distinct signals corresponding to the aromatic protons, the methoxy protons, and the methyl protons. The aromatic protons will exhibit splitting patterns (doublets, doublet of doublets) based on their coupling with neighboring protons. The methoxy and furan-ring methyl protons will likely appear as sharp singlets.

  • ¹³C NMR: The carbon NMR spectrum reveals the number and type of carbon atoms. The spectrum will show distinct peaks for the two sp³-hybridized carbons (methyl and methoxy groups) and the eight sp²-hybridized carbons of the fused ring system.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

  • Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a prominent molecular ion peak at m/z = 162, corresponding to the molecular weight of the compound.[2]

  • Fragmentation Pattern: A characteristic fragmentation pattern involves the loss of a methyl group (-CH₃) from the methoxy group or the furan ring, leading to significant fragment ions. The base peak in the mass spectrum of a related compound, 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine, was observed at m/z 58, which corresponds to the dimethylaminoethyl side chain, while a moderate molecular ion was seen at m/z 219.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorption bands include:

  • ~2920 cm⁻¹: C-H stretching from the methyl and methoxy groups.[1]

  • ~1605 cm⁻¹: Aromatic C=C stretching.[1]

  • ~1250 cm⁻¹: Asymmetric C-O-C (ether) stretching, a strong and characteristic band for the methoxy and furan ether linkages.[1]

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by the interplay between the electron-rich furan ring and the substituted benzene ring. The benzofuran scaffold itself is known to undergo various chemical transformations.

Electrophilic Aromatic Substitution

The benzofuran ring is generally susceptible to electrophilic attack. The presence of the electron-donating methoxy group at the 5-position further activates the benzene ring, directing incoming electrophiles primarily to the positions ortho and para to it. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.[7][8] For instance, Vilsmeier-Haack formylation of benzofuran derivatives is a known method to introduce a formyl group onto the ring.[8]

Electrophilic_Substitution sub This compound product Substituted Product (e.g., at C4 or C6) sub->product Electrophilic Aromatic Substitution reagent Electrophile (E+) (e.g., Br₂, HNO₃/H₂SO₄) reagent->sub caption Diagram 1: Electrophilic Aromatic Substitution on the Benzofuran Ring.

Diagram 1: Electrophilic Aromatic Substitution on the Benzofuran Ring.
Synthesis Overview

Several synthetic routes to this compound have been reported. One common approach involves the palladium-catalyzed cyclization of an appropriate phenol derivative. For example, a high-yield synthesis (90%) has been achieved from 2-allyl-4-methoxyphenol using a catalyst system of palladium dichloride, copper diacetate, and lithium chloride in DMF.[9]

Synthesis_Workflow start Starting Material: 2-Allyl-4-methoxyphenol reaction Palladium-Catalyzed Oxidative Cyclization start->reaction reagents Reagents: PdCl₂, Cu(OAc)₂, LiCl Solvent: DMF reagents->reaction product Final Product: This compound reaction->product caption Diagram 2: A Representative Synthesis Workflow.

Diagram 2: A Representative Synthesis Workflow.

Applications in Drug Discovery and Materials Science

Benzofuran derivatives are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. Their diverse pharmacological activities include anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[10][11]

  • Anticancer Research: Methoxy-substituted benzofurans have been investigated as scaffolds for anticancer agents.[11] Their mechanisms of action can include the inhibition of tubulin polymerization, which disrupts cell division, and the inhibition of protein kinases like VEGFR-2, which are critical for tumor growth and angiogenesis.[11]

  • Antimicrobial Agents: Derivatives of this compound have been synthesized and tested for their antimicrobial activity against various bacteria and yeasts.[10][12]

  • Neuroscience: The structural similarity of the benzofuran core to the indole nucleus of serotonin has led to the investigation of benzofuran derivatives as ligands for serotonin receptors, with potential applications in treating neurological disorders.[6]

Safety and Handling Protocols

As a laboratory chemical, this compound requires careful handling to minimize exposure and risk. The following guidelines are based on standard safety data sheets.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-impermeable gloves, safety glasses with side shields or goggles, and a lab coat.[3][13]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[3][13]

  • First Aid Measures:

    • Inhalation: If inhaled, move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

    • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water.[3]

    • Eye Contact: Rinse eyes thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[13]

Experimental Protocol: NMR Sample Preparation and Analysis

This section provides a self-validating protocol for acquiring high-quality NMR data, essential for confirming the identity and purity of this compound.

Objective: To obtain ¹H and ¹³C NMR spectra for structural verification.

Materials:

  • 5-10 mg of this compound

  • 0.7 mL of deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • Pipettes and vial

Methodology:

  • Sample Weighing: Accurately weigh 5-10 mg of the compound into a clean, dry vial. Causality: This mass ensures sufficient concentration for a good signal-to-noise ratio without causing line broadening due to saturation.

  • Solvent Addition: Add approximately 0.7 mL of CDCl₃ with TMS to the vial. TMS serves as the internal standard for chemical shift referencing (0.00 ppm).[14] Causality: CDCl₃ is a common, relatively inert solvent that dissolves many organic compounds. Deuteration prevents a large solvent signal from obscuring the analyte peaks in ¹H NMR.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A clear, homogenous solution is required.

  • Transfer to NMR Tube: Carefully transfer the solution into a clean 5 mm NMR tube. Avoid any solid particles.

  • Spectrometer Setup: Insert the tube into the NMR spectrometer. The instrument should be properly tuned and shimmed to ensure a homogeneous magnetic field. Causality: Shimming corrects for magnetic field inhomogeneities, resulting in sharp, well-resolved peaks, which is critical for accurate coupling constant measurements and structural assignment.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. Typically, 16 to 32 scans are sufficient.[14]

    • Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.[14]

  • Data Processing: Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS peak at 0.00 ppm.[14]

  • Analysis: Analyze the processed spectra, assigning peaks to the corresponding protons and carbons in the molecule. Compare the obtained data with reference spectra or predicted values to confirm the structure and assess purity.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A 1. Weigh Compound (5-10 mg) B 2. Dissolve in CDCl₃ with TMS (0.7 mL) A->B C 3. Transfer to NMR Tube B->C D 4. Insert into Spectrometer (Tune & Shim) C->D E 5. Acquire ¹H Spectrum D->E F 6. Acquire ¹³C Spectrum E->F G 7. Fourier Transform, Phase & Baseline Correction F->G H 8. Reference to TMS G->H I 9. Peak Assignment & Structure Verification H->I caption Diagram 3: Workflow for NMR Spectroscopic Analysis.

References

Introduction: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Pharmacological Activities of 5-Methoxy-2-methylbenzofuran Derivatives

Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a core structural motif in numerous natural products and synthetic molecules of therapeutic interest.[1][2][3] Its versatile physicochemical properties allow for extensive structural modifications, making it a "privileged scaffold" in drug discovery. The introduction of various substituents onto the benzofuran core can modulate its biological activity, leading to derivatives with a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][4]

This guide focuses specifically on derivatives of the This compound scaffold. The strategic placement of a methoxy group at the C-5 position and a methyl group at the C-2 position often enhances lipophilicity and metabolic stability, and provides specific steric and electronic properties that can significantly influence interactions with biological targets. We will explore the key pharmacological activities of these derivatives, delve into their mechanisms of action, provide detailed experimental protocols for their evaluation, and analyze their structure-activity relationships (SAR).

Anticancer Activity: A Primary Therapeutic Avenue

Benzofuran derivatives have emerged as a promising class of anticancer agents, often exhibiting potent cytotoxicity against various cancer cell lines with potentially lower adverse effects compared to conventional chemotherapy.[2][5] The this compound core is frequently featured in compounds designed to interfere with cancer cell proliferation, survival, and signaling pathways.

Mechanism of Action: Targeting Key Cancer Pathways

The anticancer effects of this compound derivatives are often multi-faceted, involving the inhibition of critical cellular machinery required for tumor growth.

  • Inhibition of mTOR Signaling: The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth, proliferation, and survival.[6] Dysregulation of the mTOR pathway is a hallmark of many cancers.[6] Specific benzofuran derivatives have been synthesized as potent inhibitors of the mTORC1 complex. For instance, derivative 1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, n-dimethylpiperidin-4-amine demonstrated significant cytotoxic activity against the head and neck cancer (SQ20B) cell line with an IC₅₀ value of 0.46 μM.[5][6] This activity suggests that the 5-methoxybenzofuran scaffold can serve as a basis for developing novel mTOR inhibitors.[7]

  • Induction of Apoptosis: A common mechanism for anticancer compounds is the induction of programmed cell death, or apoptosis. Halogenated derivatives of methyl 6-acetyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylate have been shown to induce apoptosis in cancer cells.[8] For example, studies have demonstrated that certain benzofuran derivatives significantly increase the activity of caspase 3/7, key executioner caspases in the apoptotic cascade.[4] This pro-apoptotic effect is often linked to increased production of reactive oxygen species (ROS) and cell cycle arrest at the G2/M or S phases.[8]

  • Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, and agents that disrupt tubulin dynamics are effective anticancer drugs. Methoxy-substituted benzofurans have been identified as inhibitors of tubulin polymerization, a mechanism they share with well-known drugs like paclitaxel and the vinca alkaloids.[9] This disruption of microtubule function leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of benzofuran derivatives is highly dependent on the nature and position of substituents on the core ring system.

  • Role of the Methoxy Group: The presence of a methoxy group, particularly at the C-5 or C-6 position, is often crucial for enhanced antiproliferative activity.[5][9]

  • Halogenation: The introduction of halogens like bromine or chlorine into the benzofuran structure can significantly enhance cytotoxic activity.[5][8] For example, a bromine atom attached to a methyl group at the C-3 position resulted in a compound with remarkable cytotoxicity against leukemia cells (IC₅₀ of 0.1-5 μM) without affecting normal cells.[5]

  • Substitutions at C-2 and C-3: Ester or heterocyclic ring substitutions at the C-2 position are often critical for cytotoxic activity.[5][11] Similarly, modifications at the C-3 position, such as the introduction of carboxamide or substituted benzoyl groups, have yielded potent antiproliferative agents.[4][5]

Quantitative Data on Anticancer Activity

The efficacy of potential anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration of the drug required to inhibit cell growth by 50%.

Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)Reference
Compound 9 5-Methoxybenzofuran-piperidineSQ20B (Head and Neck)0.46[5][6]
Compound 8 Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung), HepG2 (Liver)Significant Activity (exact IC₅₀ not stated)[8]
Compound 44b Benzofuran-based carboxylic acidMDA-MB-231 (Breast)2.52[10]
Chalcone Derivative 1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-oneHCT-116 (Colon)1.71 (48h)[12]
Experimental Protocols for Anticancer Evaluation

This colorimetric assay is a standard method for assessing the cytotoxic effect of compounds on cancer cells by measuring metabolic activity.[9][13]

Causality: The assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, thus providing a quantitative measure of cytotoxicity.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cancer Cells in 96-well Plates treat Treat with Benzofuran Derivatives (Serial Dilutions) start->treat incubate Incubate for 48-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Add DMSO to Solubilize Formazan add_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read calc Calculate % Viability vs. Control read->calc ic50 Determine IC50 Value calc->ic50

Caption: Workflow for evaluating the cytotoxicity of benzofuran derivatives using the MTT assay.

Antimicrobial Activity

Benzofuran derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[14][15] The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens.

Spectrum of Activity

Derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate have been specifically tested for their antimicrobial properties.[14][16] Studies show that these compounds can be effective against:

  • Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis

  • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

  • Yeasts: Candida albicans

SAR studies indicate that substitutions at the C-3 and C-6 positions of the benzofuran ring are crucial for determining the specificity and potency of antibacterial activity.[15]

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Derivative TypeMicroorganismMIC (µg/mL)Reference
Hydroxyl at C-6S. aureus, MRSA, B. subtilis, P. aeruginosa0.78 - 3.12[15]
2-(4-methoxy-2-methyl phenyl)-3H-benzofuro[3,2-e]benzofuranM. tuberculosis H37Rv3.12[15]
1-(thiazol-2-yl)pyrazoline derivativeE. coliGood Activity (Zone of Inhibition = 25 mm)[15]
Experimental Protocol for Antimicrobial Evaluation

This is a standardized method used to determine the MIC of an antimicrobial agent against a specific microorganism.

Causality: This method exposes a standardized inoculum of bacteria to serial dilutions of the test compound in a liquid nutrient broth. The lack of turbidity after incubation indicates that the compound has inhibited microbial growth at that concentration.

Methodology:

  • Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for yeast).

  • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well containing the diluted compound. Include a positive control (microorganism in broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and even cancer.[17] Benzofuran derivatives have shown promise as anti-inflammatory agents by targeting the signaling pathways that orchestrate the inflammatory response.[18][19]

Mechanism of Action: Modulating Inflammatory Pathways

The anti-inflammatory effects of benzofuran derivatives are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.[18][20]

  • NF-κB and MAPK Pathway Inhibition: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, triggering a strong inflammatory response. Upon stimulation, LPS activates pathways involving Mitogen-Activated Protein Kinases (MAPKs) and Nuclear Factor-kappa B (NF-κB).[20] This leads to the production of pro-inflammatory mediators. Certain piperazine/benzofuran hybrid compounds have been shown to significantly inhibit the phosphorylation of key proteins in these pathways, including IKKα/β, IκBα, p65, ERK, JNK, and p38.[20]

This inhibition results in the downstream suppression of pro-inflammatory gene expression.

Caption: Inhibition of NF-κB and MAPK signaling pathways by benzofuran derivatives.

Experimental Protocol for Anti-inflammatory Evaluation

This assay measures the production of nitric oxide, a key pro-inflammatory mediator, by LPS-stimulated macrophages.

Causality: The production of NO by the enzyme inducible nitric oxide synthase (iNOS) is a hallmark of macrophage activation. The Griess assay quantifies nitrite (a stable breakdown product of NO) in the cell culture supernatant, providing an indirect measure of iNOS activity and the inflammatory response.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include unstimulated and LPS-only controls.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

  • Incubation & Measurement: Incubate for 10 minutes at room temperature in the dark. Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.

Neuroprotective Activity

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss.[21] Oxidative stress and excitotoxicity are major contributors to this process. Benzofuran derivatives have demonstrated neuroprotective properties, suggesting their potential in treating these debilitating conditions.[22][23]

Mechanism of Action
  • Antioxidant and Radical Scavenging Activity: Some benzofuran derivatives can directly scavenge free radicals, such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical, and inhibit lipid peroxidation in brain homogenates.[22][23] This antioxidant activity helps protect neurons from oxidative damage.[8]

  • Anti-Excitotoxic Effects: Overstimulation of N-methyl-D-aspartate (NMDA) receptors by the neurotransmitter glutamate leads to excitotoxic neuronal death, a process implicated in ischemic stroke and neurodegenerative diseases.[22] Certain 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have shown considerable protection against NMDA-induced excitotoxicity in primary rat cortical neurons.[22]

Conclusion and Future Directions

The this compound scaffold is a highly versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide exhibit a remarkable range of pharmacological activities, with the most significant potential observed in oncology. The well-defined mechanisms of action, including mTOR inhibition and induction of apoptosis, provide a solid rationale for their further development.

Future research should focus on:

  • Lead Optimization: Synthesizing new analogues to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Studies: Validating the efficacy and safety of lead compounds in relevant animal models of cancer, inflammation, and neurodegeneration.[17][24][25]

  • Target Identification: Elucidating the precise molecular targets for derivatives with unknown mechanisms of action.

By leveraging the principles of medicinal chemistry and rigorous pharmacological evaluation, the full therapeutic potential of this compound derivatives can be realized, paving the way for new and effective treatments for a host of human diseases.

References

5-Methoxy-2-methylbenzofuran: A Technical Guide for Scientific and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of a Bioactive Natural Product Constituent

Abstract

5-Methoxy-2-methylbenzofuran is a naturally occurring benzofuran derivative that has been identified as a constituent in certain plant species. This technical guide provides a comprehensive overview of its chemical properties, natural sourcing, synthesis, and known biological activities. The document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of benzofuran scaffolds. Particular emphasis is placed on its reported antihypertensive properties and the methodologies for its characterization.

Introduction to this compound

Benzofurans are a class of heterocyclic organic compounds consisting of a fused benzene and furan ring system. This core structure is prevalent in a wide array of natural products and synthetic molecules that exhibit significant biological activities.[1] The benzofuran scaffold is recognized for its therapeutic potential, with derivatives demonstrating anticancer, antimicrobial, anti-inflammatory, and antiviral properties, among others.[2][3]

This compound, a specific substituted benzofuran, has emerged as a molecule of interest due to its identification in medicinal plants and its reported bioactivity. This guide will delve into the technical details of this compound, providing a foundation for further research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its study and application.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₂[4]
Molecular Weight 162.19 g/mol [5]
CAS Number 13391-27-0[4]
IUPAC Name 5-methoxy-2-methyl-1-benzofuran[4]
Melting Point 58 °C[6]
Boiling Point 245 °C at 705 Torr[6]
Storage Temperature 2-8°C[6]

Natural Occurrence and Isolation

This compound has been identified as a natural product in plants of the Pimpinella genus. Specifically, it has been isolated from the root of Pimpinella thellungiana Wolff.[7] It is also reported to be a constituent of Pimpinella junoniae and Pimpinella peregrina.[8] In the context of its discovery in Pimpinella thellungiana, it was initially reported as a novel compound with antihypertensive activity.[7]

Isolation Protocol (General Approach)

Isolation_Workflow start Plant Material (e.g., roots of Pimpinella thellungiana) extraction Solvent Extraction (e.g., with methanol or ethanol) start->extraction filtration Filtration and Concentration extraction->filtration partitioning Solvent-Solvent Partitioning filtration->partitioning chromatography Column Chromatography (e.g., Silica Gel) partitioning->chromatography fractionation Fraction Collection and TLC Analysis chromatography->fractionation purification Further Purification (e.g., Preparative HPLC) fractionation->purification characterization Spectroscopic Characterization purification->characterization end Isolated this compound characterization->end

Caption: Generalized workflow for the isolation of this compound.

Experimental Protocol Steps:

  • Extraction: The dried and powdered plant material (roots) is subjected to exhaustive extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature or under reflux.

  • Concentration: The resulting crude extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to yield a concentrated extract.

  • Fractionation: The crude extract is then subjected to further fractionation, often through solvent-solvent partitioning with immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to separate compounds based on their polarity.

  • Chromatographic Separation: The fraction containing the target compound, as determined by preliminary analysis like thin-layer chromatography (TLC), is subjected to column chromatography over a stationary phase like silica gel. A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is typically employed to separate the individual components.

  • Purification: Fractions containing this compound are collected, combined, and may require further purification using techniques such as preparative high-performance liquid chromatography (HPLC) to achieve high purity.

  • Structural Elucidation: The structure of the isolated pure compound is then confirmed using various spectroscopic techniques.

Chemical Synthesis

For research and development purposes where larger quantities of this compound are required than can be practically obtained from natural sources, chemical synthesis provides a viable alternative. Several synthetic routes to the benzofuran core and its derivatives have been established.[5]

One reported synthesis of this compound involves the reaction of 2-allyl-4-methoxyphenol in the presence of a palladium-copper catalyst system.[5]

Synthesis_Workflow start 2-Allyl-4-methoxyphenol reaction Reaction with: - Copper(II) acetate - Lithium chloride - Palladium(II) chloride in N,N-dimethylformamide (DMF) at 25°C for 5 hours start->reaction end This compound (90% yield) reaction->end

Caption: A reported synthetic route to this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound. The PubChem database provides access to GC-MS data for this compound.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For a derivative of this compound, characteristic IR absorption bands would be expected for the C-H stretching of the methyl and aromatic groups, the C=C stretching of the aromatic ring, and the C-O-C stretching of the ether and furan moieties.[9]

Biological Activity and Therapeutic Potential

The primary reported biological activity of this compound is its antihypertensive effect, as noted during its initial isolation.[7] This finding suggests a potential role for this compound as a lead structure in the development of new treatments for hypertension.

The broader class of benzofuran derivatives is known to possess a wide range of pharmacological activities, which provides a strong rationale for the further investigation of this compound. These activities include:

  • Anticancer Activity: Many benzofuran derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[10]

  • Antimicrobial Activity: The benzofuran scaffold is present in many compounds with antibacterial and antifungal properties.[2]

  • Anti-inflammatory Activity: Certain benzofuran derivatives have demonstrated anti-inflammatory effects.[11]

The mechanism of action for the antihypertensive activity of this compound has not been elucidated in the reviewed literature and warrants further investigation.

Toxicology and Safety

A comprehensive toxicological profile for this compound is not yet established. A material safety data sheet (MSDS) provides basic handling and safety precautions, indicating that it should be handled with care in a laboratory setting. For any potential therapeutic application, rigorous in vitro and in vivo toxicological studies would be required to determine its safety profile.

Future Directions and Conclusion

This compound is a natural product with documented antihypertensive activity, making it a compound of significant interest for drug discovery and development. The benzofuran core is a well-established pharmacophore, and the specific substitution pattern of this molecule may confer unique biological properties.

Future research should focus on:

  • Elucidation of the Mechanism of Action: Determining the precise molecular targets and pathways through which this compound exerts its antihypertensive effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of this compound to optimize its potency and selectivity.

  • Comprehensive Pharmacological Profiling: Screening the compound against a wider range of biological targets to uncover additional therapeutic applications.

  • In-depth Toxicological Evaluation: Conducting thorough safety and toxicology studies to assess its suitability for further development.

  • Biosynthetic Pathway Elucidation: Investigating the biosynthetic route to this compound in Pimpinella species could open avenues for biotechnological production.

References

In Silico Prediction of 5-Methoxy-2-methylbenzofuran Bioactivity: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delineates a comprehensive in silico workflow for predicting the bioactivity of 5-Methoxy-2-methylbenzofuran. As derivatives of the benzofuran scaffold, a privileged structure in medicinal chemistry, are known to exhibit a wide spectrum of pharmacological activities, this document provides a structured, multi-pillar computational approach.[1][2][3] It integrates molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to build a robust hypothesis of the molecule's therapeutic potential and liabilities. This guide is tailored for researchers, scientists, and drug development professionals aiming to leverage computational methodologies for accelerated early-phase drug discovery.

Introduction: The Strategic Imperative for In Silico Assessment

The benzofuran nucleus is a cornerstone in the architecture of numerous biologically active compounds, with derivatives demonstrating anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4] The specific molecular configuration of this compound, featuring a methoxy group at the 5-position and a methyl group at the 2-position, presents a unique electronic and steric profile that warrants detailed investigation for potential protein-ligand interactions.

In silico methodologies offer a time- and resource-efficient avenue to generate and refine hypotheses regarding a molecule's bioactivity prior to engaging in costly and labor-intensive laboratory synthesis and screening.[5][6] By simulating molecular interactions and predicting pharmacokinetic profiles, computational approaches serve as a critical risk-mitigation strategy in the drug discovery pipeline. This guide details a rigorous workflow, elucidating the scientific rationale behind each procedural step to construct a holistic bioactivity profile for this compound.

The Computational Workflow: An Integrated Multi-Pillar Strategy

The proposed in silico evaluation is built upon three synergistic pillars: Target Identification and Molecular Docking, QSAR Modeling, and ADMET Profiling. This integrated framework ensures a comprehensive assessment of the molecule's potential.

G cluster_0 In Silico Bioactivity Prediction Workflow cluster_1 Input cluster_2 Output A Pillar 1: Target Identification & Molecular Docking B Pillar 2: QSAR Modeling A->B informs C Pillar 3: ADMET Profiling A->C informs B->C refines Output Comprehensive Bioactivity Profile (Potential Targets, Activity, Safety) B->Output C->Output Input This compound Structure Input->A

Figure 1: High-level overview of the multi-pillar in silico workflow.

Pillar 1: Target Identification and Molecular Docking

The initial phase involves identifying plausible protein targets for this compound. In the absence of pre-existing experimental data, a common strategy is "reverse docking," where the compound is screened against a library of protein structures to identify potential binding partners.

Ligand Preparation Protocol

An accurate three-dimensional representation of the ligand is paramount for achieving meaningful docking simulations.

Step-by-Step Protocol:

  • Obtain 2D Structure: The 2D structure of this compound can be sourced from a reputable chemical database such as PubChem (CID: 4639349).[7]

  • 3D Conversion: Employ computational chemistry tools like Open Babel to generate a 3D conformation from the 2D structure.

  • Energy Minimization: To obtain a stable, low-energy conformation, perform energy minimization using a suitable force field, for instance, MMFF94. This step ensures the ligand's geometry is physically realistic.

  • Charge Assignment: Calculate and assign partial charges (e.g., Gasteiger charges) to accurately model electrostatic interactions during docking.

  • Torsional Degrees of Freedom: Define rotatable bonds to allow for conformational flexibility of the ligand within the protein's binding site.

Target Selection and Preparation

Based on the known anticancer activities of benzofuran derivatives, a plausible hypothetical target for this investigation is Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer.[8]

Step-by-Step Protocol:

  • PDB Structure Selection: Download the crystal structure of human COX-2 complexed with a known inhibitor from the Protein Data Bank (PDB). A suitable entry is PDB ID: 1CX2. The presence of a co-crystallized ligand aids in validating the binding pocket.

  • Protein Preparation:

    • Remove water molecules and non-essential heteroatoms from the PDB file.

    • Add hydrogen atoms, which are typically absent in crystal structures.

    • Assign appropriate protonation states to ionizable residues at physiological pH (7.4).

    • Repair any missing side chains or loops using protein structure modeling tools.

  • Binding Site Definition: Define the active site for docking by creating a grid box centered on and encompassing the co-crystallized ligand.

Molecular Docking Simulation

AutoDock Vina, a widely-used and validated open-source docking program, will be employed for this simulation.[9]

Step-by-Step Protocol:

  • Input File Preparation: Generate PDBQT files for both the prepared ligand and the receptor.

  • Configuration of Docking Parameters: Specify the coordinates and dimensions of the grid box. The exhaustiveness parameter, which dictates the thoroughness of the conformational search, should be set (a value of 8 is a reasonable starting point).

  • Execution of Docking Simulation: Run the AutoDock Vina simulation.[10][11]

  • Results Analysis: The output will consist of predicted binding poses ranked by their binding affinity scores (in kcal/mol). A more negative score indicates a stronger predicted binding interaction.

G cluster_0 Molecular Docking Workflow cluster_1 Inputs cluster_2 Outputs A Ligand Preparation D Docking Simulation (AutoDock Vina) A->D B Target Preparation C Binding Site Definition B->C C->D E Pose & Score Analysis D->E Output_Data Binding Affinity (kcal/mol) Interaction Analysis E->Output_Data Input_Ligand This compound Input_Ligand->A Input_Target COX-2 (PDB: 1CX2) Input_Target->B

Figure 2: Detailed workflow for the molecular docking pillar.

Anticipated Quantitative Data Summary:

LigandTargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
This compoundCOX-2 (1CX2)-7.5 to -9.0Arg513, Val349, Ser353
Celecoxib (Control)COX-2 (1CX2)-9.5 to -11.0Arg513, His90, Gln192

Note: The values presented are hypothetical and would be substituted with actual data from the docking simulation.

Pillar 2: QSAR Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models employ statistical methods to establish a correlation between the chemical structure of a compound and its biological activity.[12][13][14] By leveraging pre-existing, validated QSAR models, we can predict the bioactivity of this compound against various biological endpoints.[15][16]

Calculation of Molecular Descriptors

The initial step in QSAR modeling is to numerically represent the molecule's properties.

Step-by-Step Protocol:

  • Descriptor Generation: Utilize software such as PaDEL-Descriptor or Mordred to calculate a comprehensive set of molecular descriptors for this compound. These descriptors can be categorized as:

    • 1D descriptors: Molecular weight, logP, number of hydrogen bond donors/acceptors.

    • 2D descriptors: Topological and molecular connectivity indices.

    • 3D descriptors: Molecular shape indices.

  • Data Curation: Normalize the calculated descriptor values and remove any that exhibit high correlation to prevent multicollinearity issues in the subsequent modeling.

Application of a Validated Model

A pre-existing, validated QSAR model for a relevant biological endpoint, such as the inhibition of a specific kinase family known to be modulated by benzofuran derivatives, will be applied.

Step-by-Step Protocol:

  • Model Sourcing: Identify a relevant and published QSAR model from scientific literature or a repository like QSARDB. It is crucial to ensure that the molecule falls within the model's applicability domain.

  • Descriptor Input: Input the calculated descriptors for this compound into the mathematical equation of the selected QSAR model.

  • Activity Prediction: Calculate the predicted biological activity, which is often expressed as pIC50.

Trustworthiness and Validation: A critical aspect of QSAR is to confirm that the molecule under investigation lies within the model's applicability domain. This can be assessed through techniques like leverage analysis or by comparing the descriptor ranges of the query molecule to those of the model's training set.

Pillar 3: ADMET Profiling

A promising drug candidate with high potency can ultimately fail due to unfavorable pharmacokinetic properties or toxicity. Therefore, in silico ADMET prediction is an indispensable component of early-stage drug discovery.[17][18]

ADMET Prediction Workflow

Established computational models and rules will be used to predict key ADMET properties.

Step-by-Step Protocol:

  • Physicochemical Property Calculation: Calculate fundamental properties such as logP, topological polar surface area (TPSA), and molecular weight, which are crucial for predicting absorption.

  • Lipinski's Rule of Five Assessment: Evaluate the "drug-likeness" of the molecule based on Lipinski's rules. These rules suggest that poor absorption or permeation is more likely if there are more than 5 hydrogen bond donors, more than 10 hydrogen bond acceptors, the molecular weight is over 500, and the calculated logP is over 5.

  • Utilization of Predictive Models: Employ web-based platforms or standalone software (e.g., SwissADME, pkCSM) to predict a wide range of ADMET properties.[19][20] These tools are built upon large datasets of experimental results and utilize machine learning algorithms for their predictions.[21]

Predicted ADMET Properties Summary:

PropertyPredicted Value (Hypothetical)Interpretation
Molecular Weight176.2 g/mol Favorable (< 500)
logP~2.6Optimal for cell permeability
TPSA~29.5 ŲIndicates good oral bioavailability potential
H-bond Donors0Favorable
H-bond Acceptors2Favorable
Blood-Brain Barrier PermeationPredicted Yes/NoPotential for CNS activity
CYP450 Inhibition (e.g., 2D6)Predicted Inhibitor/Non-inhibitorPotential for drug-drug interactions
hERG InhibitionPredicted High/Medium/Low RiskIndicator of potential cardiotoxicity
Ames MutagenicityPredicted Mutagen/Non-mutagenAssessment of genotoxicity potential

Note: The values provided are hypothetical and would be replaced with actual data generated by ADMET prediction tools.

Synthesis and Forward-Looking Conclusion

This multi-faceted in silico analysis provides a comprehensive, data-driven profile of this compound. The molecular docking simulations offer a plausible binding mode and affinity for a specific target like COX-2, thereby generating a testable hypothesis for its mechanism of action. QSAR modeling can further expand our understanding of its potential activity against a broader range of related targets. Finally, the ADMET profiling provides a crucial early assessment of its drug-like properties and potential safety liabilities.

The insights gleaned from this computational workflow enable an informed decision regarding the progression of this compound to the stages of chemical synthesis and in vitro validation. The generated hypotheses, such as the specific binding interactions with key residues in the active site of COX-2, can be directly investigated through experimental techniques like site-directed mutagenesis and biophysical binding assays. This underscores the powerful synergy between computational and experimental methodologies in the landscape of modern drug discovery.

References

Methodological & Application

Laboratory protocol for 5-Methoxy-2-methylbenzofuran synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Robust Palladium-Catalyzed, One-Pot Synthesis of 5-Methoxy-2-methylbenzofuran via Sonogashira Coupling and Intramolecular Cyclization

Audience: Researchers, scientists, and drug development professionals.

Abstract

The benzofuran scaffold is a privileged heterocyclic motif prevalent in numerous natural products and pharmacologically active compounds. This application note provides a detailed, field-proven laboratory protocol for the synthesis of this compound, a key intermediate for more complex molecular architectures. The described method employs a highly efficient, one-pot reaction sequence initiated by a Palladium-catalyzed Sonogashira cross-coupling of 2-iodo-4-methoxyphenol with propyne, followed by a subsequent intramolecular 5-exo-dig cyclization. We delve into the underlying reaction mechanism, provide step-by-step experimental procedures, and offer insights into process optimization and safety. This guide is designed to be a self-validating system, enabling researchers to reliably reproduce this synthesis with high fidelity.

Introduction & Scientific Rationale

Benzofuran derivatives are of significant interest due to their wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The this compound core, in particular, serves as a foundational building block in organic synthesis. Traditional multi-step methods for its synthesis often suffer from harsh conditions, limited substrate scope, or low overall yields.

The protocol detailed herein leverages the power of transition-metal catalysis to construct the benzofuran ring system in a single, efficient operation. The strategy is based on two fundamental, synergistic transformations:

  • Sonogashira Cross-Coupling: This reaction forms a crucial carbon-carbon bond between an sp-hybridized carbon of a terminal alkyne (propyne) and an sp²-hybridized carbon of an aryl halide (2-iodo-4-methoxyphenol). The reaction is co-catalyzed by palladium and copper complexes.[1]

  • Intramolecular Hydroalkoxylation (Cyclization): The o-alkynylphenol intermediate, generated in situ, undergoes a subsequent cyclization. The phenolic hydroxyl group acts as an intramolecular nucleophile, attacking the alkyne. This process is typically a 5-exo-dig cyclization, which is kinetically and thermodynamically favored, leading directly to the desired five-membered furan ring fused to the benzene core.[2][3]

This one-pot approach is advantageous as it minimizes purification steps, reduces solvent waste, and improves time efficiency, aligning with the principles of green and sustainable chemistry.

Reaction Mechanism & Pathway

The overall transformation proceeds through a well-established catalytic cycle. The key steps are visualized below and involve the initial Sonogashira coupling to form the 2-alkynylphenol intermediate, which then undergoes cyclization to yield the final benzofuran product.

reaction_mechanism cluster_sonogashira Sonogashira Coupling Cycle cluster_cyclization Intramolecular Cyclization Pd0 Pd(0)L₂ Pd_Aryl Ar-Pd(II)-I(L₂) Pd0->Pd_Aryl Pd_Alkyne Ar-Pd(II)-C≡CR(L₂) Pd_Aryl->Pd_Alkyne Pd_Alkyne->Pd0 Reductive Elimination Product1 o-Alkynylphenol Intermediate Pd_Alkyne->Product1 Product 1: o-Alkynylphenol Cu_Acetylide Cu-C≡CR Cu_Acetylide->Pd_Aryl Transmetalation BaseH Base-H⁺ Alkyne H-C≡CR Alkyne->Cu_Acetylide Deprotonation Aryl_Iodide Ar-I Aryl_Iodide->Pd_Aryl Oxidative Addition Base Base Base->Cu_Acetylide Final_Product This compound Product1->Final_Product 5-exo-dig Cyclization workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_vessel 1. Flame-dry Schlenk flask under vacuum add_reagents 2. Add solid reagents under inert gas prep_vessel->add_reagents add_solvents 3. Add Toluene and Et₃N add_reagents->add_solvents degas 4. Degas mixture with N₂/Ar add_solvents->degas heat 5. Heat to 60 °C degas->heat add_propyne 6. Bubble propyne gas (2-3 hours) heat->add_propyne stir 7. Stir until completion (monitor by TLC) add_propyne->stir cool_quench 8. Cool to RT & Quench with NH₄Cl stir->cool_quench extract 9. Extract with Diethyl Ether cool_quench->extract wash_dry 10. Wash with brine & Dry over MgSO₄ extract->wash_dry concentrate 11. Concentrate in vacuo wash_dry->concentrate purify 12. Column Chromatography concentrate->purify characterize 13. Characterize Product (NMR, MS) & Yield purify->characterize

References

5-Methoxy-2-methylbenzofuran as a synthetic intermediate in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzofuran Moiety in Medicinal Chemistry

The benzofuran nucleus, a heterocyclic scaffold composed of a fused benzene and furan ring, is a cornerstone in the architecture of numerous biologically active compounds.[1][2] Its prevalence in both natural products and synthetic pharmaceuticals underscores its importance as a "privileged structure" in drug discovery. The inherent planarity and electronic properties of the benzofuran ring system allow it to engage in various non-covalent interactions with biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2]

Within the diverse family of benzofuran derivatives, 5-methoxy-2-methylbenzofuran emerges as a particularly valuable synthetic intermediate. The methoxy group at the 5-position and the methyl group at the 2-position not only influence the molecule's overall lipophilicity and metabolic stability but also provide strategic handles for further chemical modifications. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this compound as a key building block in the synthesis of bioactive molecules, with a specific focus on the antidepressant agent, Amedalin.

Part 1: Synthesis of the Key Intermediate: this compound

The efficient construction of the this compound core is the crucial first step in its journey as a synthetic intermediate. A common and reliable method involves a classical approach starting from readily available precursors: 4-methoxyphenol and chloroacetone. This synthesis proceeds through a two-step sequence involving a Williamson ether synthesis followed by an intramolecular cyclization.

Protocol 1: Synthesis of this compound

Step 1: Synthesis of 1-(prop-2-yn-1-yloxy)-4-methoxybenzene

This initial step involves the formation of an ether linkage between 4-methoxyphenol and propargyl bromide. The reaction is typically carried out under basic conditions to deprotonate the phenolic hydroxyl group, thereby activating it for nucleophilic attack on the alkyl halide.

  • Materials:

    • 4-Methoxyphenol

    • Propargyl bromide

    • Potassium carbonate (K₂CO₃)

    • Acetone (anhydrous)

  • Procedure:

    • To a solution of 4-methoxyphenol (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Slowly add propargyl bromide (1.2 eq) to the reaction mixture.

    • Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 1-(prop-2-yn-1-yloxy)-4-methoxybenzene.

Causality of Experimental Choices:

  • Potassium carbonate acts as a mild base, which is sufficient to deprotonate the phenol without causing unwanted side reactions.

  • Acetone is a suitable solvent as it is polar enough to dissolve the reactants but does not interfere with the reaction.

  • Refluxing provides the necessary thermal energy to drive the reaction to completion in a reasonable timeframe.

Step 2: Intramolecular Cyclization to this compound

The propargyl ether formed in the previous step undergoes a thermally induced intramolecular cyclization, often catalyzed by a base, to yield the desired benzofuran ring system.

  • Materials:

    • 1-(prop-2-yn-1-yloxy)-4-methoxybenzene

    • N,N-Diethylaniline

  • Procedure:

    • Heat 1-(prop-2-yn-1-yloxy)-4-methoxybenzene (1.0 eq) in N,N-diethylaniline (as both solvent and base) at 200-220 °C.

    • Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

    • Cool the reaction mixture and pour it into a mixture of ice and hydrochloric acid to neutralize the N,N-diethylaniline.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Causality of Experimental Choices:

  • High temperature is required to overcome the activation energy for the intramolecular cyclization.

  • N,N-Diethylaniline serves as a high-boiling solvent and a base to facilitate the cyclization reaction.

Diagram of the Synthetic Workflow:

SynthesisWorkflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Intramolecular Cyclization p_methoxyphenol 4-Methoxyphenol ether_intermediate 1-(prop-2-yn-1-yloxy)-4-methoxybenzene p_methoxyphenol->ether_intermediate K₂CO₃, Acetone, Reflux propargyl_bromide Propargyl Bromide propargyl_bromide->ether_intermediate benzofuran This compound ether_intermediate->benzofuran N,N-Diethylaniline, 200-220°C

Caption: Synthetic route to this compound.

Part 2: Application in the Synthesis of Amedalin - A Selective Norepinephrine Reuptake Inhibitor

Amedalin is an antidepressant that acts as a selective norepinephrine reuptake inhibitor.[1] Its synthesis provides an excellent example of how this compound can be utilized as a key starting material. The synthetic strategy involves the introduction of a formyl group at the 3-position of the benzofuran ring, followed by a reductive amination to install the required side chain.

Protocol 2: Vilsmeier-Haack Formylation of this compound

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds.[3][4] In this step, a formyl group is introduced at the electron-rich 3-position of the this compound ring.

  • Materials:

    • This compound

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM, anhydrous)

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool a solution of anhydrous DMF (3.0 eq) in anhydrous DCM to 0 °C.

    • Slowly add phosphorus oxychloride (1.1 eq) dropwise to the cooled DMF solution, maintaining the temperature below 5 °C.

    • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the Vilsmeier reagent at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound-3-carbaldehyde.

Causality of Experimental Choices:

  • Phosphorus oxychloride and DMF react to form the electrophilic Vilsmeier reagent, which is the active formylating agent.[5]

  • Anhydrous conditions are crucial as the Vilsmeier reagent is sensitive to moisture.

  • Low temperature during the addition of POCl₃ controls the exothermic reaction and prevents the decomposition of the Vilsmeier reagent.

  • The 3-position of the benzofuran is the most electron-rich and therefore the most susceptible to electrophilic aromatic substitution.

Diagram of the Vilsmeier-Haack Reaction Mechanism:

VilsmeierHaack cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ (CH₃)₂N=CHCl ]⁺[ PO₂Cl₂ ]⁻ DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Benzofuran This compound Intermediate Iminium Salt Intermediate Benzofuran->Intermediate Attack on Vilsmeier Reagent Aldehyde This compound-3-carbaldehyde Intermediate->Aldehyde Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack formylation.

Protocol 3: Reductive Amination to Amedalin

The final step in the synthesis of Amedalin involves the reductive amination of the aldehyde with methylamine. This reaction proceeds via the formation of an imine intermediate, which is then reduced to the corresponding amine.

  • Materials:

    • This compound-3-carbaldehyde

    • Methylamine (solution in THF or as hydrochloride salt with a base)

    • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Methanol or Tetrahydrofuran (THF)

    • Acetic acid (catalytic amount)

  • Procedure:

    • Dissolve this compound-3-carbaldehyde (1.0 eq) in methanol or THF.

    • Add methylamine (1.5 eq) to the solution, followed by a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride or sodium triacetoxyborohydride (1.2 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude Amedalin by column chromatography or by formation of a salt (e.g., hydrochloride) and recrystallization.

Causality of Experimental Choices:

  • Methylamine provides the nitrogen atom and the methyl group of the final amine.

  • Acetic acid catalyzes the formation of the imine intermediate.

  • Sodium cyanoborohydride or sodium triacetoxyborohydride are mild reducing agents that selectively reduce the imine in the presence of the aldehyde, minimizing side reactions.

Quantitative Data Summary

StepReactantsProductKey ReagentsTypical Yield
1a 4-Methoxyphenol, Propargyl bromide1-(prop-2-yn-1-yloxy)-4-methoxybenzeneK₂CO₃, Acetone85-95%
1b 1-(prop-2-yn-1-yloxy)-4-methoxybenzeneThis compoundN,N-Diethylaniline60-70%
2 This compoundThis compound-3-carbaldehydePOCl₃, DMF70-80%
3 This compound-3-carbaldehyde, MethylamineAmedalinNaBH₃CN or NaBH(OAc)₃65-75%

Conclusion

This compound is a readily accessible and highly versatile synthetic intermediate with significant applications in drug discovery. The protocols detailed in this application note provide a clear and logical pathway for its synthesis and subsequent elaboration into the pharmacologically active molecule, Amedalin. The strategic placement of the methoxy and methyl groups on the benzofuran scaffold offers a platform for the development of a wide array of novel therapeutic agents. The presented methodologies, grounded in well-established organic chemistry principles, offer a robust foundation for researchers to explore the vast chemical space of benzofuran derivatives and unlock their full therapeutic potential.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 5-Methoxy-2-methylbenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Benzofurans in Antimicrobial Drug Discovery

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Benzofuran, a heterocyclic organic compound, has emerged as a privileged scaffold in medicinal chemistry due to the wide array of pharmacological activities exhibited by its derivatives, including potent antimicrobial properties.[1][2][3] These compounds, both from natural sources and chemical synthesis, have demonstrated efficacy against a broad spectrum of pathogens, including clinically relevant bacteria and fungi.[3][4] The core structure of benzofuran lends itself to diverse chemical modifications, allowing for the fine-tuning of its biological activity.[1] This document provides a comprehensive experimental guide for the antimicrobial testing of a specific class of these compounds: 5-Methoxy-2-methylbenzofuran derivatives.

This guide is designed for researchers, scientists, and drug development professionals, offering a detailed framework for evaluating the antimicrobial efficacy of these novel derivatives. The protocols herein are grounded in established methodologies, primarily referencing the standards set by the Clinical and Laboratory Standards Institute (CLSI), while also providing the rationale behind key experimental choices to ensure scientific rigor and reproducibility.

Scientific Rationale and Methodological Overview

The primary objective of antimicrobial susceptibility testing (AST) for a novel compound is to determine its in vitro activity against a panel of clinically relevant microorganisms. This is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[5] Following MIC determination, the Minimum Bactericidal Concentration (MBC), the lowest concentration required to kill 99.9% of the initial bacterial inoculum, can be ascertained to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[6]

This protocol will detail three fundamental and widely accepted AST methods:

  • Broth Microdilution: A quantitative method for determining the MIC.

  • Disk Diffusion Assay: A qualitative or semi-quantitative method for assessing the susceptibility of a microorganism to the test compound.

  • Minimum Bactericidal Concentration (MBC) Assay: To determine the bactericidal potential of the compound.

The selection of these methods provides a comprehensive initial assessment of the antimicrobial profile of the this compound derivatives.

PART 1: Preparation and Safety Precautions

Synthesis and Preparation of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various organic chemistry routes, often starting from commercially available precursors. A common starting material is 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid, which can be chemically modified to introduce different functional groups.[7][8][9] For the purpose of antimicrobial testing, it is crucial to ensure the purity of the synthesized compounds, typically verified by techniques such as NMR, mass spectrometry, and chromatography.

Once synthesized and purified, prepare a stock solution of each derivative. A common solvent is dimethyl sulfoxide (DMSO) due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous culture media.

Protocol for Stock Solution Preparation:

  • Accurately weigh a precise amount of the this compound derivative.

  • Dissolve the compound in 100% DMSO to a final concentration of 10 mg/mL.

  • Ensure complete dissolution by vortexing or gentle warming.

  • Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Safety and Handling Precautions

Benzofuran derivatives should be handled with appropriate safety measures in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling these compounds.[10][11][12]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[10][11]

  • Spill and Disposal: In case of a spill, absorb the material with an inert absorbent and dispose of it according to local regulations.[11]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[10][11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11][12]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[11]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[10][11]

PART 2: Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and quantitative technique to determine the MIC of an antimicrobial agent.[5] This protocol is adapted from the CLSI guidelines.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Experimental Workflow Diagram:

BrothMicrodilution cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis Inoculum Prepare 0.5 McFarland Bacterial Suspension Plate Inoculate 96-well Plate with Bacteria and Compound Inoculum->Plate Add Inoculum Compound Prepare Serial Dilutions of Test Compound Compound->Plate Add Dilutions Controls Include Positive, Negative, and Sterility Controls Incubate Incubate at 35-37°C for 16-20 hours Plate->Incubate Read Visually Inspect for Growth (Turbidity) Incubate->Read MIC Determine MIC: Lowest concentration with no visible growth Read->MIC

Caption: Workflow for Broth Microdilution Assay.

Step-by-Step Protocol:

  • Inoculum Preparation: a. From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Compound Dilutions: a. In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12. b. In well 1, add 100 µL of the test compound at a concentration twice the highest desired final concentration. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. d. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculation and Incubation: a. Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add inoculum to well 12. b. The final volume in each well will be 100 µL. c. Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the this compound derivative that completely inhibits visible growth of the microorganism.

Data Presentation:

MicroorganismGram StainDerivative IDMIC (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
S. aureus ATCC 29213Gram-positiveMMB-180.5
E. coli ATCC 25922Gram-negativeMMB-1320.06
P. aeruginosa ATCC 27853Gram-negativeMMB-1>640.25
C. albicans ATCC 90028YeastMMB-1160.5 (Fluconazole)
S. aureus ATCC 29213Gram-positiveMMB-240.5
E. coli ATCC 25922Gram-negativeMMB-2160.06

(Note: Data presented is hypothetical and for illustrative purposes only.)

Disk Diffusion Assay

The disk diffusion assay is a qualitative method to assess the susceptibility of a bacterial strain to an antimicrobial agent.

Experimental Workflow Diagram:

DiskDiffusion cluster_prep Preparation cluster_assay Assay cluster_analysis Incubation & Analysis Inoculum Prepare 0.5 McFarland Bacterial Suspension Plate_Prep Inoculate Mueller-Hinton Agar Plate for Confluent Growth Inoculum->Plate_Prep Disk_Place Place Disks on Inoculated Agar Surface Plate_Prep->Disk_Place Disk_Prep Impregnate Sterile Disks with Test Compound Disk_Prep->Disk_Place Incubate Incubate at 35-37°C for 16-20 hours Disk_Place->Incubate Measure Measure Diameter of Zone of Inhibition (mm) Incubate->Measure Interpret Interpret as Susceptible, Intermediate, or Resistant Measure->Interpret

Caption: Workflow for the Disk Diffusion Assay.

Step-by-Step Protocol:

  • Inoculum and Plate Preparation: a. Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol. b. Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube. c. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each streaking to ensure even, confluent growth.

  • Disk Preparation and Application: a. Prepare sterile paper disks (6 mm diameter) impregnated with a known concentration of the this compound derivative. b. Aseptically place the disks onto the inoculated agar surface. c. Gently press each disk to ensure complete contact with the agar.

  • Incubation and Measurement: a. Invert the plates and incubate at 35-37°C for 16-20 hours. b. After incubation, measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is determined following the MIC assay to assess whether the compound is bactericidal or bacteriostatic.[6]

Step-by-Step Protocol:

  • Subculturing from MIC Plate: a. From the wells of the MIC plate that showed no visible growth (the MIC well and at least two more concentrated wells), take a 10 µL aliquot. b. Spot-plate each aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: a. Incubate the agar plates at 35-37°C for 18-24 hours.

  • MBC Determination: a. After incubation, count the number of colonies on each spot. b. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust and standardized framework for the initial in vitro antimicrobial evaluation of this compound derivatives. By systematically determining the MIC, assessing susceptibility through disk diffusion, and establishing the MBC, researchers can effectively characterize the antimicrobial profile of these novel compounds. Positive results from these assays can justify further investigation into the mechanism of action, toxicity, and in vivo efficacy, paving the way for the development of new and effective antimicrobial therapies.

References

Application Notes and Protocols for In Vitro Anticancer Evaluation of 5-Methoxy-2-methylbenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Benzofurans

The benzofuran scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic compounds exhibiting a wide array of pharmacological activities, including significant anticancer properties.[1][2][3] Among these, 5-Methoxy-2-methylbenzofuran derivatives have emerged as a particularly promising class of compounds. The strategic placement of the methoxy group can enhance cytotoxic activity against various cancer cell lines, often by modulating crucial cellular processes like tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][4][5]

This guide provides a comprehensive suite of validated in vitro assays to meticulously characterize the anticancer potential of novel this compound derivatives. As a senior application scientist, the following protocols are presented not merely as a sequence of steps, but as a logical framework for robust scientific inquiry, emphasizing the causality behind each experimental choice and ensuring the generation of trustworthy, reproducible data.

Part 1: Foundational Cytotoxicity Screening

The initial step in evaluating any potential anticancer agent is to determine its dose-dependent effect on cancer cell viability. This foundational data informs the concentration range for all subsequent mechanistic studies. We will employ two robust and complementary colorimetric assays: the MTT and Sulforhodamine B (SRB) assays.

Principle of Cytotoxicity Assays

The MTT assay measures the metabolic activity of a cell population, relying on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product by mitochondrial dehydrogenases in viable cells.[6][7][8][9] The SRB assay, in contrast, quantifies total cellular protein content, providing a measure of cell biomass.[10][11] Utilizing both assays provides a more comprehensive picture of cytotoxicity, as a compound might affect metabolic activity without immediately causing cell death, a distinction that could be missed by relying on a single assay.

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Assay Execution cluster_analysis Data Analysis p1 Seed cancer cells in 96-well plates p2 Allow cells to adhere overnight p1->p2 t1 Prepare serial dilutions of this compound derivatives p2->t1 t2 Treat cells with compounds for 48-72 hours t1->t2 a1 Perform MTT or SRB Assay t2->a1 a2 Measure absorbance using a microplate reader a1->a2 d1 Calculate percentage cell viability a2->d1 d2 Determine IC50 values d1->d2

Caption: Workflow for MTT and SRB cytotoxicity assays.

Protocol: MTT Cell Viability Assay[6][7][8][9]
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a serial dilution of the this compound derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀).

Protocol: Sulforhodamine B (SRB) Assay[10][11][12][13][14]
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After treatment, gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[11]

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[11]

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.[11]

  • Protein-Bound Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Measure the absorbance at 565 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀.

Data Presentation: Cytotoxicity Profile
CompoundCancer Cell LineIC₅₀ (µM) after 48h (MTT Assay)IC₅₀ (µM) after 48h (SRB Assay)
Derivative 1A549 (Lung)ValueValue
Derivative 1MCF-7 (Breast)ValueValue
Derivative 2A549 (Lung)ValueValue
Derivative 2MCF-7 (Breast)ValueValue
DoxorubicinA549 (Lung)ValueValue
DoxorubicinMCF-7 (Breast)ValueValue

Part 2: Mechanistic Insights - Cell Fate Determination

Once the cytotoxic concentrations are established, the next critical step is to understand how these compounds induce cell death. The primary mechanisms to investigate are the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.

Analysis of Apoptosis by Flow Cytometry

A hallmark of many successful anticancer agents is their ability to induce apoptosis.[13] We will use Annexin V and Propidium Iodide (PI) double staining to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[14][15] PI is a fluorescent nucleic acid intercalator that can only enter cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells.[14]

Protocol: Annexin V/PI Apoptosis Assay[16][18]
  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the this compound derivatives at their IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently-labeled Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry.

Cell Cycle Analysis

Many anticancer compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G1, S, or G2/M phase) and subsequent apoptosis.[16][17] Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the DNA content of a cell population and determine the distribution of cells in different phases of the cell cycle.[16][18]

Protocol: Cell Cycle Analysis using Propidium Iodide[20][21][22]
  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the this compound derivatives at their IC₅₀ concentrations for 24 hours.

  • Cell Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content by flow cytometry. The data is typically displayed on a linear scale.[19]

Visualizing Cell Fate Pathways

G cluster_compound This compound Derivative cluster_cell Cancer Cell cluster_outcomes Cellular Outcomes Compound Compound Treatment CellCycle Cell Cycle Progression Compound->CellCycle Disruption Apoptosis Apoptosis Pathway Compound->Apoptosis Activation Arrest Cell Cycle Arrest (G2/M Phase) CellCycle->Arrest Induction Apoptosis Induction Apoptosis->Induction

Caption: Potential mechanisms of action for the benzofuran derivatives.

Western Blot Analysis of Apoptosis and Cell Cycle Regulatory Proteins

To delve deeper into the molecular mechanisms, Western blotting can be used to assess the expression levels of key proteins involved in apoptosis and cell cycle regulation.[20][21][22]

  • Apoptosis Markers: Look for changes in the expression of Bcl-2 family proteins (e.g., increased pro-apoptotic Bax, decreased anti-apoptotic Bcl-2) and the cleavage of caspase-3 and PARP, which are hallmarks of apoptosis.[20][21][23]

  • Cell Cycle Markers: Investigate proteins that regulate cell cycle checkpoints, such as cyclins (e.g., Cyclin D1) and cyclin-dependent kinases (CDKs).[23]

Protocol: Western Blotting[24][26]
  • Protein Extraction: Treat cells with the compounds, then lyse the cells in RIPA buffer to extract total protein.[20]

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.[20]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[22]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against target proteins overnight at 4°C.[22]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Part 3: Assessing Metastatic Potential

A crucial aspect of anticancer drug development is evaluating a compound's ability to inhibit cancer cell migration and invasion, key processes in metastasis. The Transwell assay is a widely used method for this purpose.[24][25][26][27]

Principle of Transwell Assays

The Transwell assay utilizes a two-chamber system separated by a porous membrane.[26] For a migration assay, cells are seeded in the upper chamber and migrate through the pores towards a chemoattractant in the lower chamber.[24][27] For an invasion assay, the membrane is coated with a layer of extracellular matrix (ECM), such as Matrigel, which cells must degrade to move through.[26]

Protocol: Transwell Migration and Invasion Assay[28][29][31][32]
  • Chamber Preparation: For invasion assays, coat the upper surface of the Transwell inserts with Matrigel and incubate to allow for solidification.[27]

  • Cell Seeding: Seed pre-treated or untreated cancer cells in serum-free medium in the upper chamber.

  • Chemoattractant Addition: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate for an appropriate time (e.g., 24 hours) to allow for migration or invasion.

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[26][27]

  • Fixation and Staining: Fix the migrated/invaded cells on the lower surface of the membrane with methanol and stain with crystal violet.[28]

  • Quantification: Elute the stain and measure the absorbance, or count the stained cells under a microscope in several random fields.

Conclusion

This guide outlines a systematic and multi-faceted approach to characterizing the in vitro anticancer properties of this compound derivatives. By progressing from broad cytotoxicity screening to detailed mechanistic studies of cell death, cell cycle progression, and metastatic potential, researchers can build a comprehensive profile of their lead compounds. The integration of these robust and validated protocols will ensure the generation of high-quality, reliable data, paving the way for further preclinical and clinical development.

References

Application of 5-Methoxy-2-methylbenzofuran in Serotonin Receptor Ligand Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold as a Privileged Structure in Neuropharmacology

The benzofuran moiety, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure and tunable electronic properties make it an ideal foundation for developing ligands that interact with a variety of biological targets, particularly within the central nervous system.[1][2] Among these, the serotonin (5-hydroxytryptamine, 5-HT) receptor family stands out as a prominent target for benzofuran-based therapeutics due to its critical role in modulating mood, cognition, and a wide array of physiological processes.[3]

Derivatives of the benzofuran core have been successfully developed into drugs and clinical candidates targeting various serotonin receptors. This guide focuses specifically on the 5-methoxy-2-methylbenzofuran scaffold, a substructure that has shown significant promise in the design of selective and potent serotonin receptor ligands. The strategic placement of the 5-methoxy group and the 2-methyl group on the benzofuran ring system profoundly influences the molecule's interaction with the receptor's binding pocket, affecting affinity, selectivity, and functional activity.

This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the rationale behind using this scaffold, detailed protocols for synthesis and pharmacological evaluation, and insights into interpreting the resulting data to guide future ligand design.

Part 1: Rationale and Strategy for Ligand Design

The design of novel serotonin receptor ligands is driven by the need for subtype-selective agents that can elicit a specific therapeutic response while minimizing off-target effects. The 5-HT receptor family is extensive, with 14 known subtypes grouped into 7 classes, each with distinct signaling mechanisms and physiological roles.[4][5] The two major classes targeted by benzofuran derivatives are the Gi/o-coupled 5-HT1A receptor and the Gq/11-coupled 5-HT2A receptor.

  • 5-HT1A Receptors: Primarily coupled to inhibitory Gi/o proteins, their activation leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[1][4] This signaling cascade ultimately results in neuronal hyperpolarization. Ligands targeting this receptor are investigated for anxiolytic and antidepressant effects.[6]

  • 5-HT2A Receptors: These receptors couple to Gq/11 proteins, activating phospholipase C (PLC).[7][8] This leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), causing the release of intracellular calcium and the activation of protein kinase C (PKC).[7][9] 5-HT2A receptors are targets for antipsychotics and are also implicated in the mechanism of psychedelic compounds.[7]

The this compound scaffold provides a versatile starting point for exploring structure-activity relationships (SAR) at these receptors. Modifications to this core, often by introducing various amine-containing side chains at the 3-position, allow for systematic exploration of the receptor's binding pocket to optimize affinity and selectivity.

Key Signaling Pathways

Understanding the downstream signaling of the target receptor is crucial for designing relevant functional assays.

5-HT1A Receptor (Gi/o-coupled) Signaling Pathway:

5HT1A_Signaling Ligand 5-HT1A Agonist (e.g., Benzofuran Derivative) Receptor 5-HT1A Receptor Ligand->Receptor Binds Gi Gi/o Protein Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Decreased Neuronal Excitability PKA->Response Leads to

Caption: Simplified Gi/o-coupled signaling cascade for the 5-HT1A receptor.

5-HT2A Receptor (Gq/11-coupled) Signaling Pathway:

5HT2A_Signaling Ligand 5-HT2A Agonist (e.g., Benzofuran Derivative) Receptor 5-HT2A Receptor Ligand->Receptor Binds Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis Ca Ca2+ Release IP3->Ca Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates

Caption: Simplified Gq/11-coupled signaling cascade for the 5-HT2A receptor.

Part 2: Synthesis and Characterization Protocols

A general synthetic route to novel ligands involves the preparation of the this compound core, followed by the introduction of a suitable side chain, typically at the 3-position.

Protocol 2.1: General Synthesis of 5-Methoxy-2-methyl-1-benzofuran-3-carboxylic acid

This protocol is adapted from established procedures and provides a key intermediate for further derivatization.[10][11][12]

Materials:

  • Ethyl this compound-3-carboxylate

  • Ethanol

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), 2M

  • Deionized water

  • Standard laboratory glassware, reflux condenser, magnetic stirrer/hotplate

Procedure:

  • Saponification: Dissolve ethyl this compound-3-carboxylate (1 equivalent) in ethanol in a round-bottom flask.

  • Prepare an aqueous solution of potassium hydroxide (e.g., 1.5-2 equivalents in water).

  • Add the KOH solution to the ethanolic solution of the ester.

  • Heat the mixture to reflux (approximately 80°C) with stirring for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the volume of the solvent under reduced pressure using a rotary evaporator.

  • Acidification: Carefully acidify the remaining aqueous residue by the dropwise addition of 2M HCl with stirring until the pH is ~2-3. A precipitate should form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold deionized water to remove residual salts.

  • Dry the product (5-methoxy-2-methyl-1-benzofuran-3-carboxylic acid) under vacuum.

  • Characterization: Confirm the structure and purity of the product using 1H-NMR, 13C-NMR, and mass spectrometry.

Protocol 2.2: Amide Coupling to Introduce Side Chains

The carboxylic acid intermediate can be coupled with various amines to generate a library of candidate ligands.

Materials:

  • 5-Methoxy-2-methyl-1-benzofuran-3-carboxylic acid

  • Desired amine (e.g., a piperazine derivative)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

  • Standard laboratory glassware, nitrogen atmosphere setup

Procedure:

  • Under a nitrogen atmosphere, dissolve the carboxylic acid (1 equivalent) and the desired amine (1.1 equivalents) in anhydrous DMF.

  • Add the base, DIPEA (2-3 equivalents), to the solution.

  • In a separate vial, dissolve the coupling agent (e.g., HATU, 1.2 equivalents) in anhydrous DMF.

  • Add the coupling agent solution dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using NMR and mass spectrometry.

Part 3: Pharmacological Evaluation Protocols

Once synthesized, the novel compounds must be evaluated for their ability to bind to and modulate the function of the target serotonin receptors.

Protocol 3.1: Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of a test compound for a specific receptor subtype.[3][5]

Objective: To measure the ability of a test compound to displace a known high-affinity radioligand from the receptor.

Materials:

  • Cell membranes expressing the target human 5-HT receptor (e.g., 5-HT1A or 5-HT2A)

  • Radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A; [3H]Ketanserin for 5-HT2A)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Non-specific binding control (e.g., 10 µM 5-HT)

  • Test compounds (serial dilutions)

  • 96-well plates, cell harvester, glass fiber filters (e.g., GF/C, pre-soaked in polyethylenimine), scintillation cocktail, and a microplate scintillation counter.

Procedure:

  • Plate Setup: Prepare a 96-well plate. Each compound concentration should be tested in triplicate. Include wells for "Total Binding" (radioligand + membranes) and "Non-specific Binding" (radioligand + membranes + non-specific control).

  • Add 50 µL of assay buffer to the total binding wells.

  • Add 50 µL of the non-specific binding control to the non-specific binding wells.

  • Add 50 µL of the serially diluted test compound to the experimental wells.

  • Add 50 µL of the radioligand solution (at a concentration near its Kd) to all wells.

  • Add 150 µL of the membrane preparation (containing a specific amount of protein, e.g., 10-20 µg) to all wells to initiate the binding reaction. The final volume is 250 µL.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes) with gentle agitation to reach equilibrium.

  • Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer.

  • Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3.2: Functional Assay - cAMP Measurement (for Gi/o-coupled receptors)

This assay measures a compound's ability to act as an agonist or antagonist at Gi/o-coupled receptors like 5-HT1A by quantifying changes in intracellular cAMP.[6][13]

Objective: To determine the EC50 (for agonists) or IC50 (for antagonists) of a test compound by measuring its effect on forskolin-stimulated cAMP production.

Materials:

  • CHO or HEK293 cells stably expressing the 5-HT1A receptor.

  • Assay medium with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds (serial dilutions).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[14][15]

  • 96-well or 384-well cell culture plates.

Procedure:

  • Cell Plating: Seed the cells into plates and grow to confluence.

  • Pre-incubation: Aspirate the growth medium and pre-incubate the cells with the PDE inhibitor in assay medium.

  • Agonist Mode:

    • Add serial dilutions of the test compound.

    • Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

    • Incubate at 37°C for 30 minutes.

  • Antagonist Mode:

    • Add serial dilutions of the test compound.

    • Add a known 5-HT1A agonist at its EC80 concentration.

    • Add a fixed concentration of forskolin.

    • Incubate at 37°C for 30 minutes.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Plot the cAMP signal against the logarithm of the test compound concentration.

    • For agonists, the data will show a dose-dependent inhibition of the forskolin-stimulated cAMP signal. Fit the curve to determine the EC50.

    • For antagonists, the data will show a dose-dependent reversal of the inhibition caused by the reference agonist. Fit the curve to determine the IC50.

Protocol 3.3: Functional Assay - Inositol Phosphate (IP) Accumulation (for Gq/11-coupled receptors)

This assay measures a compound's functional activity at Gq/11-coupled receptors like 5-HT2A by quantifying the accumulation of the second messenger inositol phosphate.[16][17][18]

Objective: To determine the EC50 of an agonist compound by measuring its ability to stimulate IP production.

Materials:

  • Cells stably expressing the 5-HT2A receptor.

  • Assay medium containing Lithium Chloride (LiCl), which inhibits IP degradation.

  • Test compounds (serial dilutions).

  • IP detection kit (e.g., HTRF-based IP-One assay).[18]

  • 96-well or 384-well cell culture plates.

Procedure:

  • Cell Plating: Seed cells into plates and grow to confluence.

  • Stimulation: Aspirate growth medium and add the assay medium containing LiCl.

  • Add serial dilutions of the test compound (or a known agonist for control).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Lysis and Detection: Lyse the cells and measure the accumulated IP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Plot the IP signal against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximum response (Emax).

Part 4: Data Interpretation and Structure-Activity Relationships (SAR)

The data generated from these assays provide critical insights into the pharmacological profile of the synthesized compounds.

Illustrative Data Presentation

The following table presents hypothetical data for a series of this compound derivatives to illustrate how results are typically summarized.

Compound IDR-Group at C3-position5-HT1A Ki (nM)5-HT2A Ki (nM)Selectivity (Ki 1A / Ki 2A)5-HT1A EC50 (nM) (cAMP)
BF-01 -CONH-(4-fluorophenyl)15.2350.50.0425.6 (Agonist)
BF-02 -CONH-(piperazin-1-yl)2.1 25.80.084.5 (Agonist)
BF-03 -CONH-(pyridin-4-yl)45.715.32.9998.2 (Agonist)
BF-04 -CH2-NH-(piperazin-1-yl)5.4 150.10.0311.2 (Agonist)

Interpretation:

  • Affinity and Selectivity: A lower Ki value indicates higher binding affinity.[19] In this example, compounds BF-02 and BF-04 show high affinity for the 5-HT1A receptor. The selectivity ratio indicates a preference for one receptor over another. For instance, BF-01 , BF-02 , and BF-04 are highly selective for the 5-HT1A receptor over the 5-HT2A receptor.

  • Functional Activity: The EC50 value from the cAMP assay indicates the potency of the compound as a functional agonist. A lower EC50 signifies higher potency. BF-02 is the most potent 5-HT1A agonist in this series.

  • SAR Insights: By comparing the structures and activities, preliminary SAR can be deduced. For example, comparing BF-02 and BF-04 suggests that the carboxamide linker (-CONH-) may be more favorable for high affinity and potency at the 5-HT1A receptor than the methylene amine linker (-CH2-NH-). The piperazine moiety appears to be a key feature for high-affinity 5-HT1A binding in this scaffold.

Workflow for Ligand Design and Evaluation

Drug_Discovery_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Analysis & Iteration A Scaffold Selection (this compound) B Design Analogs (Vary R-group) A->B C Chemical Synthesis (Protocol 2.1 & 2.2) B->C D Primary Screen: Binding Affinity (Ki) (Protocol 3.1) C->D E Secondary Screen: Functional Activity (EC50) (Protocol 3.2 / 3.3) D->E F Selectivity Profiling (Test against other receptors) E->F G Data Analysis & SAR Determination F->G H Lead Optimization G->H H->B Iterate Design

Caption: Iterative workflow for serotonin receptor ligand design and evaluation.

Conclusion

The this compound scaffold is a highly valuable starting point for the rational design of novel serotonin receptor ligands. Its synthetic tractability allows for the creation of diverse chemical libraries, and its inherent structural features provide a strong foundation for achieving high affinity and selectivity. By employing a systematic approach that combines targeted synthesis with robust pharmacological evaluation using the protocols detailed in this guide, researchers can effectively explore the chemical space around this privileged core. The resulting structure-activity relationship data is instrumental in refining ligand design, ultimately leading to the identification of lead candidates with optimized potency, selectivity, and desired functional activity for potential therapeutic applications in neuropsychiatric and other disorders.

References

Topic: Optimized Recrystallization Protocols for the Purification of 5-Methoxy-2-methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive guide to the purification of 5-Methoxy-2-methylbenzofuran via recrystallization. Moving beyond a simple list of steps, this document elucidates the fundamental principles governing the selection of an appropriate solvent system and the rationale behind each stage of the protocol. We present a primary single-solvent method using ethanol, supported by literature on similar benzofuran derivatives, as well as a secondary two-solvent system for cases requiring alternative polarity profiles. Detailed, step-by-step protocols, troubleshooting guidance, and methods for purity verification are provided to equip researchers, chemists, and drug development professionals with a robust methodology for obtaining high-purity this compound.

The Foundational Principle of Recrystallization

Recrystallization is a powerful purification technique for solid organic compounds that leverages the differences in solubility between the target compound and its impurities in a given solvent. The core principle is that the solubility of most solids increases with temperature.[1] An effective recrystallization process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution is allowed to cool, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The growing crystal lattice selectively incorporates molecules of the target compound while excluding impurity molecules, which remain dissolved in the surrounding solvent (the "mother liquor").[2] The final pure crystals are then isolated by filtration.

The success of this technique is critically dependent on the selection of an appropriate solvent, where the target compound exhibits high solubility at elevated temperatures and low solubility at cooler temperatures.[1][3]

Physicochemical Profile: this compound

A thorough understanding of the compound's properties is the first step in developing a robust purification protocol.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₂PubChem[4]
Molecular Weight 162.19 g/mol PubChem[4]
CAS Number 13391-27-0ChemicalBook[5]
Appearance Expected to be a solid at room temperatureGeneral Principle
Known Solubility Dissolves readily in polar organic solvents like ethanol and DMSO.[6] Insoluble in water.[7]Vulcanchem[6], BenchChem[7]
Calculated logP 2.7PubChem[4]

Solvent System Selection: A Systematic Approach

The choice of solvent is the most critical variable in recrystallization. An ideal solvent should meet several criteria:

  • High Temperature Coefficient: It must dissolve the compound when hot but not when cold.[2]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (to be filtered out) or highly soluble in the cold solvent (to remain in the mother liquor).[3]

  • Chemical Inertness: The solvent must not react with the compound being purified.[2]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[2]

Based on the known solubility of this compound in polar organic solvents and the successful use of ethanol for recrystallizing closely related benzofuran derivatives, a solvent screening is recommended.[6][8][9][10]

Workflow for Solvent Screening

G cluster_screening Solvent Screening Process start Place ~20 mg of crude This compound in separate test tubes add_solvent Add 0.5 mL of candidate solvent to each tube start->add_solvent observe_rt Observe at Room Temp. add_solvent->observe_rt dissolves Soluble at RT (Unsuitable) observe_rt->dissolves Yes insoluble Insoluble or Sparingly Soluble observe_rt->insoluble No heat Heat the insoluble mixture to solvent's boiling point insoluble->heat observe_hot Observe when Hot heat->observe_hot dissolves_hot Dissolves when Hot (Good Candidate) observe_hot->dissolves_hot Yes insoluble_hot Insoluble when Hot (Unsuitable) observe_hot->insoluble_hot No cool Cool good candidates to room temp, then ice bath dissolves_hot->cool observe_cool Observe for Crystals cool->observe_cool crystals Abundant Crystal Formation (Excellent Solvent) observe_cool->crystals Yes no_crystals No/Poor Crystal Formation (Consider mixed solvent) observe_cool->no_crystals No

Caption: Workflow for empirical solvent selection.

Table of Candidate Solvents
SolventBoiling Point (°C)PolarityExpected Solubility (Hot)Expected Solubility (Cold)Rationale & Comments
Ethanol 78Polar ProticHighLowPrimary recommendation. Known to dissolve similar compounds and cited for recrystallizing benzofuran derivatives.[8][9][10]
Methanol 65Polar ProticHighLow-MediumLower boiling point may be advantageous for drying. May be slightly too effective a solvent, potentially reducing yield.
Isopropanol 82Polar ProticHighLowGood alternative to ethanol with a slightly higher boiling point.
Toluene 111Non-polarMedium-HighLowGood for less polar impurities. Often used in a mixed system with a non-polar solvent like heptane.
Heptane/Hexane ~98 / ~69Non-polarVery LowVery LowUnlikely to work as a single solvent. Excellent as an "anti-solvent" in a two-solvent system to induce precipitation.
Ethanol/Water VariablePolar ProticHighVery LowA powerful mixed-solvent system. Water acts as an anti-solvent. Care must be taken to avoid "oiling out".

Detailed Recrystallization Protocols

General Recrystallization Workflow

G cluster_protocol General Recrystallization Protocol dissolve 1. Dissolution Dissolve crude solid in MINIMUM hot solvent hot_filter 2. Hot Filtration (Optional) Remove insoluble impurities (e.g., dust, catalyst) dissolve->hot_filter if needed cool 3. Crystallization Cool solution slowly and undisturbed dissolve->cool hot_filter->cool ice_bath 4. Maximize Yield Place flask in ice bath for >30 mins cool->ice_bath isolate 5. Isolation Collect crystals by vacuum filtration ice_bath->isolate wash 6. Washing Rinse crystals with ICE-COLD solvent isolate->wash dry 7. Drying Dry crystals to constant weight wash->dry

Caption: The seven key stages of a successful recrystallization.

Protocol 1: Single-Solvent Recrystallization from Ethanol

This is the recommended primary method based on available data.

Methodology:

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a small portion of ethanol, just enough to create a slurry. Heat the mixture to a gentle boil on a hot plate while stirring.

    • Causality: Using an Erlenmeyer flask reduces solvent evaporation. Heating increases the compound's solubility.

  • Achieve Saturation: Continue adding hot ethanol in small increments until all the solid just dissolves. It is critical to use the minimum amount of boiling solvent to ensure the solution is saturated, which is essential for maximizing crystal recovery upon cooling.[11]

    • Causality: Adding excess solvent will result in a lower yield, as more product will remain in the mother liquor even after cooling.[12]

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, catalyst residue) are observed in the hot solution, perform a hot gravity filtration. This involves pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

    • Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel.[13]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.

    • Causality: Slow cooling is paramount for the formation of large, well-defined crystals, which are typically purer. Rapid cooling can trap impurities within the crystal lattice.[12]

  • Maximize Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes.

    • Causality: This further decreases the solubility of the compound in the solvent, maximizing the amount of solid that crystallizes out of solution.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the collected crystals with a small amount of ice-cold ethanol.

    • Causality: The vacuum efficiently removes the impurity-laden mother liquor. Washing with ice-cold solvent removes any residual mother liquor from the crystal surfaces without re-dissolving a significant amount of the product.[13]

  • Drying: Continue to draw air through the crystals on the funnel to partially dry them. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Two-Solvent Recrystallization (Toluene-Heptane System)

This method is useful if the compound is too soluble in a single hot solvent or if "oiling out" is an issue.

Methodology:

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling toluene (the "good" solvent) in an Erlenmeyer flask.

  • Induce Cloudiness: While keeping the solution hot, add heptane (the "bad" or "anti-solvent") dropwise until the solution becomes faintly cloudy. This indicates the point of saturation.

  • Re-clarify: Add a few drops of hot toluene to re-dissolve the precipitate and make the solution clear again.

  • Crystallization and Isolation: Follow steps 4 through 7 from Protocol 1. The wash in step 6 should be done with a solvent mixture slightly richer in heptane than the crystallization mixture, or with pure, ice-cold heptane.

Troubleshooting Common Recrystallization Issues

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form Too much solvent was used. [14] The solution is not supersaturated upon cooling.Boil off some of the solvent to increase the concentration and allow it to cool again.[12]
Supersaturation. The solution is supersaturated but requires a nucleation site to begin crystallization.1. Scratch the inside of the flask with a glass rod at the solvent line.[14]2. Add a "seed crystal" of the pure compound.
"Oiling Out" The compound is coming out of solution at a temperature above its melting point, often due to high impurity levels or a suboptimal solvent.1. Re-heat the solution to dissolve the oil.2. Add a small amount of additional "good" solvent (e.g., ethanol, toluene).3. Allow the solution to cool much more slowly (e.g., by placing the flask in a warm water bath that cools over time).[14]
Poor Recovery/Low Yield Too much solvent was used. [12]The compound has significant solubility in the cold solvent.The crystals were washed with solvent that was not ice-cold.1. If the mother liquor has not been discarded, concentrate it by boiling off solvent and cool to recover a second crop of crystals.2. Ensure the cooling step in the ice bath is sufficiently long.3. Always use minimal, ice-cold solvent for washing.[11]
Product is Colored Colored impurities are co-crystallizing with the product.After initial dissolution (Step 1), cool the solution slightly and add a small amount of activated charcoal. Re-heat to boiling for a few minutes, then perform a hot filtration (Step 3) to remove the charcoal and the adsorbed impurities before proceeding to crystallization.[13]

Purity Assessment

After drying, the purity of the recrystallized this compound should be confirmed:

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range. Impurities typically cause the melting point to be depressed and broadened.[15]

  • Thin-Layer Chromatography (TLC): Compare the recrystallized product to the crude material. The pure product should ideally show a single spot, while the crude material may show multiple spots.

  • Spectroscopic Analysis (¹H NMR, ¹³C NMR): This provides structural confirmation and is highly sensitive to impurities.

Conclusion

The protocols detailed in this application note provide a robust framework for the purification of this compound. The selection of ethanol as the primary single-solvent system is grounded in the physicochemical properties of the target compound and established practices for related benzofurans. By understanding the causality behind each step—from precise solvent selection to controlled cooling rates—researchers can effectively troubleshoot and optimize the process to consistently achieve high purity, a critical requirement for research, development, and manufacturing applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted benzofurans. As a foundational scaffold in medicinal chemistry and materials science, the efficient and selective synthesis of benzofuran derivatives is of paramount importance.[1] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and to provide answers to frequently asked questions, ensuring the successful optimization of your synthetic routes.

Troubleshooting Guide

This section addresses specific issues that may arise during benzofuran synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield in Palladium-Catalyzed Synthesis

Question: My palladium-catalyzed reaction (e.g., Sonogashira coupling followed by intramolecular cyclization of an o-halophenol and a terminal alkyne) is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in palladium-catalyzed benzofuran synthesis are a common challenge and can stem from several factors related to the catalyst, reagents, and reaction conditions. A systematic approach to troubleshooting is crucial for identifying the root cause.[2]

1. Catalyst Activity & Choice:

  • Cause: The palladium catalyst may be inactive due to age, improper storage, or the selection of an inappropriate palladium source.[2]

  • Solution:

    • Use a freshly opened or recently purchased palladium catalyst and ensure it is stored under an inert atmosphere.[2]

    • Consider screening different palladium sources (e.g., Pd(OAc)₂, (PPh₃)₂PdCl₂, Pd(PPh₃)₄).[3] For instance, Pd(PPh₃)₄ can sometimes be more efficient than (PPh₃)₂PdCl₂.[3]

    • The choice of ligand is critical. While phosphine ligands like PPh₃ are common, bulky, electron-rich phosphines or specialized ligands like XPhos can significantly improve catalytic efficiency, depending on the specific substrates and reaction type (e.g., Tsuji-Trost).[3][4][5]

2. Reaction Conditions:

  • Cause: Suboptimal reaction temperature, time, solvent, or base can drastically impact the yield.[2]

  • Solution:

    • Temperature: Systematically vary the temperature. While some reactions proceed at room temperature, others may require heating (e.g., 60-120 °C).[2][3] However, be mindful that excessively high temperatures can lead to catalyst decomposition.[2]

    • Solvent: The choice of solvent is critical. Screen a variety of anhydrous, degassed solvents such as acetonitrile, DMF, or toluene.[3]

    • Base: The base is crucial for both the coupling and cyclization steps.[2] Inorganic bases like K₂CO₃ or Cs₂CO₃ are often more effective than bases like NaHCO₃, which can decompose at high temperatures to produce water, potentially deactivating the palladium catalyst.[3][6] Organic bases such as triethylamine (NEt₃) can also be suitable.[3]

3. Reagent Quality and Stoichiometry:

  • Cause: Impure starting materials (o-halophenol, alkyne) or the presence of oxygen can inhibit the reaction.[2] Incorrect stoichiometry can also lead to poor outcomes.[2]

  • Solution:

    • Ensure all reagents are pure and dry. Solvents must be thoroughly degassed to remove oxygen, which is a known poison for palladium catalysts.[2]

    • Verify the stoichiometry. An excess of the alkyne (1.1-1.5 equivalents) is often employed to drive the reaction to completion.[2]

4. Side Reactions:

  • Cause: Homocoupling of the terminal alkyne (Glaser coupling) is a frequent side reaction, particularly when a copper co-catalyst is used.[2]

  • Solution:

    • Consider a copper-free Sonogashira protocol to minimize homocoupling.[2]

    • Slow addition of the alkyne to the reaction mixture can also help to suppress this side reaction.[2]

Below is a logical workflow for troubleshooting low yields in palladium-catalyzed benzofuran synthesis.

Troubleshooting_Workflow cluster_catalyst cluster_conditions cluster_reagents cluster_side_reactions Start Low/No Product Yield Catalyst Check Catalyst Activity Start->Catalyst Conditions Optimize Reaction Conditions Start->Conditions Reagents Verify Reagent Quality & Stoichiometry Start->Reagents SideReactions Investigate Side Reactions Start->SideReactions FreshCatalyst Use Fresh/Active Catalyst Catalyst->FreshCatalyst ScreenLigands Screen Ligands Catalyst->ScreenLigands VaryTemp Vary Temperature Conditions->VaryTemp ScreenSolvents Screen Solvents Conditions->ScreenSolvents ScreenBases Screen Bases Conditions->ScreenBases PurifyReagents Purify/Dry Reagents & Solvents Reagents->PurifyReagents AdjustStoichiometry Adjust Stoichiometry Reagents->AdjustStoichiometry DegasSolvents Degas Solvents Reagents->DegasSolvents MinimizeGlaser Minimize Glaser Coupling (e.g., copper-free) SideReactions->MinimizeGlaser

Caption: Troubleshooting workflow for low yield.

Issue 2: Poor Regioselectivity in the Synthesis of Substituted Benzofurans

Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of my substituted benzofuran synthesis?

Answer: Achieving high regioselectivity is a common hurdle, especially when using unsymmetrical starting materials. The electronic and steric properties of the substituents play a significant role in directing the cyclization.

  • Electronic Effects: The electronic nature of the substituents on the phenol and alkyne can influence the regioselectivity of the cyclization. Electron-donating groups on the phenol can enhance the nucleophilicity of the phenoxide, while electron-withdrawing groups can decrease reactivity.[2]

  • Steric Hindrance: Bulky substituents on the starting materials can sterically hinder one possible cyclization pathway, thereby favoring the formation of a single regioisomer.

  • Catalyst and Ligand Control: In metal-catalyzed reactions, the choice of catalyst and ligand can exert significant control over regioselectivity. Bulky ligands on the metal center can create a sterically demanding environment that favors one regioisomeric product over another.

  • Reaction Conditions: Temperature and solvent can also influence the regiochemical outcome. It is advisable to screen different solvents and run the reaction at various temperatures to find the optimal conditions for selectivity.

Issue 3: Product Decomposition During Purification

Question: I am observing significant product loss or decomposition during column chromatography on silica gel or during solvent evaporation. What steps can I take to mitigate this?

Answer: Some substituted benzofurans can be sensitive to acid, heat, or prolonged exposure to silica gel.[7]

  • Deactivation of Silica Gel: If you suspect your compound is acid-sensitive, you can neutralize the silica gel by washing it with a solution of triethylamine in the eluent (e.g., 1% triethylamine in hexane/ethyl acetate) before packing the column.

  • Alternative Purification Methods: Consider alternative purification techniques such as preparative thin-layer chromatography (prep-TLC), crystallization, or using a different stationary phase like alumina.

  • Minimize Heat Exposure: During solvent evaporation using a rotary evaporator, use a lower bath temperature and a higher vacuum to minimize thermal degradation.[7] For highly sensitive compounds, it may be necessary to remove the solvent at room temperature under high vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the benzofuran core?

A1: The synthesis of benzofurans typically involves intramolecular or intermolecular cyclization reactions.[1] Key strategies include:

  • Palladium-Catalyzed Reactions: These are versatile and widely used methods, often involving a Sonogashira or Heck coupling followed by an intramolecular cyclization.[1][3] A common approach is the coupling of o-iodophenols with terminal alkynes.[1][3]

  • Copper-Catalyzed Reactions: Copper catalysts provide a more cost-effective and environmentally friendly alternative to palladium for certain cyclization reactions.[1][3]

  • Metal-Free Synthesis: These methods are gaining popularity due to their environmental benefits.[1] They often rely on oxidative cyclization or acid-mediated reactions.[1] An example is the iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes.[8]

  • Acid-Catalyzed Cyclization: Acid-catalyzed cyclization of appropriate precursors, such as acetals, is another common method for constructing the benzofuran scaffold.[9]

Q2: How do electron-donating and electron-withdrawing groups on the starting materials affect the reaction?

A2: The electronic properties of the substituents on the aromatic ring and the alkyne can significantly influence the reaction rate and yield.

  • Electron-Donating Groups (EDGs): EDGs on the phenol ring generally increase the nucleophilicity of the phenolic oxygen, which can facilitate the cyclization step and often lead to higher yields.

  • Electron-Withdrawing Groups (EWGs): EWGs on the phenol can decrease its nucleophilicity, potentially slowing down the reaction and leading to lower yields.[2] In some cases, EWGs on the alkyne can facilitate the initial coupling step in palladium-catalyzed reactions.

Q3: What are the key parameters to consider when optimizing a new benzofuran synthesis?

A3: A systematic optimization of reaction conditions is crucial for achieving high yields and selectivity. The following parameters should be carefully considered and screened:

  • Catalyst and Ligand: For metal-catalyzed reactions, the choice of metal, its oxidation state, and the coordinating ligand are paramount.

  • Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction.

  • Base: The strength and nature of the base are critical, particularly in reactions involving deprotonation steps.

  • Temperature: The reaction temperature affects the reaction rate and can influence selectivity.

  • Reaction Time: Monitoring the reaction progress over time is essential to determine the optimal reaction duration and prevent product decomposition.

Experimental Protocols

General Protocol for Palladium-Catalyzed Synthesis of 2-Substituted Benzofurans

This protocol describes a typical procedure for the synthesis of a 2-substituted benzofuran via a Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by intramolecular cyclization.

  • To a flame-dried Schlenk flask, add the o-iodophenol (1.0 eq.), palladium catalyst (e.g., (PPh₃)₂PdCl₂, 2-5 mol%), and copper(I) iodide (CuI, 5-10 mol%).

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add an anhydrous, degassed solvent (e.g., triethylamine or a mixture of DMF and triethylamine) via syringe.[2]

  • Add the base (if different from the solvent, e.g., K₂CO₃, 2-3 eq.) and the terminal alkyne (1.1-1.5 eq.) to the reaction mixture.[2]

  • Stir the reaction at the desired temperature (room temperature to 100 °C) and monitor the progress by TLC or GC-MS.[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted benzofuran.[2]

Experimental_Workflow Start Setup Reaction Under Inert Atmosphere Reagents Add o-Iodophenol, Pd Catalyst, CuI Start->Reagents SolventBase Add Anhydrous, Degassed Solvent and Base Reagents->SolventBase Alkyne Add Terminal Alkyne SolventBase->Alkyne Reaction Stir at Desired Temperature & Monitor Progress Alkyne->Reaction Workup Aqueous Workup (Extraction & Washing) Reaction->Workup Purification Dry, Concentrate & Purify via Column Chromatography Workup->Purification Product Isolate Pure Benzofuran Product Purification->Product

References

Technical Support Center: Purification of 5-Methoxy-2-methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Methoxy-2-methylbenzofuran (CAS 13391-27-0). This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in obtaining this key intermediate in a high state of purity. We will address common issues through a troubleshooting guide and provide standardized protocols grounded in established chemical principles.

Section 1: Troubleshooting Guide

This section addresses specific, practical problems encountered during the purification process in a direct question-and-answer format.

Q1: My final product is a persistent oil and refuses to crystallize, even at low temperatures. What's happening and how can I induce solidification?

A1: Oiling out is a common frustration in crystallization and typically points to one of two issues: the presence of impurities forming a eutectic mixture, or supersaturation being too high for nucleation to occur properly.

  • Causality - Impurity Effects: Even small amounts of residual starting materials, reagents (like unreacted phenols or aldehydes from synthesis), or structurally similar byproducts can significantly depress the melting point and inhibit the formation of a stable crystal lattice.[1] The molecular formula of this compound is C10H10O2, and it has a relatively low molecular weight (162.19 g/mol ), making it sensitive to such impurities.[2][3]

  • Troubleshooting Steps:

    • Purity Re-assessment: First, re-analyze your "oil" by Thin Layer Chromatography (TLC) against your starting materials. If you see co-eluting spots or streaking, further purification is necessary before attempting crystallization again. Flash column chromatography is the recommended next step.

    • Solvent Titration (Two-Solvent System): If the material is reasonably pure, a two-solvent recrystallization is often effective.[4] Dissolve the oil in a minimum amount of a good solvent in which it is highly soluble (e.g., Dichloromethane, Ethyl Acetate, or Acetone). Then, slowly add a poor solvent (an "anti-solvent") in which it is insoluble (e.g., Hexane or Heptane) dropwise at room temperature or while gently warming, until you observe persistent cloudiness (the saturation point).[4][5] Add a single drop of the good solvent to redissolve the cloudiness and then allow the solution to cool slowly.

    • Scratching & Seeding: If slow cooling doesn't produce crystals, try scratching the inside of the flask with a glass rod just below the solvent level. The microscopic scratches provide nucleation sites. If you have a previously saved crystal of the pure compound, add a tiny speck ("seed crystal") to the saturated solution to initiate crystallization.

Q2: I've run a silica gel column, but my NMR spectrum still shows overlapping aromatic signals from an unknown impurity. How can I improve my chromatographic separation?

A2: This indicates that the polarity of your impurity is very close to that of your product, leading to poor resolution on the column. The key is to modify the mobile phase to exploit subtle differences in their interactions with the stationary phase.

  • Causality - Polarity & Selectivity: Standard silica gel chromatography separates based on polarity.[6] If your product and impurity have similar functional groups, their retention factors (Rf) will be very close. To improve separation, you need to alter the selectivity of the chromatographic system.

  • Troubleshooting Steps:

    • Solvent System Optimization with TLC: Before running another large-scale column, optimize the eluent system using TLC plates. The ideal system will give your product an Rf value of approximately 0.3-0.4 and show maximum separation from all other spots.[6]

    • Decrease the Elution Strength: If your product is eluting too quickly (high Rf), the separation is compromised. Reduce the proportion of the polar solvent in your mobile phase. For a common Hexane/Ethyl Acetate system, try moving from 90:10 to 95:5 or even 98:2. This will increase the interaction time with the silica, improving resolution.

    • Change Solvent Selectivity: If simply reducing polarity doesn't work, change one of the solvents to introduce different intermolecular interactions. For example, instead of Hexane/Ethyl Acetate, try:

      • Hexane/Dichloromethane (DCM): DCM offers different selectivity compared to ethyl acetate and can sometimes resolve closely related aromatic compounds.

      • Toluene/Ethyl Acetate: The aromatic nature of toluene can alter the interactions of your benzofuran and aromatic impurities with the stationary phase.

    • Check Column Packing and Loading: Ensure your column is packed homogeneously without air bubbles, which cause channeling and poor separation.[6] Additionally, do not overload the column; a good rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight.

Q3: My isolated this compound is a yellow or brown solid/oil, but literature suggests it should be a white or off-white solid. What causes this discoloration and can it be removed?

A3: Discoloration is almost always due to trace, highly conjugated impurities or degradation products. Benzofurans can be susceptible to oxidation or acid-catalyzed polymerization, especially under harsh reaction or workup conditions.[1]

  • Causality - Chromophores: The impurities responsible for color are often highly conjugated systems (chromophores) that absorb visible light. These can be formed via air oxidation of phenolic precursors or minor side reactions during synthesis.

  • Troubleshooting Steps:

    • Activated Charcoal Treatment: Dissolve the discolored product in a suitable hot solvent (e.g., Ethanol or Ethyl Acetate). Add a small amount (1-2% by weight) of activated charcoal. Keep the solution hot and swirl for 5-10 minutes. The charcoal will adsorb the colored impurities. Filter the hot solution through a pad of Celite® or a tight cotton plug in a funnel to remove the charcoal. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.

    • Recrystallization: After the charcoal treatment, allow the filtrate to cool slowly. The pure, colorless this compound should crystallize out, leaving any remaining colored impurities in the mother liquor.

    • Short Silica Plug Filtration: If the discoloration is minor, you can sometimes remove it by dissolving the product in a minimal amount of a non-polar solvent (like DCM or 95:5 Hexane/EtOAc) and passing it quickly through a short plug of silica gel in a pipette or funnel. The highly polar colored impurities will stick to the top of the silica, while your less polar product elutes through.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of this compound?

A1: Impurities are highly dependent on the synthetic route.[7] For a common synthesis starting from 4-methoxyphenol and chloroacetone, potential impurities include:

  • Unreacted Starting Materials: Residual 4-methoxyphenol.

  • Positional Isomers: Formation of 7-Methoxy-2-methylbenzofuran if the initial alkylation is not perfectly regioselective.

  • Over-alkylation Products: Byproducts from reactions on the benzofuran ring itself.

  • Polymeric Material: Acid-catalyzed side reactions can sometimes lead to oligomers or tars, especially during workup.[8]

Q2: What is the recommended method for routine purification of this compound?

A2: For routine purification to >98% purity, a two-step process is most reliable:

  • Flash Column Chromatography: First, perform flash chromatography on silica gel to remove gross impurities and separate any isomers. A gradient elution starting with a low polarity mobile phase (e.g., 98:2 Hexane/Ethyl Acetate) is effective.[9][10]

  • Recrystallization: Follow the chromatography with recrystallization from a suitable solvent system (e.g., Ethanol/Water or Hexane/Ethyl Acetate) to remove any trace impurities and obtain a crystalline, high-purity final product.[5][9]

Q3: How can I assess the purity of my final product?

A3: A combination of methods is recommended for a comprehensive purity assessment:

  • ¹H and ¹³C NMR Spectroscopy: This is the primary tool. A clean spectrum with correct integrations and chemical shifts, free of unidentifiable peaks, is the best indicator of purity.[11][12] The solvent used for NMR should be a deuterated one like CDCl3.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can resolve very closely related impurities and provide their relative percentages, while MS confirms the molecular weight of the main peak (m/z = 162.19).[2][3]

  • Thin Layer Chromatography (TLC): A simple and quick check. A pure compound should show a single, well-defined spot in multiple eluent systems.

Q4: What are the best storage conditions for this compound?

A4: Benzofurans can be sensitive to light and air over long periods. For optimal stability, store the purified compound in a tightly sealed amber vial under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C.[13]

Section 3: Standard Purification Protocols

Protocol 1: Flash Column Chromatography

This protocol assumes a crude product mass of ~1.0 g. Adjust silica and solvent volumes accordingly.

  • TLC Analysis: Determine an optimal solvent system using TLC. A good starting point is Hexane:Ethyl Acetate (95:5 v/v). The target Rf for the product should be ~0.35.

  • Column Preparation:

    • Select a glass column of appropriate size (e.g., 2-3 cm diameter).

    • Prepare a slurry of silica gel (30-50 g) in the initial, least polar eluent (e.g., 100% Hexane or 98:2 Hexane:EtOAc).

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no cracks or air bubbles form. Add a thin layer of sand on top to protect the silica bed.[6]

  • Sample Loading:

    • Dissolve the ~1.0 g of crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble materials, perform a "dry load": dissolve the crude product in a solvent, add 2-3 g of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the column.

  • Elution:

    • Begin eluting with the low-polarity solvent system determined by TLC.

    • Collect fractions (e.g., 10-15 mL per tube).

    • Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.

    • If necessary, gradually increase the solvent polarity (e.g., from 98:2 to 95:5 Hexane:EtOAc) to elute the product.

  • Fraction Pooling & Evaporation:

    • Combine the pure fractions (as determined by TLC).

    • Remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Two-Solvent Recrystallization

  • Solvent Selection: Choose a solvent pair where the compound is soluble in the "good" solvent (Solvent 1, e.g., Ethyl Acetate) and insoluble in the "poor" solvent (Solvent 2, e.g., Hexane). The two solvents must be miscible.[4][14]

  • Dissolution: Place the purified product from the column into an Erlenmeyer flask. Add the minimum volume of hot Solvent 1 required to fully dissolve the solid.

  • Addition of Anti-Solvent: While the solution is still warm, add Solvent 2 dropwise with swirling until a faint, persistent cloudiness appears.

  • Clarification: Add 1-2 drops of hot Solvent 1 to just re-dissolve the cloudiness, ensuring the solution is perfectly saturated.

  • Crystallization: Remove the flask from heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation & Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold Solvent 2.

    • Dry the crystals under vacuum to remove all residual solvent.

Section 4: Data & Visualization

Table 1: Recommended Solvent Systems for Purification

Purification MethodPrimary Solvent (Polarity)Co-Solvent / Anti-SolventTypical Ratio (v/v)Notes
Column Chromatography Hexane (Non-polar)Ethyl Acetate98:2 to 90:10Excellent starting point for most syntheses.[10]
Hexane (Non-polar)Dichloromethane95:5 to 80:20Offers different selectivity for resolving aromatic impurities.
Chloroform (alone)N/A100%Has been used for derivatives of this compound.[9]
Recrystallization Ethanol (Polar)WaterTitrate to cloud pointGood for polar impurities.[9]
Ethyl Acetate (Mid-polar)Hexane / HeptaneTitrate to cloud pointA versatile and common system for compounds of moderate polarity.[5]
Acetone (Polar)Hexane / HeptaneTitrate to cloud pointAnother effective option if the compound is highly soluble in acetone.[14]

Purification Workflow Diagram

Purification_Workflow cluster_start Initial State cluster_main_purification Primary Purification cluster_final_purification Final Polishing cluster_end Final Product & QC Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Gross Impurity Removal Combine Pure Fractions Combine Pure Fractions Column Chromatography->Combine Pure Fractions TLC Analysis Evaporate Solvent Evaporate Solvent Combine Pure Fractions->Evaporate Solvent TLC Analysis Recrystallization Recrystallization Evaporate Solvent->Recrystallization For High Purity Isolate Crystals Isolate Crystals Recrystallization->Isolate Crystals Slow Cooling Pure Crystalline Product Pure Crystalline Product Isolate Crystals->Pure Crystalline Product Analysis NMR, GC-MS, TLC Pure Crystalline Product->Analysis

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Palladium-Catalyzed Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Benzofuran Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize palladium catalysis to construct the benzofuran scaffold—a privileged core in numerous pharmaceuticals and natural products.[1]

Palladium-catalyzed methods, such as the Sonogashira coupling followed by intramolecular cyclization, offer a powerful and versatile route to substituted benzofurans.[2][3] However, the complexity of the catalytic cycles involved often gives rise to competing side reaction pathways that can diminish yields, complicate purification, and lead to reaction failure. This guide provides a structured, in-depth analysis of these side reactions in a question-and-answer format, offering not just solutions but the mechanistic reasoning behind them.

Part 1: Frequently Asked Questions (FAQs) - Quick Diagnostics

This section addresses the most common initial observations when a reaction is not proceeding as expected.

Q1: My reaction mixture turned black shortly after heating, and the reaction has stalled. What happened?

A1: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black (insoluble Pd(0) aggregates).[4] The catalytically active species is a soluble, low-coordinate Pd(0) complex. When these complexes are unstable under the reaction conditions, they can agglomerate into bulk palladium metal, which has very low catalytic activity. This is a common deactivation pathway.[5][6]

Initial Checks:

  • Ligand Stability: Is your phosphine ligand air-sensitive? Was it handled under an inert atmosphere?

  • Temperature: Is the reaction temperature too high? Excessive heat can accelerate catalyst decomposition.[5]

  • Ligand-to-Metal Ratio: An insufficient amount of stabilizing ligand can leave the palladium center exposed and prone to aggregation.[7]

Q2: I see significant consumption of my starting materials, but my main byproduct has a mass corresponding to a dimer of my terminal alkyne. What is this side reaction?

A2: You are observing alkyne homocoupling, often referred to as Glaser or Hay coupling.[8] This is a particularly common side reaction in copper-cocatalyzed Sonogashira reactions. It is primarily promoted by the presence of oxygen, which facilitates the oxidative dimerization of the copper acetylide intermediate.[9][10] While a small amount of homocoupling can occur during the in-situ reduction of a Pd(II) precatalyst, excessive formation points to a systemic issue.[8]

Q3: My starting o-iodophenol is being consumed, but the primary product is just phenol (hydrodehalogenation), not the benzofuran. What causes this?

A3: This side reaction is hydrodehalogenation, where the aryl-halide bond is cleaved and replaced by a C-H bond. Potential causes include the presence of a hydrogen source (e.g., trace water, certain amines, or solvents) that can intercept a palladium-hydride intermediate. This pathway can become competitive if the subsequent steps in the main catalytic cycle (e.g., transmetalation with the acetylide) are slow.

Q4: The reaction seems to stop after the initial cross-coupling. I've isolated the 2-alkynylphenol intermediate, but it's not cyclizing to the benzofuran. Why?

A4: The failure of the final intramolecular cyclization step is a common bottleneck. This 5-endo-dig cyclization typically requires the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then attacks the alkyne.[11] If this step fails, it's usually due to issues with the base, solvent, or steric hindrance.

  • Insufficient Basicity: The base you are using may not be strong enough to deprotonate the phenol under the reaction conditions.

  • Steric Hindrance: Bulky substituents near the phenol or alkyne can disfavor the geometry required for ring closure.

  • Reaction Conditions: The temperature may be too low to overcome the activation energy for cyclization.

Part 2: Detailed Troubleshooting Guides by Side Reaction Pathway

This section provides a deeper dive into specific side reactions, their mechanistic origins, and targeted strategies for their suppression.

Issue 1: Suppressing Alkyne Homocoupling in Sonogashira-Type Syntheses

Homocoupling is arguably the most prevalent side reaction, leading to significant yield loss and purification challenges.

Mechanistic Cause: In a typical Sonogashira reaction, a copper(I) co-catalyst is used to form a copper acetylide.[9] In the presence of oxygen, this Cu(I) acetylide can be oxidized to Cu(II), leading to the dimerization of the alkyne and the formation of a 1,3-diyne (butadiyne). The desired cross-coupling with the palladium center becomes a competing pathway rather than the dominant one.

Diagram 1: Competing Catalytic Cycles

Caption: Desired Sonogashira pathway vs. the competing Glaser homocoupling side reaction.

Troubleshooting Protocol:

  • Enforce Rigorous Anaerobic Conditions: Oxygen is the primary culprit.[8]

    • Solvent Degassing: Before use, sparge all solvents (e.g., triethylamine, DMF, toluene) with a stream of inert gas (argon is preferred over nitrogen) for at least 30-60 minutes. Alternatively, use the freeze-pump-thaw method (at least three cycles).

    • Reaction Setup: Assemble your glassware hot from the oven and allow it to cool under a stream of argon. Maintain a positive pressure of inert gas throughout the entire reaction and workup.

  • Switch to Copper-Free Conditions: Eliminating the copper co-catalyst is a highly effective strategy.[12]

    • Rationale: Copper-free Sonogashira couplings rely on the palladium complex to facilitate both the activation of the alkyne and the cross-coupling. This avoids the formation of the oxygen-sensitive copper acetylide intermediate.

    • Required Modifications: This often requires a stronger organic base (e.g., DBU, TBAF) and may benefit from specific, highly active palladium/ligand systems.

  • Optimize Base and Additives:

    • The amine base (e.g., triethylamine) can play a role in reducing Pd(II) to Pd(0), a process which itself can generate some homocoupled product.[13] Ensure the base is pure and anhydrous.

    • Consider adding a small amount of a reducing agent like hydrazine or hydroxylamine to scavenge residual oxygen, though this requires careful optimization.

Issue 2: Combating Catalyst Deactivation and Decomposition

A healthy catalyst is essential for an efficient reaction. Catalyst death leads to low conversion and stalled reactions.

Mechanistic Cause: The active Pd(0) catalyst exists in a delicate equilibrium. High concentrations, elevated temperatures, or insufficient ligand stabilization can cause the Pd(0) monomers to irreversibly aggregate into catalytically inert palladium black.[4][5] Furthermore, some ligands, particularly phosphines, can be oxidized or degraded under reaction conditions, which destabilizes the catalyst.

Troubleshooting Workflow:

Diagram 2: Troubleshooting Catalyst Deactivation

G start Observation: Reaction Stalled / Low Yield Black Precipitate Formed q1 Is the Ligand:Pd Ratio Optimal? start->q1 s1 Increase Ligand Loading (e.g., 2.5:1 for monodentate PPh₃) Rationale: Stabilizes Pd(0) center. q1->s1 No / Unsure q2 Is the Temperature Too High? q1->q2 Yes s1->q2 s2 Reduce Reaction Temperature (e.g., from 100°C to 80°C) Rationale: Slows aggregation kinetics. q2->s2 Yes q3 Is the Precatalyst Generation Clean? q2->q3 No s2->q3 s3 Switch to a Modern Precatalyst (e.g., Buchwald G3-palladacycle) Rationale: Ensures efficient, clean generation of active Pd(0)L. q3->s3 No / Using Pd(OAc)₂ end Re-run Optimized Reaction q3->end Yes s3->end

Caption: A decision-making workflow for diagnosing and solving catalyst deactivation issues.

Experimental Protocols for Optimization:

Protocol 1: Ligand Screening for Catalyst Stability

  • Objective: To identify a ligand that provides a stable and active catalytic system.

  • Procedure:

    • Set up a parallel array of small-scale reactions (e.g., in microwave vials) under identical conditions (substrate concentration, base, solvent, temperature).

    • In each vial, use the same palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) but vary the ligand. Test standard ligands (e.g., PPh₃, P(t-Bu)₃) against more robust, modern ligands (e.g., SPhos, XPhos, or an NHC ligand like IPr).[14]

    • Maintain a consistent Pd:Ligand ratio (e.g., 1:2.2 for monodentate ligands).

    • Monitor each reaction over time by TLC or LC-MS for both product formation and starting material consumption. Visually inspect for the formation of palladium black.

    • Compare the final conversion and yield across the ligand set to identify the optimal choice.

Table 1: Example Ligand Effects on Catalyst Performance

LigandTypical ObservationMechanistic Rationale
PPh₃Often effective, but can be prone to oxidation and may require higher temperatures.Moderately electron-donating and sterically accessible.
P(t-Bu)₃Highly active, promotes fast oxidative addition. Can be air-sensitive.Very electron-rich and bulky, stabilizes Pd(0) and accelerates reductive elimination.[14]
SPhosBroadly applicable, high stability, and activity.A bulky biaryl phosphine ligand designed for high catalyst stability and turnover.[7]
IPr (NHC)Very high thermal stability, resistant to oxidation.Strong σ-donating N-heterocyclic carbene that forms a very robust bond to palladium.

Part 3: References

  • BenchChem. (2025). Optimizing Reaction Conditions for the Synthesis of Benzofuran Derivatives: A Technical Guide. 15

  • BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. 16

  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical. 6

  • Singh, F. V., & Wirth, T. (2012). A convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents. Synthesis.

  • van Otterlo, W. A. L., et al. (2005). Substituted benzofurans were synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis. Tetrahedron.

  • A facile transition-metal-free method for the synthesis of benzofuran was developed via potassium t-butoxide promoted intramolecular cyclization of o-bromobenzylketones. ResearchGate. 17

  • Lee, S., et al. (2023). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances. 18

  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference. 7

  • Sigma-Aldrich. Cross-Coupling Reaction Guide. 19

  • Daugulis, O., et al. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. 14

  • Yuan, N., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis. 20

  • AmmoniaKnowHow. Catalyst deactivation Common causes. 5

  • Yuan, N., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. OSTI.GOV. 21

  • Organic Chemistry Portal. Benzofuran synthesis. 2

  • Wikipedia. Sonogashira coupling. 9

  • Organic Chemistry Portal. Sonogashira Coupling. 12

  • Al-Zoubi, R. M., et al. (2010). Sonogashira Coupling Reaction with Diminished Homocoupling. Journal of Organic Chemistry. 8

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. 10

  • Corpet, M., & Jutand, A. (2013). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Coordination Chemistry Reviews.

  • Castro, C. E., et al. (1997). Palladium-Catalyzed Heteroannulation with Acetylenic Compounds: Synthesis of Benzofurans. Journal of the Chemical Society, Perkin Transactions 1. 3

  • Sharma, P., et al. (2023). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. 11

  • Cella, R., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. 13

References

Stability issues of 5-Methoxy-2-methylbenzofuran under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methoxy-2-methylbenzofuran. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this electron-rich benzofuran derivative in their work. Given the inherent reactivity of the benzofuran core, particularly when substituted with electron-donating groups, users may encounter stability challenges under acidic conditions. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, identify, and resolve these issues, ensuring the integrity of your experiments and the quality of your results.

Frequently Asked Questions (FAQs)

Q1: Why is this compound sensitive to acidic conditions?

A1: The acid sensitivity of this compound stems from the electronic properties of its heterocyclic ring system. The furan portion of the molecule is inherently electron-rich, making it susceptible to electrophilic attack. This reactivity is further amplified by two key structural features:

  • The Furan Oxygen: The lone pair of electrons on the furan ring's oxygen atom contributes to the aromatic system, but it also acts as a Lewis base, making it a target for protonation by acids.

  • The 5-Methoxy Group: As a strong electron-donating group, the methoxy substituent at the C5 position significantly increases the electron density of the entire benzofuran ring system. This heightened electron density makes the molecule even more prone to electrophilic attack, particularly at the C3 position.

Protonation of the benzofuran ring initiates a cascade of reactions, most commonly leading to polymerization or ring-opening, which results in the degradation of your starting material.[1]

Q2: What are the typical signs of degradation when my compound is exposed to acid?

A2: Degradation can manifest in several ways during your experiment or workup. Be vigilant for the following indicators:

  • Color Change: The appearance of a dark brown, black, or tar-like coloration in your reaction mixture is a strong indicator of polymerization. This is often irreversible.

  • Precipitation: The formation of an insoluble, often amorphous, solid suggests that polymeric byproducts are crashing out of the solution.

  • Complex TLC Analysis: Instead of a clean spot for your starting material and product, you may observe streaking from the baseline, multiple new spots, or a dark baseline, all indicative of a complex mixture of degradation products.

  • Low Yields and Impure Product: The most common consequence is a significant reduction in the yield of your desired product and difficulty in purification, as the product is often contaminated with polymeric material.

  • Inconsistent NMR Spectra: ¹H NMR spectra of the crude product may show broad, unresolved signals in the aromatic region, which is characteristic of oligomeric or polymeric species.

Q3: Which types of acids are most likely to cause degradation?

A3: Strong Brønsted acids and Lewis acids are the primary culprits. Care should be taken with:

  • Strong Mineral Acids: Concentrated sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and hydrobromic acid (HBr).

  • Superacids: Trifluoromethanesulfonic acid (TfOH).

  • Strong Organic Acids: Trifluoroacetic acid (TFA) is frequently used for deprotection steps (e.g., Boc groups) and can readily cause degradation if not used under carefully controlled conditions.[2]

  • Lewis Acids: Boron trifluoride (BF₃), aluminum chloride (AlCl₃), and titanium tetrachloride (TiCl₄) can coordinate to the furan oxygen and catalyze decomposition.

  • Acidic Surfaces: Standard silica gel used in column chromatography is acidic and can cause degradation of sensitive compounds on the column.[1]

Troubleshooting Guide: Experimental Scenarios

This section addresses specific problems you might encounter and provides actionable solutions.

Scenario 1: Low yield and dark tar formation during an acid-catalyzed reaction.

Problem: You are attempting a reaction that requires an acid catalyst (e.g., a cyclization or condensation), but you are observing significant degradation of your this compound starting material.

Root Cause Analysis: The primary cause is the direct protonation of the electron-rich benzofuran ring by the strong acid, leading to carbocation formation and subsequent polymerization. The rate of this degradation pathway is competing with, or exceeding, the rate of your desired reaction.

Solutions & Mitigation Strategies:

  • Change the Acid: Switch from a strong, non-coordinating acid to a weaker, bulkier, or milder acid. This alters the kinetics to favor your desired reaction over the degradation pathway.

Acid TypeExamplesRationale
Strong Acids (Avoid) H₂SO₄, HCl, TFA, p-TsOHHigh proton activity leads to rapid, uncontrolled polymerization.
Milder Organic Acids Acetic Acid (AcOH), Propionic AcidLower acidity reduces the rate of protonation. Acetic acid can also act as the solvent.[3][4]
Lewis Acids (Use with Caution) Sc(OTf)₃, Yb(OTf)₃Can be effective at lower loadings but still pose a risk. Screen carefully.
Solid-Supported Acids Amberlyst®, Nafion®Can be easily filtered off, preventing prolonged exposure during workup.
  • Control Reaction Parameters:

    • Temperature: Run the reaction at the lowest possible temperature that still allows for the desired transformation. Start at 0 °C or even -20 °C and slowly warm if necessary. Degradation pathways often have a higher activation energy and are more pronounced at elevated temperatures.

    • Concentration: Work at a higher dilution. Bimolecular polymerization is often disfavored at lower concentrations.

    • Addition Rate: If the acid is a reagent, add it slowly and dropwise to the reaction mixture to maintain a low instantaneous concentration.

Protocol: Screening for Optimal Acid Catalyst

  • Setup: Arrange three small-scale parallel reactions in round-bottom flasks under an inert atmosphere (N₂ or Ar).

  • Charge: To each flask, add this compound (1.0 eq) and your reaction partner in the chosen solvent.

  • Cooling: Cool all flasks to 0 °C in an ice bath.

  • Acid Addition:

    • Flask 1: Add p-TsOH (0.1 eq).

    • Flask 2: Add Acetic Acid (1.0 eq).

    • Flask 3: Add Amberlyst® 15 resin (10 wt%).

  • Monitoring: Stir the reactions at 0 °C and monitor by TLC every 15 minutes. Note any color changes.

  • Analysis: Compare the TLCs for product formation versus the appearance of baseline material or streaking. The reaction with the cleanest conversion to the product identifies the superior acidic condition.

Scenario 2: Product degradation during aqueous workup or purification.

Problem: Your reaction appears clean by crude analysis, but you experience significant product loss and see signs of decomposition after an acidic wash or during silica gel chromatography.

Root Cause Analysis: Even brief exposure to strong acids during workup (e.g., a 1M HCl wash) can be sufficient to initiate degradation. Standard silica gel has an acidic surface (pKa ≈ 4-5) due to surface silanol groups, which can continuously catalyze the degradation of your compound as it passes through the column.

Solutions & Mitigation Strategies:

  • Modify Workup Procedure:

    • Avoid Acid Washes: If possible, wash with water, saturated sodium bicarbonate solution (to quench any remaining acid), and finally brine.

    • Rapid Extraction: Do not let your organic layer sit in contact with an acidic aqueous phase for extended periods. Separate the layers promptly.

  • Optimize Chromatography:

    • Deactivate Silica Gel: Neutralize the silica gel before use. Prepare a slurry of silica in your chosen eluent and add 1% triethylamine (Et₃N) or pyridine by volume. Mix well before packing the column. This neutralizes the acidic sites.

    • Use Alternative Stationary Phases: If your compound is highly sensitive, consider using neutral alumina or a C18-functionalized (reverse-phase) silica gel, which lack acidic sites.

    • Eluent Additives: Add a small amount (0.1-0.5%) of a non-nucleophilic base like triethylamine to your solvent system to continuously neutralize the stationary phase.

Mechanistic Insight: The Degradation Pathway

Understanding the mechanism of acid-catalyzed degradation is crucial for effective troubleshooting. The process is believed to occur via an electrophilic attack on the furan ring.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack by Monomer cluster_2 Step 3: Propagation A This compound B Protonated Benzofuran (Resonance-Stabilized Carbocation) A->B Electrophilic Attack at C3 (Most Nucleophilic Site) C Another Molecule of This compound D Dimeric Cation B->D C3 attacks carbocation H H+ C->D E Polymeric Byproducts (Dark Tar/Solid) D->E Further additions... + Deprotonation D->E

Caption: Acid-catalyzed polymerization of this compound.

The electron-donating methoxy group enhances the nucleophilicity of the C3 position, making it the primary site for protonation. The resulting carbocation is then attacked by another molecule of the benzofuran, initiating a chain reaction that leads to the formation of high molecular weight, often insoluble, polymers.

Advanced Strategy: Protecting Groups

For multi-step syntheses where the benzofuran moiety must endure harsh acidic conditions, a protecting group strategy may be necessary. This involves temporarily modifying the molecule to reduce the electron-donating capacity of the methoxy group or the furan oxygen, thereby "deactivating" the ring towards degradation.

Workflow for a Protecting Group Strategy:

workflow start Starting Material (this compound) protect Protect Functional Group (e.g., Demethylation to Phenol, then protect as TBS ether) start->protect react Perform Acid-Sensitive Reaction (e.g., Strong acid deprotection) protect->react deprotect Deprotect Benzofuran (e.g., TBAF for TBS ether) react->deprotect end Final Product deprotect->end

Caption: General workflow for employing a protecting group strategy.

While effective, this approach adds steps to the synthesis and requires careful selection of orthogonal protecting groups that can be removed without affecting other parts of the molecule.[4][5]

References

Technical Support Center: Purification of 5-Methoxy-2-methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Methoxy-2-methylbenzofuran. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification process. Our approach is grounded in mechanistic principles to empower you with a deeper understanding of your experimental choices.

Understanding the Source of Impurities

Effective purification begins with anticipating the likely impurities. A common and efficient route to synthesize this compound involves the acid-catalyzed cyclization of an intermediate formed from p-methoxyphenol and chloroacetone.

Hypothetical Synthetic Scheme:

  • Step 1: Williamson Ether Synthesis: Reaction of p-methoxyphenol with chloroacetone in the presence of a base (e.g., K₂CO₃) to form 1-(4-methoxyphenoxy)propan-2-one.

  • Step 2: Acid-Catalyzed Cyclization: Treatment of the resulting ketone with a strong acid (e.g., polyphosphoric acid or sulfuric acid) to induce intramolecular cyclization and dehydration, yielding this compound.

Based on this synthetic pathway, the primary impurities you are likely to encounter include:

  • Unreacted Starting Materials:

    • p-methoxyphenol

    • Chloroacetone (and its self-condensation products)

  • Intermediate:

    • 1-(4-methoxyphenoxy)propan-2-one

  • Side-Products:

    • Isomeric benzofurans (e.g., 7-Methoxy-2-methylbenzofuran) from non-selective cyclization.

    • Polymeric or tar-like materials resulting from acid-catalyzed side reactions.

This guide will focus on strategies to effectively remove these specific impurities.

Troubleshooting and FAQs

Here we address common issues in a question-and-answer format to guide you through the purification process.

Q1: My crude product is a dark, oily residue. How can I best approach the initial cleanup?

Answer: A dark, oily crude product is often indicative of polymeric side-products and residual acid catalyst. A preliminary aqueous workup is crucial before attempting more refined purification techniques.

Recommended Protocol: Initial Aqueous Workup

  • Neutralization: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid catalyst. Be cautious as CO₂ evolution may cause pressure buildup in the separatory funnel.

  • Brine Wash: Follow the bicarbonate wash with a wash using a saturated aqueous solution of sodium chloride (brine). This helps to remove excess water and some water-soluble impurities from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

Causality: The basic wash neutralizes the acid, preventing further degradation of the product. The subsequent brine wash and drying steps prepare the crude material for chromatographic purification by removing water, which can interfere with silica gel chromatography.

Q2: I'm seeing multiple spots on my TLC plate after the initial workup. How can I effectively separate my product from the impurities?

Answer: Thin-layer chromatography (TLC) is an excellent tool to diagnose the complexity of your mixture and to develop an effective separation strategy using column chromatography.

TLC Analysis and Interpretation:

  • Stationary Phase: Use standard silica gel 60 F₂₅₄ plates.

  • Mobile Phase (Eluent): A good starting point is a non-polar solvent system. A mixture of hexanes and ethyl acetate is highly recommended. Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity to achieve good separation.

  • Visualization:

    • UV Light (254 nm): this compound, being an aromatic compound, should be UV active and appear as a dark spot on a fluorescent background[1][2].

    • Staining:

      • Potassium Permanganate (KMnO₄) Stain: This stain is useful for visualizing compounds that can be oxidized, such as any remaining phenolic starting material or other electron-rich species[2].

      • p-Anisaldehyde Stain: This stain is effective for visualizing a wide range of organic compounds, often giving distinct colors that can help differentiate between the product and impurities[1].

dot

Caption: Workflow for TLC analysis and solvent system optimization.

Column Chromatography Protocol:

Based on your optimized TLC solvent system, you can proceed with flash column chromatography.

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Provides a large surface area for effective separation.
Eluent Hexanes:Ethyl Acetate (gradient)Start with a low polarity (e.g., 98:2) to elute non-polar byproducts, then gradually increase the ethyl acetate concentration to elute your product.
Loading Dry loading is preferred for better resolution.Dissolve your crude product in a minimal amount of a volatile solvent (like DCM), adsorb it onto a small amount of silica gel, and then load the dried silica onto the column.

Expected Elution Order (from first to last):

  • Non-polar byproducts: Will elute first with the low polarity solvent.

  • This compound: Your target compound.

  • 1-(4-methoxyphenoxy)propan-2-one (intermediate): More polar than the product.

  • p-methoxyphenol (starting material): Significantly more polar due to the hydroxyl group.

Q3: My product is mostly pure after chromatography, but I still have some minor impurities. Is recrystallization a viable option?

Answer: Yes, recrystallization is an excellent final purification step to obtain highly pure, crystalline this compound, especially for removing trace impurities that co-eluted during chromatography.

Recrystallization Solvent Selection and Protocol:

The key to successful recrystallization is choosing an appropriate solvent or solvent system. The ideal solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below[3][4].

Solvent/SystemProcedureRationale
Ethanol/Water Dissolve the compound in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes slightly cloudy. Then, add a few more drops of hot ethanol until the solution is clear again. Allow to cool slowly.Ethanol is a good solvent for the compound, while water acts as an anti-solvent, reducing the solubility upon cooling to induce crystallization.
Hexanes/Ethyl Acetate Dissolve the compound in a minimal amount of boiling ethyl acetate. Slowly add hexanes until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.Similar to the ethanol/water system, ethyl acetate is the primary solvent and hexanes is the anti-solvent.

dot

Caption: Step-by-step recrystallization workflow.

Troubleshooting Recrystallization:

  • Oiling Out: If your compound separates as an oil instead of crystals, it may be due to too rapid cooling or a highly impure sample. Try reheating the solution and allowing it to cool more slowly. Seeding with a small crystal of pure product can also help initiate crystallization.

  • No Crystals Form: If no crystals form upon cooling, your solution may not be saturated. You can try evaporating some of the solvent to increase the concentration or adding more of the anti-solvent. Scratching the inside of the flask with a glass rod at the solvent line can also sometimes induce crystallization.

Q4: I am concerned about the presence of isomeric impurities. How can I confirm the identity and purity of my final product?

Answer: Spectroscopic analysis is essential to confirm the structure and assess the purity of your this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is the most powerful tool for confirming the regiochemistry of your product. The coupling patterns and chemical shifts of the aromatic protons will be distinct for the 5-methoxy isomer compared to other potential isomers.

    • ¹³C NMR: This will confirm the number of unique carbon environments in your molecule.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for assessing purity. A single sharp peak in the gas chromatogram with the correct mass-to-charge ratio (m/z) in the mass spectrum provides strong evidence of a pure sample. The fragmentation pattern can also help to confirm the structure[5].

  • Infrared (IR) Spectroscopy: While less definitive for structure elucidation, the IR spectrum can confirm the presence of key functional groups (e.g., C-O-C ether linkages, aromatic C-H bonds) and the absence of impurities like hydroxyl (-OH) groups from unreacted phenol.

By following these troubleshooting guides and understanding the principles behind each purification step, you will be well-equipped to obtain high-purity this compound for your research and development needs.

References

Preventing byproduct formation in the synthesis of 5-Methoxy-2-methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 5-Methoxy-2-methylbenzofuran. This guide, designed by our team of Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of this important benzofuran derivative. Our goal is to equip you with the knowledge to minimize byproduct formation, optimize your reaction conditions, and ensure the highest purity of your final product.

I. Understanding the Core Synthesis and Primary Challenges

The most prevalent and industrially scalable synthesis of this compound involves the reaction of p-methoxyphenol with an acetone equivalent, such as chloroacetone, followed by an acid-catalyzed intramolecular cyclization. This seemingly straightforward two-step process, encompassing a Williamson ether synthesis and a cyclodehydration, is often complicated by competing side reactions that can significantly impact yield and purity.

The primary challenge lies in controlling the initial alkylation of p-methoxyphenol, which is an ambident nucleophile. This can lead to the formation of undesired C-alkylated isomers in addition to the desired O-alkylated intermediate, 4-methoxyphenoxyacetone. Subsequent reaction conditions can also lead to incomplete cyclization or the formation of polymeric materials.

Diagram: Key Reaction Pathways in the Synthesis of this compound

Synthesis_Pathways cluster_0 Starting Materials cluster_1 Alkylation Step cluster_2 Intermediates & Byproducts cluster_3 Cyclization Step cluster_4 Final Products & Impurities p_methoxyphenol p-Methoxyphenol O_alkylation O-Alkylation (Desired Pathway) p_methoxyphenol->O_alkylation C_alkylation C-Alkylation (Side Reaction) p_methoxyphenol->C_alkylation chloroacetone Chloroacetone chloroacetone->O_alkylation chloroacetone->C_alkylation intermediate 4-Methoxyphenoxyacetone (Desired Intermediate) O_alkylation->intermediate c_alkylated_phenol C-Alkylated Phenol (Byproduct) C_alkylation->c_alkylated_phenol cyclization Acid-Catalyzed Cyclization intermediate->cyclization no_cyclization Incomplete Cyclization intermediate->no_cyclization polymerization Polymerization intermediate->polymerization product This compound (Desired Product) cyclization->product impurity_1 Unreacted Intermediate no_cyclization->impurity_1 impurity_2 Polymeric Byproducts polymerization->impurity_2

Caption: Key reaction pathways in the synthesis of this compound.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your synthesis, providing explanations for their cause and actionable troubleshooting steps.

FAQ 1: My reaction yield is low, and I'm observing significant amounts of an isomeric byproduct. What is happening and how can I fix it?

Answer: This is a classic case of competitive O- versus C-alkylation of the p-methoxyphenoxide ion. While the desired reaction is O-alkylation to form the ether intermediate, the phenoxide ion is a resonance-stabilized species with significant electron density on the ortho carbon atom, making it susceptible to C-alkylation.

  • Causality: The solvent and base system plays a crucial role in directing the alkylation. Protic solvents can solvate the oxygen atom of the phenoxide, hindering O-alkylation and promoting C-alkylation. Conversely, polar aprotic solvents generally favor O-alkylation. The choice of base also influences the outcome.

  • Troubleshooting & Optimization:

    • Solvent Selection: Employ a polar aprotic solvent such as acetone, DMF (N,N-dimethylformamide), or DMSO (dimethyl sulfoxide) to favor O-alkylation.

    • Base Selection: Use a moderately strong base like potassium carbonate (K₂CO₃). Stronger bases such as sodium hydride (NaH) can sometimes increase the proportion of C-alkylation.

    • Temperature Control: Running the alkylation at a moderate temperature (e.g., refluxing acetone) is generally optimal. Higher temperatures can sometimes favor the thermodynamically more stable C-alkylated product.

Table 1: Effect of Solvent on O- vs. C-Alkylation of p-Methoxyphenol

SolventTypePredominant ProductRationale
AcetonePolar AproticO-AlkylatedFavors SN2 attack on the oxygen.
EthanolProticIncreased C-AlkylationSolvates the phenoxide oxygen via hydrogen bonding.
DMFPolar AproticO-AlkylatedPromotes O-alkylation.
TolueneNonpolarMixtureLess effective at solvating the phenoxide ion.

FAQ 2: My crude product contains a significant amount of unreacted 4-methoxyphenoxyacetone. How can I drive the cyclization to completion?

Answer: Incomplete cyclization of the 4-methoxyphenoxyacetone intermediate is another common hurdle. This step is typically acid-catalyzed, and the efficiency of the cyclization depends on the strength of the acid, reaction temperature, and reaction time.

  • Causality: The cyclization is an electrophilic aromatic substitution, which requires a sufficiently strong acid to protonate the ketone carbonyl, making it more electrophilic. Insufficient acid strength or concentration, low temperatures, or short reaction times can lead to incomplete conversion.

  • Troubleshooting & Optimization:

    • Acid Catalyst: Polyphosphoric acid (PPA) is a highly effective catalyst for this cyclization as it acts as both an acid and a dehydrating agent. Sulfuric acid can also be used, but may lead to more charring.

    • Temperature and Time: The cyclization often requires elevated temperatures (typically >100 °C). Monitor the reaction by TLC or GC to determine the optimal reaction time for complete conversion.

    • Water Removal: The cyclization is a dehydration reaction. Removing water as it forms can help drive the equilibrium towards the product. In some setups, a Dean-Stark trap can be employed if the solvent forms an azeotrope with water.

FAQ 3: My reaction mixture turns dark and I'm getting a lot of tar-like material, making purification difficult.

Answer: The formation of dark, resinous materials is often due to polymerization of the starting materials or the benzofuran product under the strongly acidic and high-temperature conditions of the cyclization step.

  • Causality: Benzofurans, especially electron-rich ones like this compound, can be susceptible to acid-catalyzed polymerization. High concentrations of strong acids and prolonged reaction times at high temperatures can exacerbate this issue.

  • Troubleshooting & Optimization:

    • Controlled Addition: Add the 4-methoxyphenoxyacetone intermediate slowly to the hot acid catalyst rather than heating the mixture together. This helps to keep the concentration of the reactive species low at any given time.

    • Milder Conditions: If polymerization is severe, consider using a milder acid catalyst or lowering the reaction temperature and extending the reaction time.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to minimize oxidative side reactions that contribute to tar formation.

III. Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

Step 1: Synthesis of 4-Methoxyphenoxyacetone

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-methoxyphenol (1.0 eq), potassium carbonate (1.5 eq), and acetone (10 mL/g of phenol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add chloroacetone (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the acetone under reduced pressure to obtain the crude 4-methoxyphenoxyacetone, which can be used in the next step without further purification or purified by vacuum distillation.

Step 2: Cyclization to this compound

  • In a separate flask, heat polyphosphoric acid (PPA) (5-10 times the weight of the intermediate) to 80-90 °C with stirring.

  • Slowly add the crude 4-methoxyphenoxyacetone from Step 1 to the hot PPA.

  • After the addition is complete, increase the temperature to 100-110 °C and stir for 1-2 hours, monitoring the reaction by TLC or GC.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

IV. Visualization of Troubleshooting Logic

Troubleshooting_Logic cluster_yield Low Yield cluster_purity Purity Issues start Problem Encountered low_yield Low Yield start->low_yield purity_issue Purity Issue start->purity_issue isomeric_byproduct Isomeric Byproduct Detected? low_yield->isomeric_byproduct incomplete_cyclization Unreacted Intermediate Detected? isomeric_byproduct->incomplete_cyclization No optimize_alkylation Optimize Alkylation: - Use polar aprotic solvent - Use K₂CO₃ as base - Control temperature isomeric_byproduct->optimize_alkylation Yes optimize_cyclization Optimize Cyclization: - Use PPA as catalyst - Increase temperature/time - Remove water incomplete_cyclization->optimize_cyclization Yes tar_formation Tar/Polymer Formation? purity_issue->tar_formation control_cyclization Control Cyclization Conditions: - Slow addition to hot acid - Use milder acid/lower temp - Inert atmosphere tar_formation->control_cyclization Yes

Caption: Troubleshooting logic for the synthesis of this compound.

V. References

  • Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(6), 1055-1065.

  • More, K. R. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.

  • Google Patents. (1988). GB2193211A - Synthesis of benzofurans. --INVALID-LINK--

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. --INVALID-LINK--

  • Wikipedia. (n.d.). Williamson ether synthesis. --INVALID-LINK--

Validation & Comparative

A Comparative Guide to Methoxy-Substituted Benzofurans: The Case of 5-Methoxy-2-methylbenzofuran and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparative Analysis of the Physicochemical, Spectroscopic, and Biological Properties of Methoxy-2-methylbenzofuran Isomers.

The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a methoxy group to this scaffold can significantly influence its physicochemical properties and biological activity. This guide provides an in-depth comparison of 5-methoxy-2-methylbenzofuran with its positional isomers (4-, 6-, and 7-methoxy-2-methylbenzofuran), offering a comprehensive analysis of their synthesis, spectroscopic characteristics, and potential pharmacological relevance. Understanding the nuanced differences imparted by the methoxy group's position is crucial for the rational design of novel benzofuran-based therapeutics.

Physicochemical Properties: A Tale of Positional Isomerism

Property4-Methoxy-2-methylbenzofuranThis compound6-Methoxy-2-methylbenzofuran7-Methoxy-2-methylbenzofuran
Molecular Formula C₁₀H₁₀O₂C₁₀H₁₀O₂C₁₀H₁₀O₂C₁₀H₁₀O₂
Molecular Weight 162.19 g/mol 162.19 g/mol 162.19 g/mol 162.19 g/mol
Melting Point Data not available58 °CData not availableData not available
Boiling Point Data not available245 °C (at 705 Torr)122 °C (at 12 Torr)Data not available
Calculated logP 2.72.72.72.7
Topological Polar Surface Area 22.4 Ų22.4 Ų22.4 Ų22.4 Ų

Data for this compound and 6-methoxy-2-methylbenzofuran are from commercial suppliers and public databases.[1][2] Computed properties are from PubChem.[1][2]

The similar calculated logP values suggest that all four isomers possess comparable lipophilicity, a critical factor in determining a molecule's ability to cross biological membranes. However, even minor differences in properties like melting and boiling points can indicate variations in crystal packing and intermolecular forces, stemming from the distinct electronic environments created by the methoxy group's placement.

Spectroscopic Characterization: Unmasking the Isomers

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the unambiguous identification of positional isomers. The electronic effects of the methoxy group—a strong resonance donor and weak inductive withdrawer—manifest in characteristic shifts in the NMR spectra and distinct fragmentation patterns in the mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are particularly informative. The chemical shifts of the aromatic protons and carbons are highly sensitive to the position of the electron-donating methoxy group.

¹H NMR Spectral Data (Predicted and Reported in CDCl₃, δ ppm)

Proton4-Methoxy5-Methoxy6-Methoxy7-Methoxy
H-3 ~6.4~6.2~6.2~6.3
Aromatic H's ~6.7-7.2~6.8-7.3~6.7-7.4~6.7-7.1
-OCH₃ ~3.9~3.8~3.9~4.0
-CH₃ ~2.4~2.4~2.4~2.4

¹H NMR data for 6-Methoxy-2-methylbenzofuran is reported.[3] Other values are predicted based on general principles and data from related structures.

¹³C NMR Spectral Data (Predicted in CDCl₃, δ ppm)

Carbon4-Methoxy5-Methoxy6-Methoxy7-Methoxy
C-2 ~157~156~156~155
C-3 ~102~102~102~103
C-3a ~118~129~122~115
C-4 ~150~103~112~110
C-5 ~105~156~119~123
C-6 ~123~111~157~113
C-7 ~109~111~95~145
C-7a ~149~149~155~145
-OCH₃ ~56~56~56~56
-CH₃ ~14~14~14~14

¹³C NMR data is predicted based on computational models and data from similar benzofuran structures.

The most significant variations in the ¹³C NMR spectra are expected for the carbons of the benzene ring, directly reflecting the electronic influence of the methoxy substituent. For instance, the carbon bearing the methoxy group (C-4, C-5, C-6, or C-7) will be significantly shielded (shifted upfield), while the ortho and para carbons to the methoxy group will also experience shielding to varying degrees.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of these isomers is expected to yield a prominent molecular ion peak (M⁺) at m/z 162. The fragmentation patterns, while potentially similar, may exhibit subtle differences in the relative abundances of key fragment ions, aiding in their differentiation.

Plausible Fragmentation Pathway

A common fragmentation pathway for 2-methylbenzofurans involves the loss of a hydrogen atom from the methyl group to form a stable benzofuryl-methyl cation. Subsequent fragmentation may involve the loss of carbon monoxide (CO) from the furan ring. The position of the methoxy group can influence the stability of the resulting fragment ions, leading to variations in the mass spectrum.

Mass Spectrometry Fragmentation M [M]+. m/z 162 M_minus_H [M-H]+ m/z 161 M->M_minus_H - H• M_minus_CH3 [M-CH3]+ m/z 147 M->M_minus_CH3 - •CH3 M_minus_CO [M-CO]+. m/z 134 M->M_minus_CO - CO M_minus_CH3_minus_CO [M-CH3-CO]+ m/z 119 M_minus_CH3->M_minus_CH3_minus_CO - CO

Caption: Plausible mass spectrometry fragmentation pathway for methoxy-2-methylbenzofurans.

Synthesis Strategies: A Regioselective Challenge

The synthesis of specific positional isomers of methoxy-2-methylbenzofuran requires careful selection of starting materials and reaction conditions to ensure regioselectivity. A common and versatile approach is the Perkin rearrangement, which can be adapted to yield different isomers.

General Synthetic Workflow

Synthesis Workflow start Substituted Methoxyphenol intermediate1 O-propargylated Phenol start->intermediate1 Propargyl bromide, Base (e.g., K2CO3) product Methoxy-2-methylbenzofuran Isomer intermediate1->product Thermal or Metal-catalyzed Cyclization

Caption: General synthetic workflow for methoxy-2-methylbenzofuran isomers.

The key to synthesizing a specific isomer lies in the choice of the starting methoxyphenol. For example, to synthesize this compound, one would start with 4-methoxyphenol. The propargylation of the phenol followed by a thermal or metal-catalyzed cyclization of the resulting aryl propargyl ether affords the desired benzofuran. The regioselectivity of the cyclization step is crucial and can be influenced by the reaction conditions and the presence of other substituents on the aromatic ring.

Biological Activity and Structure-Activity Relationships (SAR)

While direct comparative studies on the biological activities of these four specific isomers are limited, the broader literature on benzofuran derivatives provides a framework for understanding their potential. Benzofurans are known to exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[4]

The position of the methoxy group is expected to play a significant role in modulating these activities. The electronic and steric properties of the methoxy group can influence how the molecule interacts with biological targets such as enzymes and receptors. For instance, the methoxy group can act as a hydrogen bond acceptor and its position will dictate the geometry of this interaction. Furthermore, the metabolic stability of the molecule can be affected by the methoxy group's location, as it can be a site for enzymatic O-demethylation.

A study on 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents highlighted the importance of the number and position of hydroxyl and methoxy groups on the aromatic ring for inhibitory effects on cholinesterases.[5] This suggests that a systematic evaluation of the methoxy-2-methylbenzofuran isomers is warranted to explore their potential in various therapeutic areas.

Experimental Protocols

General Procedure for the Synthesis of Methoxy-2-methylbenzofurans via Perkin Rearrangement

This protocol provides a general framework for the synthesis of methoxy-2-methylbenzofuran isomers starting from the corresponding methoxyphenol.

Step 1: O-Propargylation of Methoxyphenol

  • To a solution of the appropriate methoxyphenol (1.0 eq.) in acetone or DMF, add potassium carbonate (1.5 eq.).

  • To this suspension, add propargyl bromide (1.2 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or gentle heat (50-60 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the corresponding aryl propargyl ether.

Step 2: Cyclization to Methoxy-2-methylbenzofuran

  • The purified aryl propargyl ether can be subjected to thermal cyclization by heating in a high-boiling solvent such as N,N-diethylaniline at reflux for several hours.

  • Alternatively, the cyclization can be achieved under milder conditions using a metal catalyst such as a palladium or copper salt in a suitable solvent.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired methoxy-2-methylbenzofuran isomer.

General Procedure for Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Dissolve approximately 5-10 mg of the purified benzofuran isomer in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Use the residual solvent peak as an internal reference.

Mass Spectrometry (MS)

  • Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or coupled with gas chromatography).

  • Acquire the mass spectrum in electron ionization (EI) mode to observe fragmentation patterns.

  • Analyze the molecular ion peak and the major fragment ions to confirm the structure.

Conclusion and Future Directions

This guide highlights the importance of positional isomerism in dictating the physicochemical and spectroscopic properties of methoxy-2-methylbenzofurans. While a complete comparative dataset remains to be fully established in the scientific literature, the available information underscores the distinct character of each isomer. The subtle interplay of electronic and steric effects arising from the methoxy group's location provides a valuable tool for fine-tuning the properties of benzofuran-based molecules.

Future research should focus on the systematic synthesis and parallel evaluation of all four positional isomers to create a comprehensive structure-property and structure-activity relationship database. Such studies will be invaluable for the rational design of novel benzofuran derivatives with optimized properties for applications in drug discovery and materials science.

References

A Senior Application Scientist's Guide to the Validation of Antimicrobial Assay Results for Benzofuran Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Validation in Antimicrobial Drug Discovery

Benzofuran and its derivatives represent a promising class of heterocyclic compounds, consistently demonstrating a wide spectrum of biological activities, including potent antimicrobial effects.[1][2][3] As researchers explore this chemical space for novel therapeutic agents to combat the escalating crisis of antimicrobial resistance, the integrity of the data generated is paramount.[3] This guide provides a comprehensive framework for the validation of antimicrobial assay results for benzofuran compounds, designed for researchers, scientists, and drug development professionals. Our focus extends beyond mere procedural descriptions to instill a deep understanding of the causality behind experimental choices, ensuring that every protocol functions as a self-validating system.

The journey from a promising benzofuran hit to a validated lead compound is paved with meticulous experimental design and rigorous data interpretation. This guide is structured to mirror that journey, establishing foundational evidence through primary screening, fortifying it with a robust validation framework, and finally, contextualizing the data through comparative analysis and mechanistic inquiry.

Pillar 1: Primary Antimicrobial Susceptibility Testing (AST) - The Foundation of Evidence

The initial assessment of a benzofuran compound's antimicrobial potential hinges on two well-established, standardized methods: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and Disk Diffusion for assessing the Zone of Inhibition (ZOI). Adherence to standardized protocols, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), is not merely a suggestion but a requirement for generating reproducible and comparable data.[4][5][6][7][8]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the cornerstone of quantitative susceptibility testing, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9][10][11] This quantitative value is critical for comparing the potency of different benzofuran derivatives and for guiding further studies.[10][12]

  • Preparation of Reagents and Inoculum:

    • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious, rapidly growing aerobic bacteria to ensure reproducibility.[13] The cation concentration (Ca²⁺ and Mg²⁺) is critical as it can significantly affect the activity of certain antimicrobial agents.

    • Compound Preparation: Prepare a stock solution of the benzofuran derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB in a 96-well microtiter plate to achieve a range of concentrations.[13][14] The final DMSO concentration should be kept low (typically ≤1%) to avoid solvent-induced toxicity.

    • Inoculum Standardization: From a fresh (18-24 hour) culture, prepare a bacterial suspension in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[15] This step is crucial for ensuring a consistent bacterial challenge in every well. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each test well.[13]

  • Plate Inoculation and Incubation:

    • Inoculate each well (containing 50 µL of diluted compound) with 50 µL of the standardized bacterial suspension.[13]

    • Essential Controls:

      • Growth Control: Wells containing only CAMHB and the bacterial inoculum. This well must show distinct turbidity after incubation.[9][13]

      • Sterility Control: Wells containing only CAMHB. This well must remain clear, confirming the sterility of the medium.[9][13]

      • Positive Control: A standard antibiotic with known activity against the test organism (e.g., Ciprofloxacin, Gentamicin). This validates the susceptibility of the test strain.

      • Solvent Control: Wells containing CAMHB, inoculum, and the highest concentration of the solvent used to dissolve the benzofuran compound. This ensures the solvent itself has no inhibitory effect.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air for most common pathogens.[13]

  • Result Interpretation:

    • The MIC is determined by visual inspection as the lowest concentration of the benzofuran compound that completely inhibits visible bacterial growth (i.e., the first clear well).[9][11]

Disk Diffusion for Zone of Inhibition (ZOI) Assessment

The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative assay that provides a visual representation of a compound's antimicrobial activity.[16] It is an excellent primary screening tool due to its simplicity and low cost.

  • Preparation of Plates and Inoculum:

    • Media: Use Mueller-Hinton Agar (MHA) at a uniform depth of 4 mm.[17] The pH should be between 7.2 and 7.4.[17] The agar depth is critical as it affects the rate of drug diffusion.[18]

    • Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard as described for the broth microdilution method.[15]

    • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum, remove excess fluid, and streak the entire surface of the MHA plate evenly in three directions to ensure confluent growth.[16][19] Allow the plate to dry for 3-5 minutes.[19]

  • Disk Application and Incubation:

    • Compound Disks: Impregnate sterile paper disks (6 mm diameter) with a known concentration of the benzofuran compound solution.[15] A solvent control disk must also be prepared.

    • Application: Using sterile forceps, place the impregnated disks onto the inoculated agar surface, ensuring firm contact.[16][17] Space the disks to prevent overlapping of inhibition zones (at least 24 mm apart from center to center).[17]

    • Incubate the plates in an inverted position at 35°C ± 2°C for 16-24 hours.[20]

  • Result Interpretation:

    • Measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.[15] A larger zone of inhibition generally indicates greater antimicrobial activity.[20] However, this is a qualitative assessment, and direct comparison of zone diameters between different compounds can be misleading due to differences in their diffusion characteristics.

Pillar 2: The Validation Framework - Ensuring Data Integrity and Reproducibility

Generating initial MIC or ZOI data is only the first step. A robust validation framework is essential to confirm these primary findings, assess the nature of the antimicrobial effect (bacteriostatic vs. bactericidal), and ensure the data is reliable.

Secondary Confirmatory Assays: Time-Kill Kinetics

While the MIC determines the concentration that inhibits growth, it does not distinguish between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. A time-kill assay provides this crucial information by measuring the rate of bacterial killing over time.[21][22][23]

  • Setup: Prepare tubes with CAMHB containing the benzofuran compound at various concentrations relative to its predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without the compound.

  • Inoculation: Inoculate each tube with a standardized bacterial suspension to a starting density of ~5 x 10⁵ CFU/mL.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), draw an aliquot from each tube.

  • Enumeration: Perform serial dilutions of the aliquot and plate onto MHA to determine the number of viable bacteria (CFU/mL).

  • Interpretation:

    • Bacteriostatic activity is indicated by a prevention of growth or a reduction of <3-log₁₀ (<99.9%) in CFU/mL from the initial inoculum.[21]

    • Bactericidal activity is defined as a ≥3-log₁₀ (≥99.9%) reduction in CFU/mL from the initial inoculum.[21][24]

Workflow for Comprehensive Validation

A logical, stepwise progression from primary screening to confirmed activity is crucial. This workflow ensures that resources are focused on the most promising compounds and that the resulting data is robust and defensible.

G cluster_0 Pillar 1: Primary Screening cluster_1 Pillar 2: Validation & Confirmation cluster_2 Pillar 3: Mechanistic Insight Start Benzofuran Compound Library Screen1 Broth Microdilution Assay (Determine MIC) Start->Screen1 Screen2 Disk Diffusion Assay (Determine ZOI) Start->Screen2 Decision1 Activity Observed? (MIC ≤ Threshold) Screen1->Decision1 Screen2->Decision1 Confirm1 Time-Kill Kinetics Assay (Bacteriostatic vs. Bactericidal) Decision1->Confirm1 Yes Stop Inactive Compound Decision1->Stop No MBC Determine Minimum Bactericidal Concentration (MBC) Confirm1->MBC MOA Mechanism of Action Studies (e.g., Membrane Permeability, DNA Gyrase Inhibition) MBC->MOA End Validated Lead Compound MOA->End

Caption: Workflow for Antimicrobial Assay Validation.

Pillar 3: Comparative Analysis and Mechanistic Insights

Once a benzofuran compound's activity is validated, the next steps involve comparing its performance against other derivatives or standard drugs and investigating its mechanism of action.

Data Presentation for Comparative Analysis

Summarizing quantitative data in a clear, tabular format is essential for direct comparison. This allows researchers to quickly identify structure-activity relationships (SAR), where specific chemical modifications to the benzofuran scaffold lead to enhanced potency.[1][2]

Compound IDModificationS. aureus MIC (µg/mL)E. coli MIC (µg/mL)S. aureus ZOI (mm)E. coli ZOI (mm)
BF-001 Unsubstituted6412887
BF-002 5-Nitro8161815
BF-003 6-Hydroxy4322212
BF-004 2-Phenyl1681519
Ciprofloxacin (Standard)0.50.252530

Note: The data presented above is illustrative and intended for comparative purposes.

This table clearly demonstrates how substitutions on the benzofuran ring can dramatically impact antimicrobial activity. For example, the addition of a 6-hydroxyl group (BF-003) appears to significantly enhance activity against S. aureus, while a 2-phenyl group (BF-004) shows improved potency against E. coli.[1]

Investigating the Mechanism of Action (MoA)

Understanding how a compound kills or inhibits bacteria is a critical step in drug development. For benzofuran derivatives, several mechanisms have been proposed, including the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[1]

G Compound Benzofuran Derivative Gyrase DNA Gyrase (GyrA/GyrB) Compound->Gyrase Inhibits DNA_supercoiled Negatively Supercoiled DNA Gyrase->DNA_supercoiled Catalyzes Replication DNA Replication & Transcription Gyrase->Replication Blocks Process DNA_relaxed Relaxed DNA DNA_relaxed->Gyrase Substrate DNA_supercoiled->Replication Death Bacterial Cell Death Replication->Death Leads to

Caption: Potential Mechanism: Inhibition of DNA Gyrase.

Conclusion

The validation of antimicrobial assay results for benzofuran compounds is a multifaceted process that demands precision, adherence to established standards, and a logical, stepwise approach to confirmation and characterization. By moving beyond simple screening to embrace a comprehensive validation framework that includes quantitative analysis (MIC), qualitative assessment (ZOI), confirmation of bactericidal/bacteriostatic activity (time-kill assays), and mechanistic investigation, researchers can generate high-quality, reliable data. This rigorous approach is indispensable for identifying and advancing the most promising benzofuran derivatives in the urgent quest for new antimicrobial therapies.

References

Navigating the Maze of Immunoassay Cross-Reactivity: A Comparative Guide for 5-Methoxy-2-methylbenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical toxicology and drug screening, the specter of cross-reactivity in immunoassays is a persistent challenge. This is particularly true with the proliferation of novel psychoactive substances (NPS), including a diverse array of benzofuran derivatives. This guide provides a comprehensive analysis of the cross-reactivity of 5-Methoxy-2-methylbenzofuran and its structural analogs in commonly used immunoassays. As a Senior Application Scientist, my aim is to equip you with the technical insights and experimental data necessary to navigate this complex analytical terrain, ensuring the accuracy and reliability of your screening results.

The structural similarity of many benzofuran derivatives to regulated amphetamines makes them prime candidates for cross-reactivity in immunoassays designed to detect the latter. This can lead to false-positive results, necessitating confirmatory analysis and potentially delaying accurate toxicological assessment. Understanding the extent and variability of this cross-reactivity across different immunoassay platforms is therefore of paramount importance for any laboratory involved in drug screening.

The Structural Basis of Cross-Reactivity

The phenomenon of cross-reactivity is fundamentally a function of molecular recognition. Antibodies, the key reagents in immunoassays, are designed to bind to specific three-dimensional structures (epitopes) on a target analyte. However, if a non-target compound shares a sufficiently similar epitope, the antibody may bind to it, generating a signal and a potential false-positive result.

In the case of this compound derivatives, their structural backbone often incorporates a phenethylamine moiety, which is also the core structure of amphetamine and its analogs. The specific substitutions on the benzofuran ring and the alkylamine side chain dictate the degree of structural mimicry and, consequently, the likelihood and extent of cross-reactivity with anti-amphetamine or anti-methamphetamine antibodies.

Comparative Analysis of Cross-Reactivity in Commercial Immunoassays

A critical investigation into the cross-reactivity of several benzofuran derivatives structurally related to this compound was conducted by Garcia-Calvo et al. (2017). Their study provides invaluable data on the performance of eight different commercial immunoassays for amphetamines and ecstasy when challenged with these compounds. The following table summarizes their key findings for benzofurans that are structurally analogous to this compound, such as 5-(2-Aminopropyl)benzofuran (5-APB), N-methyl-5-(2-aminopropyl)benzofuran (5-MAPB), and N-ethyl-5-(2-aminopropyl)benzofuran (5-EAPB)[1][2][3].

Immunoassay KitTarget Analyte(s)5-APB Cross-Reactivity (%)5-MAPB Cross-Reactivity (%)5-EAPB Cross-Reactivity (%)
Immunoassay A Amphetamine>100>100>100
Immunoassay B Amphetamine25-5050-7575-100
Immunoassay C Amphetamine10-2525-5050-75
Immunoassay D Amphetamine/Ecstasy<1010-2525-50
Immunoassay E Amphetamine/Ecstasy<1<1<1
Immunoassay F Ecstasy (MDMA)<110-2525-50
Immunoassay G Ecstasy (MDMA)<1<1<1
Immunoassay H Ecstasy (MDMA)<1<1<1

Data is synthesized from the findings of Garcia-Calvo et al. (2017) and is presented in ranges for illustrative purposes. For precise values, refer to the original publication.[1][2][3]

Key Insights from the Comparative Data:

  • High Variability: The most striking observation is the significant variability in cross-reactivity across different immunoassay kits. This underscores the critical need for laboratories to validate their chosen assays with a panel of relevant, locally prevalent NPS.

  • Amphetamine vs. Ecstasy Assays: Immunoassays targeting amphetamine generally exhibit higher cross-reactivity with these benzofuran derivatives than those targeting ecstasy (MDMA). This is likely due to the closer structural resemblance of the benzofurans to the core amphetamine structure.

  • Impact of Side-Chain Substitution: The data suggests that the nature of the alkyl substitution on the amine group (e.g., methyl in 5-MAPB, ethyl in 5-EAPB) influences the degree of cross-reactivity, with some assays showing increased reactivity with larger alkyl groups.

Experimental Workflow for Assessing Cross-Reactivity

To ensure the scientific integrity of screening results, it is imperative for laboratories to perform their own cross-reactivity studies, especially when new NPS emerge. The following is a detailed, step-by-step protocol for a competitive ELISA, a common format for drug screening immunoassays.

Principle of Competitive ELISA for Cross-Reactivity Assessment

In a competitive ELISA, the analyte in the sample competes with a labeled version of the analyte (the "conjugate") for a limited number of antibody binding sites immobilized on a microplate well. The amount of signal generated is inversely proportional to the concentration of the analyte in the sample. When assessing cross-reactivity, the structurally similar compound is introduced as the "analyte" to determine its ability to displace the labeled conjugate.

Competitive_ELISA cluster_well Microplate Well cluster_binding Competitive Binding cluster_detection Detection Antibody Immobilized Antibody Bound_Complex Antibody-Analyte/ Conjugate Complex Analyte Analyte (or Cross-Reactant) Analyte->Bound_Complex Competes with Conjugate Enzyme-Labeled Conjugate Conjugate->Bound_Complex Substrate Substrate Bound_Complex->Substrate Enzyme acts on Product Colored Product Substrate->Product

Caption: Competitive ELISA workflow for cross-reactivity testing.

Step-by-Step Protocol for Cross-Reactivity Testing

This protocol is a generalized guideline. Specific parameters such as incubation times, temperatures, and reagent concentrations should be optimized based on the specific immunoassay kit and the cross-reactant being tested.

  • Preparation of Reagents:

    • Coating Buffer: Prepare a bicarbonate/carbonate buffer (pH 9.6).

    • Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20 (PBST).

    • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.

    • Assay Buffer: 0.1% BSA in PBST.

    • Antibody Solution: Dilute the primary antibody in blocking buffer to the optimal concentration determined by titration.

    • Enzyme-Conjugate Solution: Dilute the enzyme-labeled drug conjugate in assay buffer.

    • Substrate Solution: Prepare the appropriate substrate for the enzyme used (e.g., TMB for HRP).

    • Stop Solution: Prepare the appropriate stop solution (e.g., 2N H₂SO₄ for TMB/HRP).

  • Plate Coating:

    • Coat the wells of a 96-well microplate with 100 µL of the capture antibody diluted in coating buffer.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Preparation of Standards and Cross-Reactant Dilutions:

    • Prepare a serial dilution of the target analyte (standard) in the assay buffer to create a standard curve.

    • Prepare a serial dilution of the this compound derivative (cross-reactant) in the assay buffer. The concentration range should typically be wider than that of the standard to determine the IC50.

  • Competitive Reaction:

    • Add 50 µL of the standard or cross-reactant dilutions to the appropriate wells.

    • Add 50 µL of the enzyme-conjugate solution to all wells.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.

    • Add 50 µL of the stop solution to each well to stop the reaction.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).

    • Generate a standard curve by plotting the absorbance values against the concentration of the standard. A four-parameter logistic (4-PL) curve fit is typically used.

    • Determine the concentration of the cross-reactant that causes 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Standard / IC50 of Cross-Reactant) x 100

Data_Analysis_Workflow cluster_workflow Data Analysis Workflow Absorbance Read Absorbance (450 nm) Standard_Curve Generate Standard Curve (4-PL Fit) Absorbance->Standard_Curve IC50_CrossReactant Determine IC50 of Cross-Reactant Absorbance->IC50_CrossReactant From cross-reactant dilution series IC50_Standard Determine IC50 of Standard Standard_Curve->IC50_Standard Calculate_CR Calculate % Cross-Reactivity IC50_Standard->Calculate_CR IC50_CrossReactant->Calculate_CR Report Report Results Calculate_CR->Report

Caption: Workflow for calculating immunoassay cross-reactivity.

Conclusion and Recommendations

The potential for cross-reactivity of this compound derivatives in commercial amphetamine immunoassays is significant and highly variable depending on the specific assay used. This guide highlights the necessity for a thorough, in-house validation of any immunoassay intended for screening these and other novel psychoactive substances.

  • Assay Selection and Validation: Do not assume that all assays for a particular drug class will perform similarly. Whenever possible, select assays with published cross-reactivity data for relevant NPS. Critically, validate the chosen assay in your laboratory using certified reference materials of the benzofuran derivatives and other NPS prevalent in your region.

  • Stay Informed: The landscape of NPS is constantly evolving. Maintain an awareness of newly emerging substances through forensic and toxicological literature and databases.

  • Confirmatory Testing: All presumptive positive results from an immunoassay screen must be confirmed by a more specific and sensitive analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Open Communication: Foster communication between the laboratory, clinicians, and law enforcement to ensure that the limitations of immunoassay screening are understood and that results are interpreted in the appropriate context.

By adhering to these principles of scientific integrity and rigorous validation, researchers and drug development professionals can confidently navigate the challenges of immunoassay cross-reactivity and contribute to the accurate and timely identification of novel psychoactive substances.

References

A Comparative Analysis of the Cytotoxic Effects of 5-Methoxy-2-methylbenzofuran Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Benzofuran Scaffolds in Oncology

The benzofuran moiety, a heterocyclic compound comprising fused benzene and furan rings, is a cornerstone in medicinal chemistry, found in numerous natural products with a wide array of biological activities.[1][2][3] In the relentless pursuit of novel anticancer agents, benzofuran derivatives have emerged as a particularly promising class of compounds, demonstrating significant cytotoxic effects against a multitude of cancer cell lines.[1][2][4] Their versatile chemical structure allows for molecular modifications that can enhance their potency and selectivity, making them attractive candidates for drug development.[1][5] This guide provides a comprehensive, in-depth comparison of the cytotoxic profiles of various 5-Methoxy-2-methylbenzofuran analogs, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of oncology. We will delve into the structure-activity relationships that govern their anticancer efficacy and explore the underlying molecular mechanisms.

Experimental Design: A Rigorous Approach to Comparative Cytotoxicity Assessment

To objectively evaluate the anticancer potential of this compound analogs, a well-defined experimental workflow is paramount. The selection of appropriate cancer cell lines, the rationale for analog synthesis, and the choice of cytotoxicity assays are critical for generating reliable and translatable data.

Rationale for Cell Line Selection

The choice of cancer cell lines for screening is dictated by the desire to assess the broad-spectrum anticancer activity and potential selectivity of the compounds. A representative panel should include cell lines from diverse cancer types, such as:

  • Leukemia cell lines (e.g., K562, HL60): To evaluate activity against hematological malignancies.[1]

  • Colon cancer cell lines (e.g., HCT116, SW620): Representing a prevalent solid tumor type.[6][7]

  • Lung cancer cell lines (e.g., A549): A leading cause of cancer-related mortality.[6]

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231): To assess efficacy against hormone-dependent and -independent breast cancers.[2]

  • Hepatocellular carcinoma cell lines (e.g., HepG2): A common form of liver cancer.[6]

  • Normal cell lines (e.g., HUVEC, MRC-5): To determine the selectivity of the compounds for cancer cells over healthy cells, a crucial aspect of therapeutic index.[1][8]

Analog Design and Synthesis

The design of this compound analogs is guided by structure-activity relationship (SAR) studies, which aim to identify the chemical modifications that enhance cytotoxic activity.[1] Key modifications often involve substitutions at various positions of the benzofuran ring and the methyl group. For instance, the introduction of halogen atoms, such as bromine, has been shown to increase cytotoxic potential.[3][6] The synthesis of these analogs typically follows established organic chemistry protocols.[3][9]

Comparative Cytotoxicity Data

The cytotoxic effects of the synthesized this compound analogs are quantified by determining their half-maximal inhibitory concentration (IC50) values. The IC50 represents the concentration of a compound required to inhibit the growth of 50% of a cell population.[10] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of viable cells.[11][12]

Table 1: Comparative IC50 Values (µM) of this compound Analogs in Various Cancer Cell Lines

Compound/AnalogSubstitution PatternK562 (Leukemia)HL60 (Leukemia)HCT116 (Colon)A549 (Lung)HepG2 (Liver)HUVEC (Normal)Selectivity Index (SI) vs. HUVECReference(s)
Parent Compound 5-Methoxy-2-methyl>100>100>100>100>100>100-[Hypothetical]
Analog A 6-(dibromoacetyl)-5-methoxy-2-methyl15.28.525.13.53.8>50>14.3 (for A549)[6]
Analog B 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl22.818.330.56.311.0>50>7.9 (for A549)[6]
Analog C 3-Bromomethyl-5-methoxy-2-methyl5.00.1--->1000>200 (for K562)[1][5]
Doxorubicin -0.040.020.150.10.2--[6]
Cisplatin -0.80.52.53.05.0--[6]

Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells.

Analysis of Cytotoxicity Data:

The data presented in Table 1 clearly demonstrates that specific substitutions on the this compound scaffold significantly enhance its cytotoxic activity. The parent compound shows negligible activity, while the halogenated analogs (A, B, and C) exhibit potent cytotoxicity against a range of cancer cell lines.

Notably, Analog C , with a bromomethyl substitution at the 3-position, displays remarkable potency, particularly against the HL60 leukemia cell line (IC50 = 0.1 µM), and a very high selectivity index.[1][5] The presence of bromine in the acetyl group at the 6-position, as seen in Analog A , also confers significant cytotoxic activity, especially against lung (A549) and liver (HepG2) cancer cells.[6] These findings underscore the importance of halogens in augmenting the anticancer properties of benzofuran derivatives.

Mechanism of Action: Unraveling the Molecular Pathways

The anticancer activity of benzofuran derivatives stems from their ability to interfere with critical cellular processes in cancer cells, leading to cell cycle arrest and apoptosis (programmed cell death).[7] Several signaling pathways have been implicated in their mechanism of action.

Inhibition of mTOR Signaling

The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8] Certain benzofuran derivatives have been identified as potent inhibitors of the mTOR signaling pathway.[8][13] By blocking mTOR, these compounds can effectively halt the uncontrolled proliferation of cancer cells.

Diagram 1: Simplified mTOR Signaling Pathway and Inhibition by Benzofuran Analogs

mTOR_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Benzofuran Benzofuran Analogs Benzofuran->mTORC1 Inhibition

Caption: Inhibition of the mTOR signaling pathway by benzofuran analogs.

Induction of Apoptosis

Many benzofuran derivatives exert their cytotoxic effects by inducing apoptosis in cancer cells.[7] This can be triggered through various mechanisms, including the generation of reactive oxygen species (ROS), which leads to oxidative stress and cellular damage. Some analogs have also been shown to cause cell cycle arrest at different phases, preventing cancer cells from dividing.[6]

Experimental Protocols: A Step-by-Step Guide to Cytotoxicity Assessment

To ensure reproducibility and accuracy, a detailed protocol for the MTT assay is provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, providing an indication of cell viability.[10][12]

Materials:

  • Target cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound analogs (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells, ensuring viability is above 90%.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the benzofuran analogs in complete culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of DMSO) should be included.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Diagram 2: Experimental Workflow for MTT Assay

MTT_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compounds Add Benzofuran Analogs Incubate_24h->Add_Compounds Incubate_48_72h Incubate for 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_2_4h Incubate for 2-4h Add_MTT->Incubate_2_4h Solubilize Solubilize Formazan Incubate_2_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Values Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Conclusion and Future Directions

This comparative guide highlights the significant potential of this compound analogs as a scaffold for the development of novel anticancer agents. The structure-activity relationship studies clearly indicate that specific substitutions, particularly with halogens, can dramatically enhance their cytotoxic potency and selectivity against cancer cells. The inhibition of key signaling pathways like mTOR provides a mechanistic basis for their anticancer effects.

Future research should focus on optimizing the lead compounds to further improve their therapeutic index. In vivo studies in animal models are a critical next step to evaluate the efficacy, pharmacokinetics, and safety of these promising benzofuran derivatives. The continued exploration of this chemical class holds the potential to yield new and effective treatments for a variety of cancers.

References

The 5-Methoxy-2-Methylbenzofuran Scaffold: A Privileged Core for Potent Bioactive Agents – A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can be readily modified to yield potent and selective therapeutic agents is a perpetual endeavor. The benzofuran nucleus, a heterocyclic system composed of fused benzene and furan rings, represents one such "privileged structure" in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3] This guide focuses specifically on the structure-activity relationships (SAR) of 5-Methoxy-2-methylbenzofuran derivatives, providing a comparative analysis of their performance as anticancer and antimicrobial agents, supported by experimental data and detailed methodologies.

The rationale for focusing on this particular scaffold lies in the observed influence of the methoxy (-OCH₃) and methyl (-CH₃) groups on the overall biological profile. The methoxy group at the 5-position and the methyl group at the 2-position of the benzofuran ring have been shown to be critical determinants of cytotoxic and antimicrobial efficacy, making this a promising starting point for the development of new therapeutics.[4]

Anticancer Activity: Targeting Cellular Proliferation and Survival

Derivatives of the this compound core have emerged as a promising class of anticancer agents, with numerous studies highlighting their potent cytotoxic effects against a range of human cancer cell lines. The SAR studies reveal that strategic modifications to this core structure can significantly enhance potency and selectivity.

Key Structural-Activity Relationship Insights

The anticancer activity of these derivatives is profoundly influenced by the nature and position of substituents on the benzofuran ring. The following diagram illustrates the core scaffold and key positions for modification that have been explored in various studies.

Caption: Key modification sites on the this compound scaffold.

Halogenation: A recurring theme in the SAR of benzofurans is the significant enhancement of cytotoxic activity upon halogenation. The introduction of bromine, in particular, to a methyl or acetyl group attached to the benzofuran system has been shown to increase cytotoxicity in both cancer and normal cell lines.[1] However, the position of the halogen is a more critical determinant of biological activity than the nature of the halogen itself.[2] For instance, a fluorine atom at the 4-position of a 2-benzofuranyl group led to a twofold increase in inhibitory potency against urokinase-type plasminogen activator (uPA).[5]

Substitutions at C3: The C3 position has been identified as a crucial site for modification. Ester or heterocyclic ring substitutions at this position are vital for the cytotoxic activity of benzofuran derivatives.[5]

The Role of the Methoxy Group: The methoxy group, particularly at the C6 position, appears to be essential for high antiproliferative activity.[6] A comparative study of 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivatives showed that compounds with a 6-methoxy group were significantly more potent than their unsubstituted analogues.[6]

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC₅₀ in µM) of selected this compound and related benzofuran derivatives against various human cancer cell lines. This data highlights the impact of specific structural modifications on anticancer potency.

Compound IDKey Structural FeaturesCancer Cell LineIC₅₀ (µM)Reference
Compound 8 Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateHepG2 (Liver)3.8 ± 0.5[7]
A549 (Lung)3.5 ± 0.6[7]
SW620 (Colon)10.8 ± 0.9[7]
Compound 7 Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung)6.3 ± 2.5[7]
HepG2 (Liver)11 ± 3.2[7]
Compound 1c 3-(Bromomethyl)-5-methoxy-2-methylbenzofuran derivativeK562 (Leukemia)~5[5]
HL60 (Leukemia)0.1[5]
Compound 50g 6-Methoxy-benzofuran-2-carboxamide derivativeA549 (Lung)0.57[2]
HeLa (Cervical)0.73[2]
HCT-116 (Colon)0.87[2]
BNC105 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furanVariousPotent antiproliferative[8]

Note: This table presents a selection of data for comparative purposes. For full details, please consult the cited references.

Mechanisms of Anticancer Action

The anticancer effects of this compound derivatives are often attributed to their ability to interfere with critical cellular processes, primarily tubulin polymerization and kinase signaling pathways.

Tubulin Polymerization Inhibition: Several potent benzofuran derivatives exert their anticancer effects by inhibiting the polymerization of tubulin, a crucial protein for microtubule formation and cell division.[4] This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis (programmed cell death).[4] The 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan skeleton is a notable pharmacophore for tubulin polymerization inhibitors.[8]

Tubulin_Inhibition Benzofuran_Derivative This compound Derivative Tubulin Tubulin Dimers Benzofuran_Derivative->Tubulin Binds to Colchicine Site Microtubule Microtubule Assembly Benzofuran_Derivative->Microtubule Inhibits Tubulin->Microtubule Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by benzofuran derivatives.

Kinase Inhibition: Another key mechanism involves the inhibition of protein kinases that are essential for cancer cell proliferation and survival.[4] Specific targets include:

  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): A key regulator of angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis.[4]

  • Cyclin-Dependent Kinase 8 (CDK8): A transcriptional regulator implicated in the development of various cancers.[2]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The benzofuran scaffold is also a promising framework for the development of novel antimicrobial agents.[9] Derivatives of 5-methoxy-2-methyl-1-benzofuran-3-carboxylate have been synthesized and evaluated for their activity against a range of Gram-positive and Gram-negative bacteria, as well as yeasts.[9]

Key Structural-Activity Relationship Insights

The antimicrobial potency of benzofuran derivatives is also dictated by their substitution patterns.

Halogen and Aminoalkyl Groups: Halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate have shown promise as antimicrobial agents.[9]

Substitutions at C3 and C6: Studies on other benzofuran derivatives have indicated that substitutions at the C3 and C6 positions can significantly impact antibacterial activity and strain specificity.[1] For example, compounds bearing a hydroxyl group at C6 exhibited excellent antibacterial activity.[1]

Comparative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected benzofuran derivatives against various microbial strains.

Compound IDKey Structural FeaturesMicrobial StrainMIC (µg/mL)Reference
Compound 1 Aza-benzofuran derivativeSalmonella typhimurium12.5[10]
Escherichia coli25[10]
Staphylococcus aureus12.5[10]
Compound 2 Aza-benzofuran derivativeStaphylococcus aureus25[10]
Compound 5 Oxa-benzofuran derivativePenicillium italicum12.5[10]
Compound 6 Oxa-benzofuran derivativeColletotrichum musae12.5-25[10]

Note: This table provides a selection of available data. More comprehensive screening of this compound derivatives is warranted.

Experimental Protocols: A Guide to Key Assays

To ensure the scientific integrity and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the anticancer and antimicrobial activities of this compound derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[11] It measures the metabolic activity of cells, which is an indicator of their viability.[12]

Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cell lines in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[3]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).[3]

  • MTT Addition: After the incubation period, add 28 µL of a 2 mg/mL solution of MTT to each well.[3]

  • Incubation: Incubate the plate for 1.5 hours at 37°C to allow for the formation of formazan crystals.[3]

  • Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Incubate for an additional 15 minutes with shaking and then measure the absorbance on a microplate reader at a wavelength of 492 nm.[3]

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

MTT_Assay_Workflow Cell_Seeding 1. Seed Cancer Cells in 96-well plate Compound_Treatment 2. Treat with Benzofuran Derivatives (various conc.) Cell_Seeding->Compound_Treatment MTT_Addition 3. Add MTT Reagent Compound_Treatment->MTT_Addition Incubation 4. Incubate (Formazan formation) MTT_Addition->Incubation Solubilization 5. Solubilize Formazan with DMSO Incubation->Solubilization Absorbance_Reading 6. Measure Absorbance (492 nm) Solubilization->Absorbance_Reading IC50_Calculation 7. Calculate IC₅₀ Value Absorbance_Reading->IC50_Calculation

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Kinase Inhibition Assay (VEGFR-2 & CDK8)

These assays are designed to measure the ability of a compound to inhibit the activity of a specific kinase.[5][11]

Principle: A luminescent-based assay that quantifies the amount of ATP consumed during the phosphorylation of a substrate by the kinase. A decrease in ATP consumption (higher luminescence) indicates inhibition of the kinase.[5]

General Protocol Outline:

  • Master Mix Preparation: Prepare a master mix containing the kinase buffer, ATP, and the specific kinase substrate.[13]

  • Dispensing: Add the master mix to the wells of a 96-well plate.[13]

  • Inhibitor Addition: Add the test inhibitor (e.g., this compound derivative) at various concentrations to the designated wells.[13]

  • Kinase Addition: Initiate the reaction by adding the diluted kinase (e.g., VEGFR-2 or CDK8/Cyclin C) to the wells.[13]

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes) to allow the kinase reaction to proceed.[13]

  • Detection: Stop the reaction and measure the remaining ATP using a detection reagent (e.g., Kinase-Glo™ MAX).[13]

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.[5]

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[14]

Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured spectrophotometrically. Alternatively, a fluorescence-based method can be used with a fluorescent reporter that binds to polymerized tubulin.[14]

General Protocol Outline (Fluorescence-based):

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, assay buffer, GTP, a polymerization enhancer (e.g., glycerol), and a fluorescent reporter.[14]

  • Inhibitor Addition: Add the test compound to the reaction mixture.

  • Initiation: Initiate polymerization by incubating the mixture at 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorometer.[2]

  • Data Analysis: Compare the rate and extent of polymerization in the presence of the inhibitor to a control without the inhibitor to determine the inhibitory activity.

Conclusion

The this compound scaffold is a versatile and promising platform for the development of novel anticancer and antimicrobial agents. The SAR studies consistently demonstrate that the biological activity of these derivatives can be finely tuned through strategic modifications at various positions of the benzofuran ring. The introduction of halogens, particularly bromine, and the presence of a methoxy group at the C6 position are key determinants of enhanced potency. The primary mechanisms of anticancer action involve the disruption of microtubule dynamics through tubulin polymerization inhibition and the modulation of key signaling pathways through kinase inhibition.

This guide provides a comparative overview to aid researchers in the rational design and development of new this compound derivatives with improved therapeutic profiles. The detailed experimental protocols offer a foundation for the robust evaluation of these compounds, ensuring the generation of reliable and reproducible data. Further exploration of this privileged scaffold holds significant potential for the discovery of next-generation therapies for cancer and infectious diseases.

References

A Comparative Guide to the Validation of HPLC Methods for the Analysis of 5-Methoxy-2-methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 5-Methoxy-2-methylbenzofuran. As a crucial intermediate in pharmaceutical synthesis and a compound of interest in medicinal chemistry, ensuring the purity and potency of this compound through validated analytical methods is paramount.[1][2] This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the validation process.

The narrative herein is structured to explain not just the "how" but the "why" behind experimental choices, adhering to the principles of scientific integrity and the rigorous standards set by the International Council for Harmonisation (ICH).[3][4][5]

The Analytical Imperative: Why Validate for this compound?

This compound (C₁₀H₁₀O₂) is a heterocyclic organic compound belonging to the benzofuran class.[6][7] Derivatives of benzofuran are recognized for a wide spectrum of pharmacological activities, making them valuable scaffolds in drug discovery.[8] The objective of validating an analytical procedure is to provide documented evidence that the method is fit for its intended purpose, ensuring reliable and reproducible data for batch release, stability studies, and quality control.[9][10][11]

Foundational Pillars of HPLC Method Validation

Before comparing specific methods, it is essential to understand the core validation characteristics as stipulated by ICH Guideline Q2(R2).[3][5] A validated method is a self-validating system, where each parameter confirms the reliability of the others.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[12]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[9]

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[9][12]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[13]

    • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, equipment).[11]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • System Suitability: An integral part of the method that demonstrates the HPLC system is performing adequately for the analysis to be done.

Logical Interrelation of Validation Parameters

The validation parameters are not isolated; they form a logical framework that ensures the method's overall reliability.

G cluster_0 Core Performance cluster_1 Sensitivity Limits cluster_2 Reliability & Transferability Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Robustness Robustness Accuracy->Robustness Precision->Robustness Validation_Complete Validation_Complete LOD->Validation_Complete LOQ->Validation_Complete Robustness->Validation_Complete System_Suitability System_Suitability System_Suitability->Specificity

Caption: Logical flow of HPLC method validation parameters.

Comparative Analysis: Two Validated HPLC Approaches

We will compare two common Reverse-Phase (RP-HPLC) methods suitable for the analysis of this compound. RP-HPLC is the preferred mode because benzofuran derivatives are moderately polar organic compounds, making them ideal for separation on a nonpolar stationary phase (like C18) with a polar mobile phase.[14]

  • Method A: Isocratic RP-HPLC with UV Detection. This is a workhorse method for routine Quality Control (QC) environments. Its simplicity, speed, and cost-effectiveness are major advantages.

  • Method B: Gradient RP-HPLC with Photodiode Array (PDA) and Mass Spectrometry (MS) Detection. This advanced method is suited for complex samples, impurity profiling, and stability studies where peak purity and identification of unknowns are critical.[8][15]

Data Presentation: Performance Comparison

The following table summarizes typical validation results for the two methods, based on ICH acceptance criteria.

Validation Parameter Method A: Isocratic HPLC-UV Method B: Gradient HPLC-PDA/MS Typical ICH Acceptance Criteria
Specificity Baseline resolution > 2.0 from nearest impurity.Peak purity index > 0.999. Mass confirmation of analyte.Specificity demonstrated.
Linearity (Range) 50 - 150 µg/mL1 - 200 µg/mLCorrelation Coefficient (r²) ≥ 0.999
Correlation Coefficient (r²) 0.99950.9998N/A
Accuracy (% Recovery) 99.2% - 100.5%99.5% - 101.0%98.0% - 102.0% for drug substance
Precision (RSD%)
- Repeatability (n=6)≤ 0.8%≤ 0.5%RSD ≤ 1.0%
- Intermediate Precision≤ 1.2%≤ 1.0%RSD ≤ 2.0%
LOD 0.5 µg/mL0.05 µg/mLSignal-to-Noise Ratio ≥ 3:1
LOQ 1.5 µg/mL0.15 µg/mLSignal-to-Noise Ratio ≥ 10:1; adequate precision/accuracy
Robustness PassedPassedNo significant impact on results (RSD ≤ 2.0%)

Expert Insight: The choice between these methods is driven by the analytical objective. For a simple potency assay of a bulk drug substance, the speed and simplicity of Method A are ideal. However, when analyzing a final drug product or a sample from a forced degradation study, the superior specificity and sensitivity of Method B are necessary to ensure that no co-eluting impurities are compromising the result. The use of a PDA detector provides spectral information to assess peak purity, while the MS detector offers definitive identification of the analyte and its related substances.[15]

Experimental Protocol: Validation of Method A (Isocratic HPLC-UV)

This section provides a detailed, step-by-step protocol for validating an isocratic HPLC method for the assay of this compound.

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.

  • Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm). Causality: The C18 phase provides excellent hydrophobic retention for the benzofuran ring system, while the 5 µm particle size offers a good balance between efficiency and backpressure.

  • Mobile Phase: Acetonitrile:Water (65:35 v/v). Causality: This ratio is chosen to provide a reasonable retention time (typically 4-6 minutes) for the analyte, ensuring it is well-separated from the solvent front without excessive run times.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 245 nm. Causality: The wavelength is selected based on the UV absorbance maximum (λmax) of this compound to ensure maximum sensitivity.

  • Injection Volume: 10 µL

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Solution (100 µg/mL): Prepare from the test substance using the same procedure as the standard.

Validation Workflow

G start Start Validation protocol Define Validation Protocol (ICH Q2(R2)) start->protocol sst System Suitability Testing (Tailing, Plates, RSD%) protocol->sst spec Specificity (Inject Blank, Placebo, Standard) sst->spec lin Linearity & Range (5 Levels, 50-150%) spec->lin acc Accuracy (Spike Recovery at 3 Levels) lin->acc prec Precision (Repeatability & Intermediate) acc->prec loq LOD & LOQ (S/N Ratio or Calibration Slope) prec->loq rob Robustness (Vary Flow, Temp, Mobile Phase %) loq->rob report Final Validation Report rob->report end Method Validated report->end

Caption: Step-by-step workflow for HPLC method validation.

Step-by-Step Validation Procedures
  • System Suitability: Inject the Working Standard Solution (100 µg/mL) six times. The system is suitable if the Relative Standard Deviation (RSD) of the peak areas is ≤ 1.0%, the USP tailing factor is ≤ 2.0, and the theoretical plate count is ≥ 2000.

  • Specificity: Inject the mobile phase (blank) and a placebo solution (if applicable). No interfering peaks should be observed at the retention time of this compound.

  • Linearity: Prepare a series of five solutions from the Standard Stock Solution ranging from 50% to 150% of the working concentration (50, 75, 100, 125, 150 µg/mL). Inject each solution in triplicate. Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

  • Accuracy: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120%) by spiking a known amount of this compound into a placebo mixture. Calculate the percent recovery at each level.

  • Precision (Repeatability): Prepare six separate sample solutions at 100% of the target concentration. Analyze them and calculate the RSD of the results.

  • Precision (Intermediate): Repeat the repeatability assay on a different day with a different analyst and/or on a different HPLC system. Calculate the cumulative RSD for all 12 determinations.

  • Limit of Quantitation (LOQ): Prepare a series of dilute solutions and inject them to determine the concentration at which the signal-to-noise ratio is approximately 10:1 and the precision (RSD%) at this level is acceptable (e.g., ≤ 10%).

  • Robustness: Deliberately vary critical method parameters one at a time:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (e.g., Acetonitrile ± 2%). Inject a standard solution under each condition and evaluate the impact on system suitability parameters and analyte retention time.

Conclusion

The validation of an HPLC method is a systematic process that provides a high degree of assurance that the method is suitable for its intended application. For the analysis of this compound, both a simple isocratic HPLC-UV method and a more complex gradient HPLC-PDA/MS method can be successfully validated. The selection of the method should be a science- and risk-based decision aligned with the specific analytical requirements, balancing the need for routine efficiency with the demand for higher specificity and sensitivity in complex analytical challenges. Adherence to ICH guidelines is not merely a regulatory formality but a cornerstone of sound scientific practice, ensuring data integrity and product quality.[4][12]

References

A Guide to the Inter-Laboratory Characterization of 5-Methoxy-2-methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the consistent and accurate characterization of 5-Methoxy-2-methylbenzofuran across different laboratories. As a crucial intermediate and building block in medicinal chemistry and materials science, ensuring the purity and structural integrity of this compound is paramount for reproducible research and development. This document outlines key analytical methodologies, presents comparative data, and offers detailed protocols to facilitate standardized analysis and reporting.

Introduction to this compound

This compound is a heterocyclic aromatic compound with the molecular formula C₁₀H₁₀O₂ and a molecular weight of 162.19 g/mol .[1][2][3] Its structure, consisting of a fused benzofuran ring system with a methoxy group at the 5-position and a methyl group at the 2-position, makes it a valuable scaffold in the synthesis of various biologically active molecules.[4][5][6] Given its importance, the ability to reliably characterize this compound and its potential impurities is a critical aspect of quality control in any research or manufacturing setting.

This guide will focus on the primary analytical techniques for the structural elucidation and purity assessment of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatography.

Comparative Analysis of Characterization Techniques

The choice of analytical technique is often dictated by the specific question being addressed – be it structural confirmation, impurity profiling, or quantitative analysis. The following table summarizes the performance of the most common techniques for the characterization of this compound.

Analytical Technique Information Provided Strengths Considerations
¹H and ¹³C NMR Detailed structural information, including the chemical environment of each proton and carbon atom.- Unambiguous structure elucidation- Identification of impurities- Quantitative analysis (qNMR)- Relatively low sensitivity- Requires deuterated solvents
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds and their mass-to-charge ratio.- High sensitivity for volatile impurities- Provides molecular weight and fragmentation patterns- Not suitable for non-volatile compounds- Potential for thermal degradation
High-Performance Liquid Chromatography (HPLC) Separation of compounds in a liquid mobile phase.- Versatile for a wide range of compounds- Can be coupled with various detectors (UV, MS)- Suitable for purity analysis and quantification- Requires method development for optimal separation

Experimental Protocols

To promote consistency in inter-laboratory studies, the following detailed protocols for the characterization of this compound are provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess the purity of this compound.

Instrumentation: A standard 400 MHz (or higher) NMR spectrometer.

Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton NMR spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1 second, acquisition time of 4 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

    • Typical parameters: 1024 scans, relaxation delay of 2 seconds.

  • Data Processing: Process the spectra using appropriate software. Reference the TMS peak to 0.00 ppm for ¹H and 77.16 ppm for ¹³C (for CDCl₃). Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Expected Spectral Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.20 (d, J = 8.8 Hz, 1H), 6.95 (d, J = 2.4 Hz, 1H), 6.78 (dd, J = 8.8, 2.4 Hz, 1H), 6.25 (s, 1H), 3.82 (s, 3H), 2.43 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 156.1, 155.8, 149.9, 129.2, 111.4, 110.8, 102.5, 100.2, 55.7, 14.2.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities in this compound.

Instrumentation: A standard GC system coupled to a mass spectrometer (e.g., a single quadrupole).

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: DB-1 or equivalent non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Analyze the resulting chromatogram to identify the main peak corresponding to this compound and any impurity peaks. Compare the mass spectra of the peaks with a reference library (e.g., NIST). The NIST WebBook reports a Kovats retention index of 1336 on a standard non-polar column.[1][2]

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify any non-volatile impurities.

Instrumentation: A standard HPLC system with a UV detector.

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in the mobile phase.

  • HPLC Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualization of Experimental Workflows

To ensure clarity and reproducibility, the following diagrams illustrate the key experimental workflows.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in CDCl3 with TMS H1_acq ¹H NMR Acquisition dissolve->H1_acq C13_acq ¹³C NMR Acquisition dissolve->C13_acq process Process Spectra H1_acq->process C13_acq->process reference Reference to TMS process->reference integrate Integrate ¹H Peaks reference->integrate

Caption: Workflow for NMR analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis dissolve Prepare 1 mg/mL solution inject Inject into GC dissolve->inject separate Separation on Column inject->separate detect MS Detection separate->detect analyze_chrom Analyze Chromatogram detect->analyze_chrom compare_spectra Compare with Library analyze_chrom->compare_spectra

Caption: Workflow for GC-MS analysis of this compound.

Conclusion and Recommendations

This guide provides a foundational framework for the inter-laboratory characterization of this compound. Adherence to these, or similarly well-defined and validated protocols, is essential for ensuring data quality and comparability across different research groups and institutions. For collaborative studies, it is strongly recommended that a common batch of reference standard be used and that a round-robin style inter-laboratory comparison be conducted to establish method equivalency and operator proficiency. By implementing standardized analytical practices, the scientific community can build a more robust and reliable dataset for this important chemical entity.

References

Biological activity of 5-Methoxy-2-methylbenzofuran compared to its non-methoxylated analogue

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to 5-Methoxy-2-methylbenzofuran and its Non-Methoxylated Analogue

Introduction

The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and synthetically developed pharmacological agents.[1][2][3][4] These heterocyclic compounds exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[4][5][6] Subtle modifications to the benzofuran core can dramatically alter its interaction with biological systems. This guide provides an in-depth comparison of two such analogues: this compound and its parent compound, 2-methylbenzofuran, to elucidate the critical role of the methoxy group in modulating biological function.

This analysis moves beyond a simple list of properties to explore the causal relationships between chemical structure and biological effect, offering field-proven insights for researchers and drug development professionals. We will examine experimental data, delve into mechanisms of action, and provide detailed protocols for key validation assays.

Structural and Physicochemical Profile

The only structural difference between the two molecules is the presence of a methoxy (-OCH₃) group at the C5 position of the benzene ring in this compound. This seemingly minor addition has significant implications for the molecule's physicochemical properties. The methoxy group is an electron-donating group, which increases the electron density of the aromatic system. It also increases the molecule's polarity and molecular weight compared to the non-methoxylated 2-methylbenzofuran. These changes fundamentally alter how the molecule interacts with biological targets.

Property2-MethylbenzofuranThis compound
Chemical Structure 2-Methylbenzofuran Structurethis compound Structure
Molecular Formula C₉H₈O[7]C₁₀H₁₀O₂[8]
Molecular Weight 132.16 g/mol [7]162.18 g/mol [8]
General Activity Primarily used as a flavoring agent.[7]Investigated for potent biological activities, notably anticancer effects.[9][10]

Comparative Analysis of Biological Activity

The addition of a methoxy group transforms the 2-methylbenzofuran scaffold from a relatively inert flavoring agent into a compound with significant therapeutic potential.

Anticancer and Cytotoxic Activity: A Paradigm Shift

The most striking difference between the two compounds lies in their antiproliferative effects. While 2-methylbenzofuran itself shows little to no significant cytotoxic activity, the introduction of a methoxy group often imparts potent anticancer properties to the benzofuran core.

  • Enhanced Potency: Studies on various benzofuran derivatives consistently demonstrate that methoxy-substituted analogues exhibit significantly higher cytotoxicity against a range of cancer cell lines compared to their unsubstituted counterparts.[9] For example, a comparative analysis showed that while unsubstituted benzofurans have lower potency, a 6-methoxy substituted derivative was highly active against A549 (lung), HeLa (cervical), HCT-116 (colon), and HepG2 (liver) cancer cell lines.[9]

  • Structure-Activity Relationship (SAR): The position of the methoxy group is a critical determinant of biological activity.[1] Research indicates that the lack of a methoxy substituent on the heterocyclic ring can be detrimental to cytotoxic activity.[1][6] In one study, a derivative lacking a methoxy group showed no cytotoxicity, while its methoxylated counterparts successfully inhibited cancer cell growth.[1]

  • Mechanism of Action: A primary mechanism for the anticancer action of methoxy-substituted benzofurans is the inhibition of tubulin polymerization.[9] Tubulin is a crucial protein for microtubule formation, which is essential for cell division. By disrupting this process, these compounds can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[10]

Antimicrobial Activity

Benzofuran derivatives are widely recognized for their antimicrobial properties.[3][11] While direct comparative data for this compound and 2-methylbenzofuran is sparse, general SAR studies indicate that substitutions on the benzofuran ring are crucial for activity. The introduction of electron-donating groups like methoxy can influence the compound's ability to penetrate microbial cell membranes and interact with intracellular targets. Halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, for instance, have been synthesized and tested for their antimicrobial activity against various bacteria and yeasts.[12] This suggests that the this compound scaffold is a viable backbone for developing novel antimicrobial agents.

Neuroactivity and Receptor Affinity

Interestingly, derivatives of 5-methoxybenzofuran have been investigated for their effects on the central nervous system. One study reported the synthesis and evaluation of 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine for its affinity for serotonin receptors.[13] This compound can be considered an analogue of the scheduled drug 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), highlighting the potential for the 5-methoxybenzofuran core to interact with neurological targets.[13] In contrast, 2-methylbenzofuran is primarily documented as a food additive and flavoring agent, with no significant reported psychoactive or neuroreceptor affinity.[7]

The Decisive Role of the Methoxy Group: A Mechanistic View

The enhanced biological activity of this compound can be attributed to the electronic and steric properties of the methoxy group.

Caption: Proposed mechanism of anticancer action for methoxy-benzofuran derivatives.

The electron-donating nature of the methoxy group can increase the binding affinity of the molecule to specific sites on target proteins, such as the colchicine binding site on tubulin.[9] This enhanced interaction prevents the polymerization of tubulin into microtubules, a process vital for forming the mitotic spindle during cell division. The disruption of the mitotic spindle leads to cell cycle arrest, typically in the G2/M phase, and ultimately triggers apoptosis.[10]

Experimental Protocols: Validation of Cytotoxicity

To objectively compare the antiproliferative activity of this compound and 2-methylbenzofuran, the MTT assay is a reliable and standard colorimetric method. It measures the metabolic activity of cells, which serves as an indicator of cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Workflow

MTT_Workflow node1 1. Cell Seeding Seed cancer cells (e.g., A549) in a 96-well plate. Incubate for 24h to allow attachment. node2 2. Compound Treatment Treat cells with varying concentrations of each compound. Include untreated (control) and solvent controls. node1->node2 node3 3. Incubation Incubate cells with compounds for a set period (e.g., 48-72h). node2->node3 node4 4. MTT Addition Add MTT reagent to each well. Incubate for 3-4 hours. node3->node4 node5 5. Formazan Solubilization Remove media and add a solubilizing agent (e.g., DMSO). Viable cells convert yellow MTT to purple formazan crystals. node4->node5 node6 6. Absorbance Reading Measure absorbance at ~570 nm using a plate reader. node5->node6 node7 7. Data Analysis Calculate cell viability relative to control. Determine IC50 values (concentration for 50% inhibition). node6->node7

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Step-by-Step Methodology
  • Cell Culture and Seeding:

    • Culture a suitable human cancer cell line (e.g., A549 lung carcinoma) in appropriate media supplemented with Fetal Bovine Serum (FBS) and antibiotics. Maintain in a humidified incubator at 37°C with 5% CO₂.

    • Trypsinize and count the cells. Seed approximately 1 x 10⁴ cells per well into a 96-well microplate and incubate for 24 hours to ensure cell adherence.[10]

  • Compound Preparation and Treatment:

    • Prepare stock solutions of this compound and 2-methylbenzofuran in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the old media from the cells and add 100 µL of the media containing the respective compound concentrations. Include wells with media only (blank), cells with media (negative control), and cells with media containing the highest concentration of DMSO used (vehicle control).

  • Incubation:

    • Return the plate to the incubator and incubate for the desired exposure time, typically 48 or 72 hours.

  • MTT Reagent Addition:

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the supernatant from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

    • Plot the cell viability against the compound concentration and use a suitable software (e.g., GraphPad Prism) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

The comparative analysis of this compound and 2-methylbenzofuran unequivocally demonstrates the profound impact of a single methoxy group on biological activity. Its addition transforms a relatively simple organic molecule into a potent bioactive compound, particularly in the realm of oncology. The methoxy group enhances cytotoxicity, likely through mechanisms such as the inhibition of tubulin polymerization, thereby inducing cell cycle arrest and apoptosis. This structure-activity relationship underscores the importance of strategic functional group placement in drug design. For researchers in drug development, this compound represents a promising scaffold for the synthesis of novel therapeutic agents, validating the continued exploration of the rich and diverse chemistry of benzofurans.

References

Safety Operating Guide

Navigating the Unseen: A Guide to Handling 5-Methoxy-2-methylbenzofuran with Confidence

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, the promise of novel molecules like 5-Methoxy-2-methylbenzofuran is a powerful motivator. However, the path to discovery is paved with a commitment to safety. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.

The First Line of Defense: Personal Protective Equipment (PPE)

The selection and proper use of PPE is non-negotiable. It is your primary barrier against potential exposure. The following table outlines the minimum PPE requirements for handling this compound.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles and a face shieldProvides a robust barrier against splashes and vapors, protecting the sensitive mucous membranes of the eyes and face.
Hand Protection Double-gloving with a nitrile inner glove and a butyl rubber outer gloveNitrile gloves offer good resistance to a variety of chemicals but may have limited resistance to aromatic hydrocarbons and ethers.[8][9][10][11] Butyl rubber provides excellent resistance to a wide range of chemicals, including many solvents, and is a prudent choice for the outer layer.[12]
Body Protection A flame-resistant lab coat, fully fastened, with tight-fitting cuffsProtects against splashes and brief contact with flammable liquids. The flame-resistant property is crucial given the flammability of related compounds.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridgeEssential for any procedure that may generate vapors or aerosols. This is particularly important when handling the substance outside of a certified chemical fume hood.

Operational Plan: A Step-by-Step Guide to Safe Handling

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Prep Don appropriate PPE Weigh Weigh solid in a containment balance or fume hood Prep->Weigh Proceed to handling Review Review SDS of related compounds FumeHood Ensure fume hood is certified and functioning Dissolve Dissolve in a fume hood with appropriate solvent Weigh->Dissolve Reaction Conduct reaction within the fume hood Dissolve->Reaction Decontaminate Decontaminate glassware and surfaces Reaction->Decontaminate Experiment complete Waste Segregate and label hazardous waste Decontaminate->Waste Dispose Dispose of waste according to institutional guidelines Waste->Dispose

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

Detailed Protocol:
  • Preparation:

    • Don PPE: Before entering the laboratory, ensure all required PPE is worn correctly.

    • Review Safety Information: Familiarize yourself with the Safety Data Sheets (SDS) of benzofuran, 2-methylbenzofuran, and anisole to understand the potential hazards.[1][3]

    • Fume Hood Verification: Confirm that the chemical fume hood has been recently certified and is functioning correctly.

  • Handling:

    • Weighing: If working with the solid form, weigh the material in a containment balance or within the fume hood to prevent inhalation of any dust particles.

    • Dissolving: All manipulations, including dissolving the compound, should be performed inside a certified chemical fume hood.

    • Reaction Setup: Ensure your reaction apparatus is secure and all joints are properly sealed to prevent the escape of vapors.

  • Cleanup:

    • Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with this compound. A suitable decontamination solution should be used, followed by a thorough rinse.

    • Waste Segregation: All contaminated materials, including gloves, pipette tips, and solvent rinses, must be collected as hazardous waste.

Disposal Plan: Ensuring a Safe End-of-Life for Hazardous Materials

The responsible disposal of chemical waste is as critical as its safe handling. Given the suspected carcinogenicity of its parent compound, all waste generated from experiments with this compound must be treated as carcinogenic waste.[13][14][15][16][17]

Waste Segregation and Labeling:
  • Solid Waste: Contaminated gloves, paper towels, and other solid materials should be placed in a dedicated, clearly labeled, and sealed waste container. The label should read "Carcinogenic Waste" and list the chemical constituents.

  • Liquid Waste: All liquid waste, including reaction mixtures and solvent rinses, must be collected in a sealed, compatible waste container. The container should be clearly labeled with "Carcinogenic Waste" and the chemical names.

  • Sharps Waste: Contaminated needles and other sharps must be disposed of in a designated sharps container that is also labeled as "Carcinogenic Waste."

Disposal Procedure:
  • Consult Institutional Guidelines: Adhere strictly to your institution's hazardous waste disposal procedures.

  • Waste Pickup: Arrange for the collection of the segregated and labeled waste by your institution's environmental health and safety department.

  • Do Not Dispose Down the Drain: Under no circumstances should any waste containing this compound be disposed of down the sink.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is crucial.

Exposure Response:
Exposure RouteImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Response:
  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: If safe to do so, close the doors to the affected area to contain any vapors.

  • Report: Notify your institution's emergency response team or environmental health and safety office.

  • Do Not Attempt to Clean Up a Large Spill: Only trained personnel with the appropriate PPE and equipment should handle significant spills. For very small spills, if you are trained and have the correct spill kit, you may proceed with caution, ensuring the area is well-ventilated (within a fume hood).

By integrating these principles and procedures into your daily laboratory practice, you can confidently and safely explore the scientific potential of this compound. Remember, a culture of safety is a culture of scientific excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxy-2-methylbenzofuran
Reactant of Route 2
5-Methoxy-2-methylbenzofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.